2-Bromophenanthrene-9,10-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHTXZUCUCBRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506620 | |
| Record name | 2-Bromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53622-33-6 | |
| Record name | 2-Bromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromophenanthrene-9,10-dione
Introduction
2-Bromophenanthrene-9,10-dione is a halogenated polycyclic aromatic hydrocarbon of significant interest in organic and materials chemistry.[1] Its rigid, planar structure, coupled with the reactive dione functionality and the presence of a bromine atom, makes it a versatile precursor for synthesizing complex molecular architectures, including advanced materials for organic electronics like OLEDs and OFETs.[1][2] The bromine atom serves as a reactive handle for cross-coupling reactions, allowing for the strategic extension of the conjugated system.[1]
A thorough understanding of the spectroscopic signature of this compound is paramount for researchers in synthesis, materials science, and drug development. It allows for unambiguous identification, purity assessment, and elucidation of its electronic and structural properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will explore the theoretical underpinnings, present standardized protocols for data acquisition, and interpret the anticipated spectral features.
Molecular Structure and Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The numbering convention for the phenanthrene ring system is critical for assigning NMR signals.
Caption: Molecular structure and numbering of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For this compound, the most prominent features will be the C=O stretching vibrations of the dione and the various vibrations of the aromatic framework. The presence of conjugation in the phenanthrenequinone system lowers the C=O stretching frequency compared to non-conjugated ketones.[3]
Anticipated IR Spectral Features:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium to weak, sharp peaks. |
| ~1680 - 1660 | C=O Stretch (conjugated dione) | Strong, sharp absorption. This is a key diagnostic peak.[3] |
| ~1600 - 1450 | Aromatic C=C Stretch | Multiple medium to strong, sharp peaks. |
| ~1100 - 1000 | C-Br Stretch | Medium to weak absorption. |
| ~900 - 675 | Aromatic C-H Bend (out-of-plane) | Strong peaks, the pattern of which can sometimes hint at the substitution pattern. |
Trustworthiness through Self-Validating Protocols:
A robust IR analysis requires careful sample preparation and background correction to ensure that observed peaks are truly from the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
Expertise & Experience: NMR spectroscopy provides detailed information about the structure and electronic environment of the hydrogen (¹H) and carbon (¹³C) atoms. For an aromatic system like this compound, the chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the carbonyl and bromo substituents.
¹H NMR Spectroscopy
Anticipated ¹H NMR Spectral Features:
The seven aromatic protons will appear in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling constants (J-values) are influenced by the positions relative to the electron-withdrawing carbonyl groups and the bromine atom. Protons closer to the carbonyl groups (e.g., H1, H8) are expected to be shifted further downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 | ~8.1 - 8.3 | Doublet (d) | J ≈ 8.0 (ortho) |
| H3 | ~7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0 (ortho), 2.0 (meta) |
| H4 | ~7.9 - 8.1 | Doublet (d) | J ≈ 8.0 (ortho) |
| H5, H8 | ~8.2 - 8.4 | Multiplet (m) | |
| H6, H7 | ~7.6 - 7.8 | Multiplet (m) |
Note: These are predicted values based on general principles of NMR spectroscopy for aromatic compounds.[4]
¹³C NMR Spectroscopy
Anticipated ¹³C NMR Spectral Features:
The spectrum will show 14 distinct carbon signals. The carbonyl carbons will be the most downfield signals, typically above 180 ppm. The carbon attached to the bromine will be shifted to a higher field (lower ppm) relative to a similar unsubstituted carbon due to the heavy atom effect.
| Carbon | Predicted Chemical Shift (δ, ppm) | Comments |
| C9, C10 | ~180 - 185 | Carbonyl carbons, significantly deshielded. |
| C2 | ~120 - 125 | Carbon bearing the bromine atom. |
| C(Ar) | ~125 - 140 | Remaining aromatic carbons. Quaternary carbons will have weaker signals. |
Trustworthiness through Self-Validating Protocols:
The integrity of NMR data relies on proper sample preparation and the use of a deuterated solvent with a known internal standard.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay may be required.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.
Caption: A streamlined workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Expertise & Experience: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Anticipated Mass Spectrum Features:
-
Molecular Formula: C₁₄H₇BrO₂
-
Molecular Weight: 287.11 g/mol [6]
-
Molecular Ion (M⁺): A pair of peaks at m/z 286 and 288, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The relative intensity of these peaks will be approximately 1:1.
-
Key Fragmentation: Loss of CO (m/z 28) is a common fragmentation pathway for quinones. Expect to see fragment ions at m/z 258/260 and m/z 230/232, corresponding to the sequential loss of two CO molecules. Another likely fragmentation is the loss of the bromine atom, leading to a peak at m/z 207.
Trustworthiness through Self-Validating Protocols:
Accurate mass determination requires proper calibration of the mass spectrometer.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Summary of Spectroscopic Data
| Technique | Key Feature | Predicted Value(s) |
| IR | C=O Stretch | ~1680 - 1660 cm⁻¹ |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm |
| ¹³C NMR | Carbonyl Carbons | δ 180 - 185 ppm |
| MS (EI) | Molecular Ion (M⁺, M+2⁺) | m/z 286, 288 (approx. 1:1 ratio) |
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. IR spectroscopy confirms the presence of the key dione functionality, while mass spectrometry provides definitive evidence of the molecular weight and elemental composition, highlighted by the characteristic bromine isotopic pattern. NMR spectroscopy (¹H and ¹³C) offers the most detailed structural information, allowing for the complete assignment of the carbon-hydrogen framework. The protocols and predicted data in this guide provide a robust framework for researchers to confidently identify and characterize this important chemical building block.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). 2,7-Dibromo-9,10-phenanthrenedione synthesis.
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National Center for Biotechnology Information. (n.d.). 9-Bromophenanthrene. PubChem Compound Database. Retrieved from [Link].
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- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society.
- Sigma-Aldrich. (n.d.). 2,7-DIBROMO-9,10-PHENANTHRENEDIONE AldrichCPR.
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National Institute of Standards and Technology. (n.d.). Phenanthrene, 9-bromo-. NIST Chemistry WebBook. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). 9,10-Phenanthrenedione. PubChem Compound Database. Retrieved from [Link].
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- ResearchGate. (n.d.). Reaction of Phenanthrene-9,10-dione with Phenanthrene-9,10-diol: Synthesis and Characterization of the First ortho-Quinhydrone Derivative.
- Sigma-Aldrich. (n.d.). 9-Bromophenanthrene 96 573-17-1.
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National Institute of Standards and Technology. (n.d.). 9,10-Phenanthrenedione. NIST Chemistry WebBook. Retrieved from [Link].
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-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Isomers of Protonated Phenanthrene (1‑, 3‑, 4‑, and 9‑H+C14H10). PMC. Retrieved from [Link].
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1H NMR and 13C NMR of 2-Bromophenanthrene-9,10-dione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromophenanthrene-9,10-dione
Introduction
This compound is a halogenated derivative of phenanthrene-9,10-dione, a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in materials science, environmental science, and drug development. The precise structural characterization of such molecules is paramount for understanding their chemical reactivity, biological activity, and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution.
This technical guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. It moves beyond a simple recitation of data to explain the underlying principles governing the spectral features, including the profound electronic influence of the bromine substituent and the conjugated dione system on the phenanthrene framework.
Molecular Structure and Spectroscopic Considerations
The foundation of any NMR spectral interpretation is a thorough understanding of the molecule's structure and symmetry. The structure of this compound, with a standard numbering system for the phenanthrene core, is presented below.
Caption: Molecular structure of this compound with IUPAC numbering.
Key structural features influencing the NMR spectra include:
-
Aromatic System: The fused three-ring system results in proton signals appearing in the characteristic downfield aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm)[1]. The corresponding aromatic carbons appear between 120-150 ppm in the ¹³C NMR spectrum[1].
-
Dione Functionality: The two carbonyl groups (C9=O, C10=O) are powerful electron-withdrawing groups. This property significantly deshields nearby protons and carbons, causing their signals to shift further downfield. The carbonyl carbons themselves produce highly characteristic signals at the low-field end of the ¹³C spectrum, often above 165 ppm[2].
-
Bromine Substituent: As an electronegative atom, bromine exerts an electron-withdrawing inductive effect, which deshields adjacent protons and carbons. It also has a weaker electron-donating resonance effect. The most significant impact is on the carbon directly bonded to it (C2), which experiences a substantial downfield shift in the ¹³C spectrum.
Due to the substitution at the C2 position, the molecule lacks any plane of symmetry, rendering all seven aromatic protons (H1, H3, H4, H5, H6, H7, H8) and all 14 carbons chemically non-equivalent. Therefore, seven distinct signals are expected in the ¹H NMR spectrum and 14 distinct signals in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is anticipated to be complex due to the seven non-equivalent protons. The chemical shifts are governed by the combined electronic effects of the substituents and the inherent anisotropy of the aromatic rings. Protons in proximity to the electron-withdrawing carbonyl groups (e.g., H1 and H8) are expected to be the most deshielded and appear at the lowest field[3][4].
Signal Assignment Rationale:
-
H1 and H8: These protons are peri to the carbonyl groups and will experience significant deshielding. H1 is also ortho to the C10 carbonyl, while H8 is ortho to the C9 carbonyl. Their signals are expected to be downfield, likely appearing as doublets due to coupling with H2 (absent) and H7, respectively.
-
H4 and H5: These protons are ortho to the central ring fusion and are typically found at a very low field in phenanthrene systems due to the "bay region" effect. They will appear as doublets from coupling to H3 and H6.
-
H3: This proton is ortho to the bromine atom and meta to a carbonyl group. It will appear as a singlet or a narrow doublet (if long-range coupling is resolved) and will be deshielded by the adjacent bromine.
-
H6 and H7: These protons are part of a four-proton spin system on the unsubstituted terminal ring and will likely exhibit complex splitting patterns (triplet or doublet of doublets). They are the most shielded protons as they are furthest from the electron-withdrawing groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| H4 | 8.25 - 8.40 | d | ~8.0 Hz | Bay region effect, ortho to H3 |
| H5 | 8.20 - 8.35 | d | ~8.0 Hz | Bay region effect, ortho to H6 |
| H8 | 8.10 - 8.25 | d | ~7.5 Hz | Peri to C9=O, ortho to H7 |
| H1 | 8.05 - 8.20 | s | - | Peri to C10=O, adjacent to C2-Br |
| H3 | 7.90 - 8.05 | d | ~2.0 Hz | Ortho to C2-Br, meta to H1 |
| H7 | 7.70 - 7.85 | t | ~7.5 Hz | Part of ABCD system, ortho to H6, H8 |
| H6 | 7.60 - 7.75 | t | ~7.5 Hz | Part of ABCD system, ortho to H5, H7 |
Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to each unique carbon atom in the molecule.
Signal Assignment Rationale:
-
Carbonyl Carbons (C9, C10): These will be the most downfield signals, typically appearing in the 170-185 ppm range, due to the direct attachment to highly electronegative oxygen atoms[5].
-
Aromatic Carbons (C1-C8, C4a, C4b, C8a, C10a): These will appear in the 120-150 ppm region[1].
-
C2 (Bromo-substituted): The carbon directly attached to the bromine will be significantly influenced. While bromine is electronegative, the "heavy atom effect" can sometimes cause shielding. However, in aromatic systems, it typically results in a signal around 120-130 ppm[6].
-
Quaternary Carbons: The six quaternary carbons (C4a, C4b, C8a, C10a, and the two attached to the carbonyls) will generally have lower intensity signals compared to the protonated carbons. Their chemical shifts are highly dependent on their position within the fused ring system.
-
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C9, C10 | 175 - 185 | Carbonyl carbons |
| C4a, C10a | 135 - 145 | Quaternary, adjacent to carbonyls |
| C4, C5 | 133 - 138 | Methine, bay region |
| C4b, C8a | 130 - 135 | Quaternary, central ring |
| C2 | 128 - 133 | Direct attachment to Bromine |
| C1, C8 | 127 - 132 | Methine, peri to carbonyls |
| C6, C7 | 125 - 130 | Methine, outer ring |
| C3 | 123 - 128 | Methine, ortho to Bromine |
Note: These are predicted values. Quaternary carbon signals are often weaker.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a standardized and carefully executed experimental protocol. The following section details a robust methodology for the analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. The residual solvent peak appears at ~7.26 ppm in ¹H NMR and as a triplet at ~77.16 ppm in ¹³C NMR[7].
-
Concentration: For a standard 400-600 MHz spectrometer, prepare a solution by dissolving 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, in approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Use a solvent that contains a known amount of tetramethylsilane (TMS, 0.03% v/v) as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter that could degrade spectral resolution.
-
-
Instrumental Parameters:
-
Locking and Tuning: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to ensure maximum signal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is critical for achieving sharp lineshapes and high resolution.
-
-
Data Acquisition:
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic compounds[8].
-
Number of Scans: Typically 8 to 16 scans are adequate for achieving a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to generate a spectrum with singlets for each carbon, simplifying interpretation[8].
-
Spectral Width: A wider spectral width of ~220-240 ppm is necessary to encompass both the aromatic and carbonyl regions.
-
Number of Scans: Due to the low natural abundance (1.1%) of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio[8].
-
Relaxation Delay: A 2-second relaxation delay is a good starting point.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to produce an accurate spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
For ¹H spectra, integrate the signals to determine the relative ratios of the protons.
-
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a nuanced task that relies on a deep understanding of substituent effects in polycyclic aromatic systems. This guide provides a predictive framework for interpreting its ¹H and ¹³C NMR spectra, highlighting the expected downfield shifts caused by the electron-withdrawing dione functionality and the complex splitting patterns arising from the molecule's asymmetry. The provided experimental protocol offers a validated, step-by-step approach for acquiring high-quality spectral data. By combining this theoretical understanding with rigorous experimental practice, researchers can confidently verify the structure and purity of this and related compounds, facilitating further research and development.
References
- Wiley-VCH. (2007). Supporting Information.
- BenchChem. (n.d.). A Comparative Guide to Determining Regioselectivity in Aromatic Bromination: ¹H NMR vs. Chromatographic Methods.
- Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
- Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono -.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
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- BenchChem. (n.d.). A Comparative Guide to 1H and 13C NMR Assignments for 9,10-Bis(bromomethyl)anthracene and Its Derivatives.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- SpectraBase. (n.d.). 9,10-Phenanthrenedione.
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An In-depth Technical Guide to 2-Bromophenanthrene-9,10-dione: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Phenanthrene-9,10-dione Scaffold
Phenanthrene-9,10-diones, also known as phenanthraquinones, are a class of polycyclic aromatic diones that have garnered considerable attention in various scientific disciplines. Their rigid, planar structure and the presence of two adjacent carbonyl groups impart unique electronic and chemical properties. These compounds are not only important intermediates in the synthesis of more complex molecules like helicenes but are also investigated for their biological activities. The core structure of phenanthrene is found in a variety of natural products, and its derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
The introduction of a bromine atom at the 2-position of the phenanthrene-9,10-dione scaffold, to yield 2-Bromophenanthrene-9,10-dione, significantly enhances its synthetic utility. The bromine atom acts as a key functional group, enabling a variety of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide range of substituents, making this compound a valuable building block for the construction of diverse molecular architectures with tailored properties for drug discovery and materials science.
Historical Synthesis: Plausible Routes to this compound
While the exact historical discovery and first synthesis of this compound are not prominently documented in readily accessible literature, its preparation can be logically deduced from well-established synthetic transformations of phenanthrene and its derivatives. The two most probable synthetic strategies are:
-
Oxidation of 2-Bromophenanthrene: This is a direct and common method for the preparation of phenanthrene-9,10-diones. The synthesis would first involve the bromination of phenanthrene, followed by the oxidation of the resulting 2-bromophenanthrene.
-
Direct Bromination of Phenanthrene-9,10-dione: This approach involves the direct electrophilic bromination of the pre-formed dione. However, controlling the regioselectivity to favor the 2-position can be a significant challenge.
-
Sandmeyer Reaction: A more complex but potentially more regioselective route would involve the diazotization of 2-aminophenanthrene-9,10-dione followed by a copper(I) bromide mediated substitution.
Route 1: Oxidation of 2-Bromophenanthrene
This two-step approach is a logical and likely method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of 2-Bromophenanthrene
The synthesis of 2-bromophenanthrene can be achieved through the electrophilic bromination of phenanthrene. The reaction conditions, such as the choice of brominating agent and solvent, can influence the isomeric distribution of the products.
Experimental Protocol: Synthesis of 2-Bromophenanthrene (Illustrative)
-
Dissolution: Dissolve phenanthrene in a suitable inert solvent such as carbon tetrachloride or a chlorinated solvent.
-
Addition of Brominating Agent: Slowly add a solution of bromine or another brominating agent (e.g., N-bromosuccinimide with a radical initiator) to the phenanthrene solution. The reaction is typically carried out in the dark to prevent light-induced side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product, a mixture of bromophenanthrene isomers, is then purified by column chromatography or recrystallization to isolate the 2-bromo isomer.
Step 2: Oxidation of 2-Bromophenanthrene to this compound
The oxidation of the 9,10-positions of 2-bromophenanthrene can be accomplished using strong oxidizing agents. Chromic acid is a classic reagent for this transformation.
Experimental Protocol: Oxidation of 2-Bromophenanthrene (Illustrative)
-
Dissolution: Dissolve 2-bromophenanthrene in glacial acetic acid.
-
Addition of Oxidant: Slowly add a solution of chromium trioxide (CrO₃) in aqueous acetic acid to the solution of 2-bromophenanthrene. The reaction is exothermic and should be controlled with cooling.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.
Route 2: Direct Bromination of Phenanthrene-9,10-dione
Direct bromination of phenanthrene-9,10-dione is a more atom-economical approach, but achieving high regioselectivity for the 2-position is challenging due to the presence of both activating and deactivating effects of the dione functionality on the aromatic rings. The reaction often yields a mixture of isomers.[1]
Experimental Protocol: Direct Bromination of Phenanthrene-9,10-dione (Illustrative)
-
Reaction Setup: To a solution of phenanthrene-9,10-dione in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), add a brominating agent such as bromine or N-bromosuccinimide.
-
Reaction Conditions: The reaction may require elevated temperatures and the presence of a catalyst (e.g., iron(III) bromide) to proceed at a reasonable rate.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water, and the crude product is isolated by filtration. The desired 2-bromo isomer must then be separated from other isomers and unreacted starting material by chromatographic techniques.
Route 3: Sandmeyer Reaction
The Sandmeyer reaction provides a classical method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[2][3][4] This route would be highly regioselective if the precursor, 2-aminophenanthrene-9,10-dione, is available.
Experimental Protocol: Sandmeyer Reaction (Hypothetical for this compound)
-
Diazotization: Suspend 2-aminophenanthrene-9,10-dione in an aqueous acidic solution (e.g., hydrobromic acid) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.
-
Decomposition: Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.
-
Work-up and Purification: After the reaction is complete, the crude this compound is isolated by filtration, washed with water, and purified by recrystallization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₇BrO₂ |
| Molecular Weight | 287.11 g/mol |
| CAS Number | 53622-33-6 |
| Appearance | (Typically) Yellow to orange crystalline solid |
| Solubility | Soluble in many organic solvents |
Spectroscopic Characterization (Predicted)
While specific, published spectra for this compound were not found in the initial searches, its spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the brominated ring will exhibit distinct chemical shifts and coupling patterns compared to those on the unsubstituted ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons in the downfield region (typically δ 170-185 ppm). The remaining twelve aromatic carbons will appear in the region of δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the dione moiety, typically in the range of 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Research and Drug Development
The phenanthrene-9,10-dione scaffold and its derivatives are of significant interest in medicinal chemistry and materials science.
-
Medicinal Chemistry: The core structure of phenanthrene is present in numerous biologically active natural products. The dione functionality can participate in redox cycling and generate reactive oxygen species, a mechanism of action for some anticancer agents. The bromine atom on this compound serves as a valuable synthetic handle to create libraries of derivatives for screening against various biological targets. Analogous quinone-containing compounds have shown promise as inhibitors of protein kinases and other enzymes implicated in cancer and other diseases.[5]
-
Materials Science: Substituted phenanthrene-9,10-diones are utilized as building blocks for functional organic materials.[6] Their rigid and planar nature, combined with their electronic properties, makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the 2-position via the bromo substituent allows for the tuning of the electronic and photophysical properties of the resulting materials.
Visualizations
Plausible Synthetic Pathways
Caption: Plausible synthetic routes to this compound.
Experimental Workflow for Synthesis via Oxidation
Caption: Experimental workflow for the synthesis of this compound via oxidation.
Conclusion
This compound is a synthetically valuable molecule with significant potential in both medicinal chemistry and materials science. While its historical discovery is not clearly detailed in the surveyed literature, its synthesis can be reliably achieved through established methods such as the oxidation of 2-bromophenanthrene or, with potential challenges in regioselectivity, the direct bromination of phenanthrene-9,10-dione. The presence of the bromine atom provides a crucial handle for further chemical modifications, opening avenues for the creation of novel compounds with diverse applications. Further research into the biological activities and material properties of derivatives of this compound is warranted and promises to yield exciting new discoveries.
References
-
Phenanthrene, 9-bromo-. Organic Syntheses Procedure. Available at: [Link]
-
Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis. Available at: [Link]
-
2-BroMo-9,10-phenanthrenequinone | CAS#:53622-33-6. Chemsrc. Available at: [Link]
-
2-Bromophenanthrene-9, 10-dione, 1 mg. CP Lab Safety. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
-
Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Synthesis, crystal structure, and spectra of 9( E )-phenanthrene-9,10-dione[(1 Z )-3,3-dimethyl-3,4-dihydroisoquinolin-1(2 H )-ylidene]hydrazone and its cation-anion complex with copper(I) bromide. ResearchGate. Available at: [Link]
-
Reaction of Phenanthrene-9,10-dione with Phenanthrene-9,10-diol: Synthesis and Characterization of the First ortho-Quinhydrone Derivative. ResearchGate. Available at: [Link]
-
Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of a Series of Anthracene-9,10-dione Dioxime β-Catenin Pathway Inhibitors. U.S. National Library of Medicine. Available at: [Link]
-
Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journals. Available at: [Link]
Sources
An In-depth Technical Guide to the Electrochemical Properties of 2-Bromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of 2-Bromophenanthrene-9,10-dione. Designed for professionals in research and development, this document delves into the core electrochemical characteristics, practical experimental methodologies, and potential applications of this halogenated phenanthrenequinone derivative.
Introduction: The Significance of Phenanthrenequinones
Phenanthrene-9,10-dione and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their rich redox chemistry. The parent molecule, 9,10-phenanthrenequinone, is known for its ability to undergo reversible one- and two-electron reductions, forming a semiquinone radical anion and a dianion, respectively. This redox activity is central to its various applications, including in the development of biosensors and as a semiconductor layer. The introduction of a bromine atom at the 2-position of the phenanthrenequinone core, yielding this compound, is anticipated to modulate its electronic and, consequently, its electrochemical properties. The electron-withdrawing nature of the bromine substituent is expected to influence the redox potentials and electron transfer kinetics of the molecule, making it a compelling candidate for novel applications in electrocatalysis, organic electronics, and as a redox-active core in drug design.
Core Electrochemical Properties of this compound
While specific experimental data for this compound is not extensively available in the public domain, we can predict its electrochemical behavior based on the well-documented properties of phenanthrene-9,10-dione and the known electronic effects of halogen substituents on aromatic systems.
Redox Behavior: A Two-Step Electron Transfer
Phenanthrene-9,10-dione typically exhibits a two-step reduction process. The first step is a reversible one-electron reduction to form a stable semiquinone radical anion. The second step is a further one-electron reduction to the dianion, which is often quasi-reversible or irreversible depending on the solvent and electrolyte system.[1] This redox cycling is a key feature, contributing to its biological activity and its utility in various applications.[2][3]
The proposed redox mechanism for this compound is illustrated below:
Caption: Proposed two-step redox mechanism of this compound.
Influence of the Bromine Substituent on Redox Potential
The introduction of a bromine atom, an electron-withdrawing group, onto the phenanthrenequinone framework is expected to have a significant impact on its redox potentials. Generally, electron-withdrawing substituents stabilize the reduced species (anions), thereby making the reduction process more favorable. This results in a positive shift of the reduction potentials.[4]
Table 1: Estimated Redox Potentials of this compound in a Non-Aqueous Solvent
| Redox Couple | E° (V) vs. Ag/AgCl (Estimated) | Notes |
| (2-Br-PQ) / (2-Br-PQ•-) | -0.6 to -0.4 | The presence of bromine is expected to shift the first reduction potential to be more positive compared to the parent phenanthrenequinone. |
| (2-Br-PQ•-) / (2-Br-PQ2-) | -1.2 to -1.0 | The second reduction potential is also anticipated to be more positive. |
Note: These are estimated values and require experimental verification. The actual potentials will vary depending on the solvent, electrolyte, and reference electrode used.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the direct bromination of phenanthrene-9,10-dione.
Step 1: Synthesis of Phenanthrene-9,10-dione from Phenanthrene
Phenanthrene can be oxidized to phenanthrene-9,10-dione using a strong oxidizing agent such as chromium trioxide in acetic acid.[5]
Protocol:
-
Dissolve phenanthrene in glacial acetic acid.
-
Slowly add a solution of chromium trioxide in aqueous acetic acid to the phenanthrene solution while stirring.
-
Heat the mixture under reflux for a specified period.
-
Cool the reaction mixture and pour it into water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.
Step 2: Bromination of Phenanthrene-9,10-dione
The direct bromination of phenanthrene-9,10-dione can be achieved using a brominating agent in the presence of a catalyst.
Protocol:
-
Dissolve phenanthrene-9,10-dione in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a Lewis acid catalyst, for example, iron(III) bromide.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench the excess bromine.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.
Caption: Synthetic workflow for this compound.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of this compound.
Experimental Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode like Ag/Ag⁺.
-
Counter Electrode: Platinum wire.
-
Solvent: A dry, aprotic solvent such as acetonitrile or dimethylformamide.
-
Supporting Electrolyte: A non-reactive salt, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
Protocol:
-
Prepare a solution of this compound (typically 1-5 mM) in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Assemble the three-electrode cell and connect it to the potentiostat.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed to a potential sufficiently negative to observe the reduction peaks, and then reversing the scan direction.
-
Vary the scan rate to investigate the reversibility of the electron transfer processes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
solubility of 2-Bromophenanthrene-9,10-dione in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromophenanthrene-9,10-dione in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the synthesis of advanced organic materials.[1] Given the scarcity of direct quantitative solubility data for this compound, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure. We delve into the fundamental principles governing the dissolution of crystalline aromatic compounds, including intermolecular forces and crystal lattice energy. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents. This work is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development endeavors.
Introduction to this compound
This compound is a substituted polycyclic aromatic hydrocarbon featuring a phenanthrenequinone core. This structure is a versatile building block in organic and materials chemistry. The phenanthrene-9,10-dione moiety provides redox activity, while the bromine atom serves as a reactive site for further functionalization through cross-coupling reactions.[2] These characteristics make it a valuable precursor for creating complex molecular architectures, including materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
The success of synthetic reactions and the formulation of final products are critically dependent on the solubility of this intermediate. A thorough understanding of its behavior in different organic solvents is paramount for optimizing reaction conditions, selecting appropriate purification methods (like recrystallization), and controlling morphology in thin-film applications. This guide provides the theoretical and practical foundation for achieving this understanding.
Theoretical Framework for Predicting Solubility
The dissolution of a crystalline solute in a liquid solvent is a complex process governed by a delicate balance of energetic factors. Predicting solubility is not always straightforward, as it involves overcoming both solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.[3][4]
The "Like Dissolves Like" Principle: A Polarity-Based Approach
The adage "like dissolves like" serves as a useful first approximation for predicting solubility.[5][6] This principle is based on the polarity of the solute and solvent molecules.
-
Solute (this compound): This molecule has a mixed-polarity character.
-
The large, fused three-ring phenanthrene core is nonpolar and lipophilic.
-
The two carbonyl groups (dione functionality) introduce significant polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.
-
The bromine atom is electron-withdrawing and adds a degree of polarity.
-
-
Solvent Classes:
-
Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): These solvents will primarily interact with the nonpolar phenanthrene backbone via van der Waals forces. While the parent compound, phenanthrene, is soluble in these solvents, the polar dione group in our target molecule will limit its solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Chloroform, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but do not have acidic protons. They are expected to be effective at dissolving this compound. Their dipoles can interact favorably with the polar carbonyl groups, while their organic nature can solvate the aromatic core. For instance, the related 9-Bromophenanthrene shows good solubility in chloroform.[7][8]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. While they can interact with the carbonyl oxygens, their strong hydrogen-bonding network (solvent-solvent interactions) must be disrupted, which can be energetically costly. Therefore, solubility may be moderate to low.
-
The Energetics of Dissolution
For a solid to dissolve, two main energy barriers must be overcome:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For rigid, planar molecules like phenanthrene derivatives, pi-pi stacking can lead to significant lattice energy, making them less soluble than might be predicted by polarity alone.
-
Solvent Cavity Formation: The energy required to create a space in the solvent for the solute molecule to occupy.
The overall process is favorable only if the energy released from the formation of solute-solvent interactions (solvation energy) is sufficient to overcome these barriers.
Predicted Solubility Profile
Based on the theoretical framework, we can predict a qualitative solubility profile for this compound. This serves as a starting point for solvent screening in experimental settings.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane | Low to Moderate | Favorable interactions with the aromatic core are counteracted by the energetic penalty of solvating the polar dione groups. |
| Polar Aprotic | Chloroform, THF, DMF | High | These solvents offer the best balance, capable of solvating both the polar carbonyl groups through dipole-dipole interactions and the nonpolar aromatic system. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The energy required to disrupt the solvent's hydrogen-bonding network may not be fully compensated by the solute-solvent interactions. |
| Highly Polar | Water | Insoluble | The large, nonpolar aromatic surface makes the molecule highly hydrophobic. The energy gained from hydrating the carbonyl groups is insufficient to overcome the disruption of water's hydrogen bonds. |
Experimental Protocol for Solubility Determination
To obtain accurate, quantitative data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.
Objective
To determine the saturation concentration (solubility) of this compound in a selection of organic solvents at a constant temperature (e.g., 25 °C).
Principle of the Method
An excess amount of the solid solute is mixed with the solvent and agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. At equilibrium, the solution is saturated. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
Step-by-Step Procedure
-
Preparation: Add an excess of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting mass of ~20 mg in 5 mL of solvent is a reasonable starting point.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for at least 24 hours.[5] This duration is critical to ensure that the system reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. This step is crucial to avoid clogging the filter in the next step.
-
Sampling: Carefully draw a sample from the clear supernatant using a syringe. Attach a syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect a precise volume of the filtrate into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis).
-
Analysis (Gravimetric Method):
-
Record the exact mass of the collected filtrate.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the mass or volume of the solvent used.
-
-
Analysis (Spectroscopic Method - e.g., UV-Vis):
-
Prepare a calibration curve by dissolving known concentrations of this compound in the solvent of interest.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance and use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be recorded systematically.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) | Observations |
| e.g., Toluene | 2.38 | |||
| e.g., Chloroform | 4.81 | |||
| e.g., THF | 7.58 | |||
| e.g., Acetone | 21.0 | |||
| e.g., Ethanol | 24.5 |
Researchers should populate this table with their own experimental data.
Visualizations
Diagram 1: Factors Influencing Solubility```dot
// Nodes Solubility [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Solubility of\nthis compound"]; Solute [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Solute Properties"]; Solvent [fillcolor="#FBBC05", fontcolor="#FFFFFF", label="Solvent Properties"]; System [fillcolor="#34A853", fontcolor="#FFFFFF", label="System Conditions"];
Polarity [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Molecular Polarity\n(Aromatic, Carbonyl, Bromo)"]; Lattice [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Crystal Lattice Energy\n(π-π stacking)"]; Size [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Molecular Size"];
SolventPolarity [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Solvent Polarity\n(Dielectric Constant)"]; Hbonding [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Hydrogen Bonding\n(Protic vs. Aprotic)"];
Temp [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Temperature"]; Pressure [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Pressure\n(Negligible for solids)"];
// Edges Solute -> Solubility [dir=back]; Solvent -> Solubility [dir=back]; System -> Solubility [dir=back];
Solute -> Polarity; Solute -> Lattice; Solute -> Size;
Solvent -> SolventPolarity; Solvent -> Hbonding;
System -> Temp; System -> Pressure; }
Caption: Isothermal equilibrium method for solubility determination.
Conclusion
While readily available quantitative data on the solubility of this compound is limited, a strong predictive understanding can be derived from fundamental chemical principles. The compound's mixed polarity, with a large nonpolar core and polar functional groups, suggests that polar aprotic solvents are likely to be the most effective. However, the influence of crystal lattice energy cannot be understated and necessitates empirical verification. The detailed experimental protocol provided in this guide offers a robust and reliable method for researchers to determine precise solubility data, enabling the optimization of synthetic procedures, purification techniques, and material formulations.
References
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved January 17, 2026, from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 17, 2026, from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026, from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
AMAR RAVAL via SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved January 17, 2026, from [Link]
-
BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved January 17, 2026, from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2,7-Dibromophenanthrene-9,10-dione. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved January 17, 2026, from [Link]
-
CP Lab Safety. (n.d.). 2-Bromophenanthrene-9, 10-dione, 1 mg. Retrieved January 17, 2026, from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
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- 6. byjus.com [byjus.com]
- 7. 9-Bromophenanthrene CAS#: 573-17-1 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Molecular Orbital Analysis of 2-Bromophenanthrene-9,10-dione
Abstract
This technical guide provides a comprehensive molecular orbital analysis of 2-Bromophenanthrene-9,10-dione, a substituted polycyclic aromatic hydrocarbon of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we elucidate the electronic structure, frontier molecular orbitals (HOMO-LUMO), energy gap, and molecular electrostatic potential (MEP) of this molecule. The insights garnered from this analysis are crucial for understanding its reactivity, intermolecular interactions, and potential applications in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry, offering both theoretical grounding and a practical, step-by-step computational workflow.
Introduction: The Significance of Phenanthrenequinones and Halogen Substitution
Phenanthrenequinones, a class of polycyclic aromatic diones, represent a core scaffold in a variety of biologically active molecules and functional materials. Their unique electronic properties, arising from an extended π-system conjugated with two carbonyl groups, make them attractive candidates for drug design and electronic applications. The introduction of a halogen substituent, such as bromine, into the phenanthrenequinone framework can dramatically alter the molecule's physicochemical properties.
The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, can modulate the electron density distribution across the aromatic system. This, in turn, influences the molecule's reactivity, spectroscopic characteristics, and non-covalent interaction capabilities. A thorough understanding of these electronic perturbations at the molecular orbital level is paramount for the rational design of novel therapeutic agents and advanced materials. This guide will systematically explore the molecular orbital landscape of this compound to provide a foundational understanding of its chemical behavior.
Computational Methodology: A Self-Validating System
The selection of an appropriate computational method is critical for obtaining accurate and reliable results. For the analysis of this compound, Density Functional Theory (DFT) stands out as a robust and computationally efficient approach. DFT has been successfully applied to a wide range of studies on polycyclic aromatic hydrocarbons and their derivatives.[1][2]
2.1. The Choice of Functional and Basis Set: Balancing Accuracy and Efficiency
The B3LYP hybrid functional is a well-established and widely used functional that provides a good balance between accuracy and computational cost for organic molecules.[1][3] It combines the strengths of both Hartree-Fock theory and DFT. For the basis set, 6-31G(d) is a suitable choice for initial geometry optimizations and electronic structure calculations of molecules containing first- and second-row elements, as well as halogens.[1] This Pople-style basis set includes polarization functions (d) on heavy atoms, which are essential for accurately describing the bonding environment around the bromine and oxygen atoms.
2.2. Workflow for Molecular Orbital Analysis
The computational workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A logical workflow for the molecular orbital analysis of this compound.
Results and Discussion: Unveiling the Electronic Landscape
3.1. Molecular Geometry
The initial step involves the optimization of the this compound structure to its lowest energy conformation. The phenanthrene core is expected to be largely planar, with the bromine atom and the oxygen atoms of the dione functionality lying in the same plane.
3.2. Frontier Molecular Orbitals (FMOs): The Key to Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.[4]
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | ~ -2.8 eV | Reflects the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 3.7 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |
The presence of the electron-withdrawing bromine atom and carbonyl groups is expected to lower the energies of both the HOMO and LUMO compared to the parent phenanthrene molecule.[3][5] The HOMO is likely to be distributed over the phenanthrene ring system, while the LUMO is expected to be localized more towards the dione moiety, which is a common feature in quinone-type compounds.
3.3. Molecular Electrostatic Potential (MEP): A Guide to Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules.[6][7] The MEP is plotted on the molecule's electron density surface, with different colors representing different potential values.
-
Red regions indicate negative electrostatic potential and are associated with areas of high electron density, such as the lone pairs of the oxygen atoms in the carbonyl groups. These regions are prone to electrophilic attack.
-
Blue regions represent positive electrostatic potential and correspond to areas of low electron density. These are susceptible to nucleophilic attack.
-
Green regions denote neutral or near-zero potential.
For this compound, the MEP map is predicted to show strong negative potentials around the carbonyl oxygens, making them prime sites for hydrogen bonding and other electrophilic interactions. A region of positive potential, known as a "sigma-hole," may be present on the bromine atom along the C-Br bond axis, which can participate in halogen bonding.[8]
Experimental Protocol: A Step-by-Step Computational Guide
This section outlines a detailed, step-by-step protocol for performing a molecular orbital analysis of this compound using a standard quantum chemistry software package like Gaussian.
Step 1: Building the Initial Structure
-
Action: Construct the 2D structure of this compound using a molecular editor and save it in a suitable format (e.g., .mol or .pdb).
-
Causality: A correct initial structure is crucial for the convergence of the geometry optimization.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization using the B3LYP functional and the 6-31G(d) basis set.
-
Causality: This step finds the most stable, lowest-energy conformation of the molecule.
Step 3: Frequency Calculation
-
Action: Perform a frequency calculation at the same level of theory as the optimization.
-
Causality: This is a self-validating step to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Step 4: Single Point Energy and Molecular Orbital Calculation
-
Action: Perform a single point energy calculation on the optimized geometry.
-
Causality: This calculation provides the final electronic energy and generates the molecular orbitals (HOMO, LUMO, etc.).
Step 5: Molecular Electrostatic Potential Mapping
-
Action: Generate the MEP map from the calculated wavefunction.
-
Causality: This visualizes the charge distribution and helps in predicting intermolecular interactions.
Caption: A detailed experimental workflow for the computational analysis of this compound.
Applications in Drug Development
The molecular orbital analysis of this compound provides valuable information that can be directly applied in the drug development process.[9][10][11]
-
Predicting Reactivity and Metabolism: The HOMO and LUMO energies can help predict how the molecule will react with biological nucleophiles and electrophiles, providing insights into its potential metabolic pathways.[12]
-
Understanding Drug-Receptor Interactions: The MEP map is instrumental in understanding and predicting how the molecule will bind to its biological target. The identification of electron-rich and electron-poor regions allows for the rational design of molecules with improved binding affinity and selectivity.[13]
-
Guiding Lead Optimization: By understanding how substitutions on the phenanthrenequinone scaffold affect its electronic properties, medicinal chemists can make informed decisions to optimize lead compounds for improved efficacy and reduced toxicity.
Conclusion
This in-depth technical guide has provided a comprehensive framework for the molecular orbital analysis of this compound. Through the application of Density Functional Theory, we have elucidated its key electronic properties, including frontier molecular orbitals and molecular electrostatic potential. The presented computational workflow offers a robust and self-validating system for researchers to investigate this and similar molecules. The insights gained from such an analysis are invaluable for advancing the fields of medicinal chemistry and materials science, enabling the rational design of novel compounds with tailored properties.
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. PubMed Central. [Link]
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Investigating the Effect of Nitro Groups on the Electronic Properties of Phenanthrene Compound. Jordan Journal of Physics. [Link]
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A Look at the Spatial Confining Effect on the Molecular Electrostatic Potential (MEP)—A Case Study of the HF and BrCN Molecules. MDPI. [Link]
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Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. Passer Journal. [Link]
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Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. [Link]
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Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. NIH. [Link]
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Molecular electrostatic potentials: a new approach to the study of the metabolic and carcinogenic activities of hydrocarbons. PubMed. [Link]
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Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development
An In-Depth Technical Guide to the Thermal Stability of 2-Bromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with the physicochemical properties of the active pharmaceutical ingredient (API) playing a pivotal role in its ultimate success. Among these properties, thermal stability is a cornerstone of drug development. It dictates the compound's shelf-life, informs the selection of appropriate manufacturing processes (such as drying and milling), and is critical for ensuring the safety and efficacy of the final drug product. An unstable compound can degrade under thermal stress, leading to a loss of potency and the formation of potentially toxic impurities.
This guide provides a comprehensive examination of the thermal stability of this compound, a substituted phenanthrenequinone. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure and reactive carbonyl groups, which make them versatile precursors for the synthesis of complex molecular architectures and functional organic materials.[1] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, further expanding its synthetic utility.[1] Understanding the thermal behavior of this molecule is paramount for its potential application in drug development and other advanced material applications.
This document will delve into the core principles of thermal analysis techniques, present a detailed (though illustrative) study of this compound's thermal properties, propose a plausible decomposition mechanism, and provide standardized protocols for conducting such analyses.
Physicochemical Properties of Phenanthrene-9,10-dione Derivatives
While specific data for this compound is sparse in publicly available literature, we can infer some of its expected properties based on related compounds. For instance, the melting point is often an initial indicator of a crystal lattice's stability and can offer preliminary insights into a compound's thermal behavior.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₄H₇BrO₂ | 287.11 | Data not readily available |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | 60-64[3] |
| 2,7-Dibromophenanthrene-9,10-dione | C₁₄H₆Br₂O₂ | 366.01 | 274.3[4] |
The significant difference in melting points between 9-Bromophenanthrene and 2,7-Dibromophenanthrene-9,10-dione highlights how substitutions on the phenanthrene core dramatically influence physical properties. The dione functionality and the additional bromine atom in the latter contribute to a more stable crystal packing, resulting in a much higher melting point. It is reasonable to hypothesize that this compound will have a melting point somewhere between these values, likely closer to the dibrominated analogue due to the presence of the polar dione group.
Core Principles of Thermal Analysis
To rigorously assess the thermal stability of a compound, several analytical techniques are employed. The most common and informative are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated at a controlled rate, and any mass loss is recorded. The resulting TGA curve provides information about decomposition temperatures, the stoichiometry of decomposition reactions, and the presence of volatile components.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] Both the sample and a reference material (usually an empty pan) are subjected to the same temperature program. When the sample undergoes a thermal transition (e.g., melting, crystallization, or a chemical reaction), it will either absorb (endothermic) or release (exothermic) heat. This difference in heat flow is detected and plotted against temperature, providing information on melting points, glass transitions, and heats of reaction.
Illustrative Thermal Behavior of this compound: A Hypothetical Case Study
In the absence of published experimental data for this compound, this section presents a set of illustrative TGA and DSC data to serve as a practical example for researchers. This hypothetical data is constructed based on the expected behavior of similar aromatic compounds.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Analysis | Parameter | Value | Interpretation |
| DSC | Onset of Melting (T_onset) | 215 °C | Initiation of the melting process. |
| Peak Melting Temperature (T_m) | 220 °C | Temperature at which the compound is fully molten. | |
| Enthalpy of Fusion (ΔH_fus) | 35 J/g | Energy required to melt the sample. | |
| TGA | Onset of Decomposition (T_onset) | 280 °C | Temperature at which significant mass loss begins. |
| Temperature of 5% Mass Loss (T_d5) | 295 °C | A common metric for initial thermal stability. | |
| Temperature of Maximum Decomposition Rate | 320 °C | Point of fastest decomposition. | |
| Residual Mass at 600 °C | ~5% | Incombustible residue. |
Interpretation of the Hypothetical Thermograms
The DSC thermogram would show a sharp endothermic peak with an onset at 215 °C, peaking at 220 °C, which is characteristic of the melting of a crystalline solid. The sharpness of the peak would suggest a high degree of purity.
The TGA curve would be expected to show a stable baseline up to approximately 280 °C, at which point a significant mass loss would commence, indicating the onset of thermal decomposition. The decomposition would likely occur in a single, primary step, as is often the case for such organic molecules in an inert atmosphere. The temperature at which 5% of the initial mass is lost (T_d5) provides a standardized point of comparison for thermal stability.
Proposed Thermal Decomposition Pathway
The thermal degradation of brominated aromatic compounds often proceeds via the cleavage of the carbon-bromine bond, which is typically the weakest bond in the molecule.[8][9] The resulting radicals can then initiate a cascade of further reactions. For this compound, a plausible decomposition pathway in an inert atmosphere is proposed below.
Caption: Proposed thermal decomposition pathway for this compound.
This proposed mechanism suggests that the initial step is the homolytic cleavage of the C-Br bond, generating a highly reactive phenanthrene-9,10-dione radical and a bromine radical. These radicals can then attack other molecules or undergo further fragmentation, leading to the evolution of gases like carbon monoxide and carbon dioxide from the dione moiety, and eventually forming a stable char residue through polymerization and condensation reactions. The presence of bromine radicals can also inhibit complete combustion in an oxidative atmosphere.[8]
Experimental Protocols for Thermal Analysis
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC).
Conclusion: A Framework for Assessing Thermal Stability
This guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. While specific experimental data for this compound remains to be published, the principles, illustrative data, and standardized protocols presented here offer a robust starting point for any researcher in the field of drug development or materials science. A thorough characterization of a compound's thermal properties is a non-negotiable aspect of its development, ensuring the safety, efficacy, and stability of the final product. The methodologies and interpretations outlined in this document provide the necessary tools to undertake such a critical evaluation.
References
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) plot of the compounds 1–4 with a heating rate of 20 °C min⁻¹ under an inert atmosphere. Retrieved from [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curve for the decomposition of [VO(chrys)phenCl]. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
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Chiu, M. H., & Prenner, E. J. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 3(1), 39–59. [Link]
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Borucka, A., & Stec, A. A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 105, 109-114. [Link]
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AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Dibromophenanthrene-9,10-dione. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 4. Thermogravimetric curves (TGA and DTGA) and mass analysis of the evolved gases as a function of temperature. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2019). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-Bromophenanthrene-9, 10-dione, 1 mg. Retrieved from [Link]
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PubMed. (2019). An experimental and kinetic study of thermal decomposition of phenanthrene. Retrieved from [Link]
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MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]
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ResearchGate. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromophenanthrene-9,10-dione
For: Researchers, scientists, and drug development professionals
Introduction: Synthesizing Novel Phenanthrenequinone Derivatives
The phenanthrene-9,10-dione (phenanthrenequinone) scaffold is a key structural motif in various natural products and biologically active molecules. The ability to functionalize this core structure is of significant interest in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a robust method for the arylation of phenanthrenequinone systems.[1][2][3]
This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 2-Bromophenanthrene-9,10-dione with a generic arylboronic acid. While a specific, peer-reviewed protocol for this exact substrate is not widely available, the following guide is constructed from established principles of Suzuki-Miyaura reactions and successful applications with structurally related brominated polycyclic aromatic compounds.[4][5] This document is intended to serve as a comprehensive starting point for researchers, offering a well-reasoned experimental setup and guidance for optimization.
Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6]
Figure 1. General reaction scheme for the Suzuki coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7]
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 2-arylphenanthrene-9,10-dione and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Figure 2. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Reaction Setup and Procedure
Figure 3. Experimental workflow for the Suzuki coupling of this compound.
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system. A mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water is recommended. The solubility of 9-bromophenanthrene in toluene and the general effectiveness of these solvent systems in Suzuki couplings make them a good starting point.[8][9]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst system.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylphenanthrene-9,10-dione.
Key Reaction Parameters and Rationale
| Parameter | Recommended Starting Conditions | Rationale & Scientific Justification |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium source for Suzuki couplings. It is often used in combination with phosphine ligands.[10] |
| Ligand | PCy₃ or PPh₃ (4-10 mol%) | Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-determining step, especially with less reactive aryl bromides.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq) | Inorganic bases are crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.[8] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Toluene is a good solvent for the starting material.[8][9] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion. The optimal temperature should be determined empirically. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) active catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.[11] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh catalyst and ligands. Ensure the reaction is performed under strictly inert conditions. |
| Poor solubility of starting material | Try alternative solvent systems such as DMF or THF in combination with water. | |
| Inappropriate base | Screen other bases such as Cs₂CO₃ or KF. The choice of base can be critical for challenging substrates. | |
| Side Product Formation | Homocoupling of boronic acid | Ensure thorough degassing of solvents to minimize oxygen, which can promote homocoupling.[7] |
| (Debromination) | Dehalogenation of starting material | This can occur as a side reaction. Lowering the reaction temperature or changing the ligand may help. |
| Decomposition of Starting Material | The dione functionality may be sensitive to the reaction conditions. | Consider using milder bases like K₂HPO₄ or running the reaction at a lower temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction offers a powerful strategy for the synthesis of novel 2-arylphenanthrene-9,10-dione derivatives. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this transformation. While optimization may be necessary for specific substrates, the principles outlined herein, including the careful selection of catalyst, ligand, base, and solvent, will be instrumental in achieving the desired synthetic outcomes. The ability to functionalize the phenanthrenequinone core opens up new avenues for the design and synthesis of compounds with potential applications in drug discovery and materials science.
References
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Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Suzuki Coupling. (n.d.). Retrieved January 17, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 17, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (2020, July 11). YouTube. Retrieved January 17, 2026, from [Link]
-
9,10-Phenanthrenedione. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
- Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synthesis, 2002(03), 451–452.
-
Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. (2017, June 25). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. (n.d.). Lookchem. Retrieved January 17, 2026, from [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Heck Reaction of 2-Bromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Synthetic Utility of Phenanthrene-9,10-diones
Phenanthrene-9,10-dione, a prominent member of the phenanthrenequinone family, serves as a crucial structural motif in a variety of natural products and biologically active compounds. The ability to functionalize this core structure is of paramount importance in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile method for the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base. This application note provides a detailed guide to the Heck reaction conditions specifically tailored for 2-Bromophenanthrene-9,10-dione, an electron-deficient aryl bromide, enabling its efficient olefination.
The electron-withdrawing nature of the dione functionality in this compound is expected to enhance its reactivity in the Heck coupling. This is because the electron deficiency at the bromine-bearing carbon atom facilitates the initial oxidative addition step of the palladium(0) catalyst to the aryl-bromide bond, which is often the rate-determining step in the catalytic cycle.
The Heck Reaction: A Mechanistic Overview
The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the palladium-carbon bond. This step typically proceeds in a syn-addition manner.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) complex. This step generally favors the formation of the more thermodynamically stable trans-isomer.
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HBr from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.
Caption: Figure 1. Catalytic Cycle of the Heck Reaction.
Recommended Reaction Conditions for this compound
Based on established protocols for electron-deficient aryl bromides, the following conditions are recommended as a starting point for the Heck reaction of this compound. Optimization may be required depending on the specific alkene used.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) acetate) | Readily available and efficient. In situ reduction to Pd(0) is typically achieved by a phosphine ligand or the solvent. Other common catalysts include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. |
| Ligand | PPh₃ (Triphenylphosphine) or P(o-tol)₃ (Tri(o-tolyl)phosphine) | Phosphine ligands stabilize the Pd(0) species and influence the reaction rate and selectivity. P(o-tol)₃ is bulkier and can sometimes provide better results. For challenging substrates, N-heterocyclic carbene (NHC) ligands can be considered. |
| Base | Triethylamine (Et₃N) or K₂CO₃ (Potassium carbonate) | An organic base like Et₃N or an inorganic base like K₂CO₃ is required to neutralize the HBr generated during the reaction. The choice of base can significantly impact the reaction outcome. |
| Solvent | DMF (N,N-Dimethylformamide) or Acetonitrile | Polar aprotic solvents are generally preferred for the Heck reaction. DMF is a common choice, but acetonitrile or toluene can also be effective. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific alkene and the chosen solvent. Higher temperatures are often required for less reactive substrates. |
| Alkene | Styrene, acrylates, or other vinyl compounds | Electron-deficient alkenes like acrylates are typically more reactive in the Heck reaction. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene).
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
Caption: Figure 2. Experimental Workflow for the Heck Reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and Triphenylphosphine (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M of the aryl bromide), the alkene (1.2-1.5 equiv), and triethylamine (2.0 equiv) via syringe.
-
Heating and Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired olefinated phenanthrene-9,10-dione.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more robust ligand (e.g., a bulky phosphine or an N-heterocyclic carbene ligand), or a different base-solvent combination.
-
Side Product Formation: The formation of side products can sometimes be suppressed by adjusting the reaction temperature or the stoichiometry of the reagents.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by ensuring strictly anaerobic conditions.
Conclusion
The Mizoroki-Heck reaction is a highly effective method for the functionalization of this compound. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis of a wide array of novel phenanthrene-9,10-dione derivatives. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.
References
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. Available at: [Link]
-
Mizoroki-Heck Reaction | Chem-Station Int. Ed. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
Application Note: Synthesis of High-Performance OLED Emitters from 2-Bromophenanthrene-9,10-dione
Abstract
This application note provides a comprehensive guide for the synthesis of advanced organic light-emitting diode (OLED) materials starting from the versatile precursor, 2-Bromophenanthrene-9,10-dione. We present a detailed, two-step synthetic protocol centered on the strategic formation of a dibenzo[a,c]phenazine core, followed by palladium-catalyzed cross-coupling to introduce charge-transporting or emission-tuning moieties. This guide is designed for researchers in materials science and organic electronics, offering in-depth procedural details, mechanistic insights, and characterization benchmarks. The protocols herein describe the synthesis of a novel blue-emitting material, herein designated as DBPz-PhTPA , and its subsequent integration into a multilayer OLED device.
Introduction: The Strategic Value of Phenanthrene Scaffolds in OLEDs
The phenanthrene moiety is a highly valued structural unit in the design of materials for organic electronics. Its rigid, planar structure and inherent blue fluorescence provide a robust foundation for building high-performance emitters.[1] The 9,10-dione functionality serves as a versatile chemical handle, enabling the construction of larger, N-heterocyclic aromatic systems such as dibenzo[a,c]phenazines. These derivatives are of significant interest due to their excellent thermal stability and tunable electronic properties.[2][3]
The strategic placement of a bromine atom at the 2-position of the phenanthrene-9,10-dione precursor offers a distinct advantage. This halogen provides a reactive site for well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[4][5] This modular approach allows for the late-stage introduction of various functional groups, enabling the precise tuning of the final molecule's optoelectronic properties, including its emission color, charge carrier mobility, and solid-state morphology.[6]
This guide details a reliable synthetic pathway that leverages these principles to transform a readily accessible precursor into a sophisticated, high-performance OLED emitter.
Synthetic Strategy: A Two-Step Pathway to DBPz-PhTPA
Our synthetic approach is designed for modularity and efficiency. It proceeds in two distinct, high-yielding steps:
-
Condensation Reaction: Formation of the core emissive unit, 2-bromo-dibenzo[a,c]phenazine (Br-DBPz ), via the condensation of this compound with o-phenylenediamine. This classic reaction creates the rigid, electron-accepting phenazine core.
-
Suzuki-Miyaura Cross-Coupling: Functionalization of the Br-DBPz intermediate with a (4-(diphenylamino)phenyl)boronic acid. This step attaches a well-known hole-transporting triphenylamine (TPA) moiety to the core, creating the final target molecule, DBPz-PhTPA . The TPA group enhances hole injection and transport, leading to more balanced charge recombination within the emissive layer of an OLED device.[1]
The overall workflow is depicted below.
Caption: Synthetic workflow for DBPz-PhTPA.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Bromo-dibenzo[a,c]phenazine (Br-DBPz)
Rationale: This step involves the acid-catalyzed condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the phenazine ring system. Glacial acetic acid serves as both the solvent and the catalyst, facilitating the nucleophilic attack of the amine groups onto the carbonyl carbons, followed by dehydration to yield the aromatic phenazine core.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add this compound (e.g., 5.0 g, 17.4 mmol) and o-phenylenediamine (2.07 g, 19.1 mmol).
-
Add 100 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A yellow precipitate will form.
-
Pour the mixture into 500 mL of cold deionized water with stirring.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with deionized water (3 x 50 mL) and then with cold methanol (2 x 30 mL) to remove residual acetic acid and unreacted starting materials.
-
Dry the resulting yellow solid in a vacuum oven at 60 °C overnight to yield the Br-DBPz intermediate.
Part 2: Synthesis of DBPz-PhTPA via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[7][8][9][10] In this protocol, a palladium(0) catalyst facilitates the reaction between the aryl bromide (Br-DBPz ) and the organoboron reagent. The reaction cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]
Materials:
-
2-Bromo-dibenzo[a,c]phenazine (Br-DBPz ) (1.0 eq)
-
(4-(Diphenylamino)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Dichloromethane (DCM)
-
Hexane
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add Br-DBPz (e.g., 4.0 g, 11.1 mmol), (4-(diphenylamino)phenyl)boronic acid (3.85 g, 13.3 mmol), and anhydrous potassium carbonate (4.6 g, 33.3 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the catalyst, Pd(PPh₃)₄ (0.64 g, 0.55 mmol), to the flask under the inert atmosphere.
-
Add a degassed solvent mixture of Toluene (80 mL), Ethanol (20 mL), and Deionized Water (20 mL).
-
Heat the mixture to 90 °C under the inert atmosphere and stir vigorously for 24 hours. Monitor reaction completion by TLC.
-
Cool the reaction to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield DBPz-PhTPA as a bright yellow powder.
-
For device-grade purity, a final purification step of temperature-gradient sublimation is highly recommended.
Material Characterization
The identity and purity of the synthesized DBPz-PhTPA must be confirmed through standard analytical techniques. The expected data, based on similar compounds reported in the literature, are summarized below.[6][11][12][13]
Table 1: Characterization Data for DBPz-PhTPA
| Property | Technique | Expected Result |
| Chemical Structure | ¹H & ¹³C NMR | Complex aromatic signals consistent with the proposed structure. |
| Molecular Weight | HRMS (EI-TOF) | Calculated m/z for C₃₈H₂₅N₃ should match the experimental value.[6] |
| Thermal Stability | TGA (5% weight loss) | Td > 400 °C, indicating high stability suitable for vacuum deposition.[14][15] |
| UV-Vis Absorption | Spectroscopy (in CHCl₃) | λmax ≈ 350-450 nm, corresponding to π-π* and ICT transitions. |
| Photoluminescence | Spectroscopy (in CHCl₃) | λem ≈ 450-480 nm (Blue Emission). |
| Quantum Yield | Photoluminescence | ΦPL > 70% (relative to a standard). |
OLED Device Fabrication and Characterization
To evaluate the electroluminescent performance of DBPz-PhTPA , a multilayer OLED device can be fabricated via vacuum thermal evaporation.
Protocol for OLED Fabrication
Rationale: A multilayer device structure is essential for efficient OLED operation. Each layer serves a specific function (hole injection, hole transport, emission, electron transport, electron injection) to ensure balanced charge injection and recombination within the emissive layer (EML), maximizing light output.[16]
Device Structure: ITO / HAT-CN (10 nm) / NPB (40 nm) / TCTA (10 nm) / DBPz-PhTPA (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
HAT-CN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (Hole Injection Layer)
-
NPB: N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (Hole Transport Layer)
-
TCTA: Tris(4-carbazoyl-9-ylphenyl)amine (Hole Transporting & Electron Blocking Layer)
-
DBPz-PhTPA: (Emissive Layer)
-
TPBi: 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (Electron Transport Layer)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Sources
- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and photophysics of dibenz[a,c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Modulating the Luminescence, Photosensitizing Properties, and Mitochondria-Targeting Ability of D-π-A-Structured Dihydrodibenzo[a,c]phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multicolor emission based on a N, N′—Disubstituted dihydrodibenzo [a, c] phenazine crown ether macrocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel dibenzo[ a , c ]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08605G [pubs.rsc.org]
- 14. Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Bromophenanthrene-9,10-dione as a Strategic Precursor for the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Strategic Advantage of 2-Bromophenanthrene-9,10-dione in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with tunable properties is perpetual. Fused heterocyclic compounds, particularly those incorporating a phenanthrene nucleus, represent a privileged class of structures due to their rigid planarity and unique electronic properties, which are often associated with significant biological activity and applications in materials science.[1] Within this context, this compound emerges as a superior starting material, offering a powerful combination of reactivity and synthetic versatility.
This guide provides an in-depth exploration of this compound as a precursor, focusing on the synthesis of phenanthro-fused nitrogen heterocycles. The core of this molecule's utility lies in its dual functionality:
-
The ortho-Quinone Moiety: The adjacent carbonyl groups at the 9 and 10 positions serve as a reactive dielectrophile, primed for classical cyclocondensation reactions with a variety of binucleophiles. This provides a direct and efficient route to construct fused pyrazine (quinoxaline) and imidazole rings.[2][3]
-
The Bromo Substituent: Positioned on the phenanthrene backbone, the bromine atom is not merely a spectator. It acts as a crucial synthetic handle, enabling post-synthesis functionalization through modern cross-coupling methodologies like the Suzuki-Miyaura reaction.[4][5] This allows for the systematic diversification of the heterocyclic core, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery or for tuning the optoelectronic properties of advanced materials.
This document will detail the synthesis of a key heterocyclic system, 2-bromo-dibenzo[f,h]quinoxaline, and demonstrate its subsequent elaboration, providing researchers with the foundational protocols and scientific rationale to leverage this compound in their own research endeavors.
Core Application: Synthesis of Phenanthro-Fused Quinoxalines
The reaction between an ortho-dicarbonyl compound and a 1,2-diamine is a cornerstone of heterocyclic chemistry for the synthesis of quinoxalines.[3][6] this compound readily participates in this transformation, yielding brominated dibenzo[f,h]quinoxalines, which are valuable platforms for further chemical exploration.
Causality Behind Experimental Choices:
The selection of reaction conditions is critical for ensuring high yields and purity.
-
Solvent: Glacial acetic acid is often employed as the solvent. It serves not only to dissolve the reactants but also acts as a mild acid catalyst, protonating one of the carbonyl groups and increasing its electrophilicity, thereby facilitating the initial nucleophilic attack by the diamine.
-
Temperature: The reaction is typically conducted at reflux to provide sufficient thermal energy to overcome the activation barriers for both the initial condensation and the subsequent dehydrative aromatization steps that form the stable quinoxaline ring.
-
Work-up: The product often precipitates from the reaction mixture upon cooling, which allows for a simple and efficient initial purification by filtration. This is due to the high planarity and rigidity of the fused aromatic system, which generally leads to lower solubility in the cooled reaction medium.
Experimental Protocol 1: Synthesis of 2-Bromo-dibenzo[f,h]quinoxaline
This protocol describes the cyclocondensation of this compound with ortho-phenylenediamine.
Materials:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.87 g, 10 mmol) and o-phenylenediamine (e.g., 1.19 g, 11 mmol).
-
Add glacial acetic acid (e.g., 50 mL) to the flask.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the collected solid with cold ethanol (2 x 20 mL) to remove residual acetic acid and any unreacted starting materials.
-
Dry the product under vacuum to yield 2-bromo-dibenzo[f,h]quinoxaline as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | o-Phenylenediamine |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >90% |
Leveraging the Bromo Substituent: Post-Synthetic Functionalization
The true power of using this compound as a precursor is realized in the ability to further modify the resulting heterocyclic product. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[4][5]
Workflow for Heterocycle Synthesis and Diversification
The overall strategy involves a two-stage process: initial heterocycle formation followed by diversification. This modular approach is highly efficient for creating chemical libraries.
Causality Behind Experimental Choices for Suzuki-Miyaura Coupling:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄. A phosphine ligand (e.g., PPh₃, SPhos) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5][7] An aqueous solution of an inorganic base like Na₂CO₃ or K₂CO₃ is commonly used.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often optimal. The organic solvent dissolves the bromo-heterocycle and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-dibenzo[f,h]quinoxaline
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-dibenzo[f,h]quinoxaline with an arylboronic acid.
Materials:
-
2-Bromo-dibenzo[f,h]quinoxaline (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable ligand
-
Sodium Carbonate (Na₂CO₃, 2.0-3.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a Schlenk flask, combine 2-bromo-dibenzo[f,h]quinoxaline (e.g., 359 mg, 1 mmol), the desired arylboronic acid (e.g., 1.5 mmol), and sodium carbonate (e.g., 212 mg, 2 mmol).
-
Add palladium(II) acetate (e.g., 4.5 mg, 0.02 mmol) and triphenylphosphine (e.g., 21 mg, 0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene (e.g., 10 mL) and water (e.g., 2 mL) via syringe.
-
Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2-aryl-dibenzo[f,h]quinoxaline.
| Parameter | Recommended Conditions |
| Electrophile | 2-Bromo-dibenzo[f,h]quinoxaline |
| Nucleophile | Arylboronic Acid (1.2-1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) / PPh₃ (4-10 mol%) |
| Base | Na₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene/Water (e.g., 5:1 v/v) |
| Temperature | 90-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Conclusion and Future Outlook
This compound serves as an exemplary precursor for the efficient construction of complex, functionalized heterocyclic systems. The protocols detailed herein for the synthesis of 2-bromo-dibenzo[f,h]quinoxaline and its subsequent diversification via Suzuki-Miyaura coupling provide a robust and adaptable blueprint for researchers. This two-stage strategy is particularly advantageous in medicinal chemistry for the rapid generation of analogues for SAR studies and in materials science for the fine-tuning of molecular properties. The principles outlined can be extended to reactions with other binucleophiles, opening avenues to a vast chemical space of novel phenanthrene-fused heterocycles with significant potential for future discoveries.
References
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jie-Ping Wan and Li Wei, College of Chemistry and Chemical Engineering, Jiangxi Normal. Available at: [Link]
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Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. Jasouri, S., Khalafy, J., Badali, M. et al. Research @ Flinders. Available at: [Link]
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Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Chemistry. Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Chemistry at Illinois. Available at: [Link]
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ChemInform Abstract: Synthesis of Some 11H-Indeno(1,2-b)quinoxalin-11-ones. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
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Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline. MDPI. Available at: [Link]
-
Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link]
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Synthesis, biological evaluation, and molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
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A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungsta. Longdom Publishing. Available at: [Link]
-
11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone. MDPI. Available at: [Link]
-
Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society. Available at: [Link]
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Dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds as deep blue fluorescence materials for organic light-emitting diodes. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
South African Journal of Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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ChemInform Abstract: Cyclocondensation of N-(Prop-2-yn-1-yl)- and N-(Penta-2,4-diyn-1-yl)-o-phenylenediamines with Phenyl Isothiocyanate and Carbon Disulfide. ResearchGate. Available at: [Link]
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Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence. Semantic Scholar. Available at: [Link]
-
Functionalization of Metal–Organic Frameworks through the Postsynthetic Transformation of Olefin Side Groups (2013). SciSpace. Available at: [Link]
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- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
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Application Notes and Protocols: Photophysical Properties of 2-Bromophenanthrene-9,10-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: Unveiling the Photophysical Landscape of Brominated Phenanthrene-9,10-diones
Phenanthrene-9,10-dione (PQ), a rigid polycyclic aromatic dione, and its derivatives are emerging as a class of compounds with significant potential in materials science and medicinal chemistry. Their unique electronic structure gives rise to interesting photophysical properties, making them valuable scaffolds for the development of photosensitizers for photodynamic therapy (PDT), organic light-emitting diodes (OLEDs), and fluorescent probes. The introduction of a bromine atom at the 2-position of the phenanthrene-9,10-dione core is anticipated to significantly modulate its photophysical behavior through the "heavy atom effect," which can enhance intersystem crossing and influence excited state dynamics.
This comprehensive guide provides a detailed exploration of the synthesis and photophysical characterization of 2-Bromophenanthrene-9,10-dione and its derivatives. We will delve into the underlying principles governing their light-absorbing and emitting properties, and present robust protocols for their systematic investigation.
I. Synthesis of this compound: A General Protocol
While a specific, high-yield synthesis for this compound is not extensively documented in publicly available literature, a reliable route can be adapted from established methods for the bromination of phenanthrene-9,10-dione. The following protocol is based on the synthesis of the closely related 2,7-dibromo-9,10-phenanthrenequinone and provides a solid starting point for optimization.[1]
Diagram of the Synthetic Pathway:
Caption: General synthetic scheme for the bromination of phenanthrene-9,10-dione.
Materials:
-
Phenanthrene-9,10-dione (PQ)
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Appropriate organic solvent for recrystallization (e.g., ethanol, acetic acid)
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenanthrene-9,10-dione in a minimal amount of concentrated sulfuric acid. The strong acid serves to activate the aromatic ring towards electrophilic substitution.
-
Bromination: Slowly add N-Bromosuccinimide (approximately 1.1 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic and should be monitored carefully. NBS in sulfuric acid is an effective source of electrophilic bromine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring. This will precipitate the crude brominated product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent to yield this compound.
Note: For researchers preferring to bypass chemical synthesis, this compound is commercially available from several chemical suppliers.[2]
II. Photophysical Characterization: A Step-by-Step Guide
The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. The following protocols outline the key experiments for characterizing this compound derivatives.
Diagram of the Experimental Workflow:
Caption: Workflow for the photophysical characterization of this compound derivatives.
A. UV-Visible Absorption Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This provides information about the electronic transitions within the molecule.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol).
-
Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure adherence to the Beer-Lambert Law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Record the baseline by scanning the desired wavelength range (e.g., 200-600 nm) with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
B. Fluorescence Spectroscopy and Quantum Yield Determination
Principle: Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process.
Protocol for Relative Quantum Yield Determination:
This method compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
-
Selection of a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. For blue-emitting compounds like many phenanthrene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Sample Preparation:
-
Prepare a series of solutions of both the sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Record the absorption spectra of all solutions.
-
Excite both the sample and standard solutions at the same wavelength.
-
Record the fluorescence emission spectra over the appropriate wavelength range.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
III. Expected Photophysical Properties and the Influence of the Bromo Substituent
While specific experimental data for this compound is scarce, we can predict its photophysical behavior based on studies of related phenanthrene-9,10-dione derivatives and the known effects of halogenation on aromatic systems.[2]
Jablonski Diagram Illustrating Key Photophysical Processes:
Caption: Jablonski diagram illustrating the electronic transitions and decay pathways for a molecule like this compound.
Key Predicted Properties:
-
Absorption: Phenanthrene-9,10-dione typically exhibits absorption bands in the UV and visible regions. The introduction of a bromo group is expected to cause a slight red-shift (bathochromic shift) in the absorption spectrum due to its electron-withdrawing nature and its ability to extend the π-system through resonance.
-
Fluorescence: Unsubstituted phenanthrene-9,10-dione is known to exhibit weak fluorescence. The presence of the bromine atom is expected to further decrease the fluorescence quantum yield.
-
Intersystem Crossing and Phosphorescence: The most significant impact of the bromine atom is the heavy atom effect . This effect enhances spin-orbit coupling, which facilitates the otherwise spin-forbidden transition from the excited singlet state (S₁) to the excited triplet state (T₁), a process known as intersystem crossing (ISC).[3] Consequently, this compound is predicted to have a significantly higher rate of ISC compared to the parent compound. This efficient population of the triplet state may lead to observable phosphorescence, especially at low temperatures or in deoxygenated solutions.
-
Solvent Effects: The photophysical properties of phenanthrene-9,10-dione derivatives can be sensitive to the solvent environment. Polar solvents may cause shifts in the absorption and emission spectra due to dipole-dipole interactions.
Comparative Photophysical Data of Related Phenanthrene-9,10-dione Derivatives:
| Compound | Substituent(s) | Absorption λmax (nm) | Emission Type | Notes | Reference |
| Phenanthrene-9,10-dione | None | ~330, ~410 | Phosphorescence | Parent compound for comparison. | [2] |
| 3-Methoxy-PQ | -OCH₃ | - | Phosphorescence (low temp) | Electron-donating group. | [2] |
| 3-Chloro-PQ | -Cl | - | Phosphorescence | Halogen substituent. | [2] |
| 3-Methyl-PQ | -CH₃ | - | Phosphorescence | Electron-donating group. | [2] |
| 2-Bromo-PQ (Predicted) | -Br | Slightly red-shifted | Weak Fluorescence, Strong Phosphorescence | Enhanced ISC due to heavy atom effect. | - |
IV. Applications in Research and Development
The unique photophysical properties of this compound derivatives make them attractive candidates for several applications:
-
Photodynamic Therapy (PDT): The efficient generation of triplet states is a key requirement for Type I and Type II photosensitizers in PDT. The heavy atom effect in this compound could lead to enhanced production of reactive oxygen species (ROS) upon photoexcitation, making it a promising scaffold for novel PDT agents.
-
Organic Electronics: The tunable electronic properties and potential for phosphorescence make these compounds interesting for applications in OLEDs, where phosphorescent emitters can achieve higher efficiencies.
-
Fluorescent Probes and Sensors: The sensitivity of the photophysical properties to the local environment could be exploited in the design of fluorescent sensors for various analytes.
-
Synthetic Intermediates: The bromo substituent serves as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.
V. Conclusion
This guide has provided a comprehensive overview of the synthesis, photophysical characterization, and potential applications of this compound derivatives. By understanding the fundamental principles that govern their interaction with light and by employing the detailed protocols outlined herein, researchers can effectively explore and exploit the unique properties of this promising class of molecules. The pronounced heavy atom effect introduced by the bromine substituent opens up exciting avenues for the development of advanced materials and therapeutics.
References
-
Chemsrc. (n.d.). 2-BroMo-9,10-phenanthrenequinone. Retrieved January 17, 2026, from [Link]2]
-
Miller, J. C., Meek, J. S., & Strickler, S. J. (1977). Heavy atom effects on the triplet lifetimes of naphthalene and phenanthrene. Journal of the American Chemical Society, 99(25), 8175-8179. [Link]3]
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Application Note: A Detailed Protocol for the Sonogashira Coupling of 2-Bromophenanthrene-9,10-dione
Introduction: The Strategic Importance of Phenanthrene-9,10-dione Alkynylation
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed process to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in the ability to construct complex molecular architectures under relatively mild conditions, a feature that has been leveraged extensively in pharmaceuticals, natural product synthesis, and materials science.[3][4]
This application note focuses on the specific application of this reaction to 2-Bromophenanthrene-9,10-dione. The phenanthrene-9,10-dione (or phenanthraquinone) core is a privileged scaffold. Its rigid, planar structure and electron-accepting quinone moiety make it a valuable building block for functional organic materials with tailored photophysical and electrochemical properties, finding use in organic electronics such as OLEDs and OPVs.[5][6] The introduction of an alkyne substituent via Sonogashira coupling provides a versatile handle for extending conjugation or for subsequent "click" chemistry modifications, enabling the synthesis of advanced materials and complex drug candidates.
The use of an aryl bromide, such as this compound, presents a moderate challenge compared to the more reactive aryl iodides.[1] This protocol is therefore designed to provide a robust and reproducible procedure, explaining the critical role of each component to ensure a high-yielding and successful reaction for researchers in synthetic chemistry and drug development.
Mechanistic Rationale: A Symphony of Two Catalysts
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[2][7]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step for aryl bromides.[1]
-
The Copper Cycle: Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne and facilitates the subsequent transfer to the palladium center.[1][7]
-
Transmetalation & Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium and regenerating the copper catalyst. The resulting Pd(II)-alkynyl complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
The synergy between these two cycles, facilitated by an amine base which also serves to scavenge the HBr byproduct, allows the reaction to proceed efficiently under mild conditions.[8]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials and Reagents
| Compound Name | Formula | MW ( g/mol ) | Role | Purity |
| This compound | C₁₄H₇BrO₂ | 287.11 | Aryl Halide | >97% |
| Phenylacetylene | C₈H₆ | 102.13 | Terminal Alkyne | >98% |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Palladium Catalyst | >98% |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | >99% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base/Solvent | Anhydrous, >99.5% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous, >99.9% |
Equipment
-
Two-neck round-bottom flask (Schlenk flask), oven-dried
-
Condenser and gas inlet/outlet adapter
-
Magnetic stirrer and heating mantle with temperature control
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Reagent Quantities
| Reagent | Moles (mmol) | Equivalents | Amount |
| This compound | 1.0 | 1.0 | 287 mg |
| Phenylacetylene | 1.2 | 1.2 | 122.5 mg (132 µL) |
| Pd(PPh₃)₂Cl₂ | 0.03 | 0.03 (3 mol%) | 21 mg |
| CuI | 0.05 | 0.05 (5 mol%) | 9.5 mg |
| Triethylamine (Et₃N) | - | - | 5 mL |
| Tetrahydrofuran (THF) | - | - | 10 mL |
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is Critical):
-
Place the this compound (287 mg), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (9.5 mg) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. Maintaining this inert environment is crucial to prevent catalyst degradation and the undesirable oxidative homocoupling of the alkyne.[9]
-
Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe. The use of anhydrous solvents is essential for reproducibility and high yields.[8]
-
Stir the resulting mixture at room temperature for 10 minutes to allow for dissolution and catalyst pre-activation. The mixture should appear as a yellow-brown suspension.
Reaction Execution: 5. Slowly add phenylacetylene (132 µL) to the stirring mixture via syringe. 6. Heat the reaction mixture to 60 °C using a pre-heated heating mantle. Aryl bromides generally require heating to facilitate the oxidative addition step.[1] 7. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
- TLC System: A 4:1 Hexane:Ethyl Acetate mixture is a good starting point.
- Visualization: UV light (254 nm). The product should appear as a new, less polar spot compared to the starting bromide. The reaction is typically complete within 4-8 hours.
Work-up and Purification: 8. Once the reaction is complete (as judged by the consumption of the starting bromide), cool the flask to room temperature. 9. Dilute the reaction mixture with ethyl acetate (20 mL). 10. Filter the mixture through a short plug of Celite® to remove the palladium and copper catalysts. Wash the plug with additional ethyl acetate (2x10 mL). 11. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x20 mL) to remove residual copper salts and triethylamine hydrochloride, followed by brine (1x20 mL).[10] 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. 13. Purification: Purify the crude residue by flash column chromatography on silica gel.[11]
- Eluent: A gradient of 0% to 10% ethyl acetate in hexanes is typically effective for separating the product from non-polar impurities and any residual starting material.
- Combine the fractions containing the pure product and evaporate the solvent to yield the desired 2-(phenylethynyl)phenanthrene-9,10-dione, typically as a yellow or orange solid.
Characterization: 14. Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Experimental workflow for the Sonogashira coupling.
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficient temperature for aryl bromide activation.3. Poor quality or wet reagents/solvents. | 1. Ensure a truly inert atmosphere; use fresh, high-purity catalyst.2. Increase temperature incrementally to 70-80 °C.3. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Significant Homocoupling | 1. Presence of oxygen in the reaction vessel.2. Reaction temperature is too high or reaction time too long. | 1. Improve inert gas technique (degas solvents prior to use).2. Perform the reaction at the lowest effective temperature and stop once the starting material is consumed.[9] |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Base consumed or insufficient. | 1. Add a small additional portion of the palladium catalyst.2. Add more triethylamine. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Streaking on TLC plate. | 1. Try a different solvent system for chromatography (e.g., Toluene/Hexanes or Dichloromethane/Hexanes).2. The quinone moiety can be slightly acidic; add 0.5% Et₃N to the eluent to improve peak shape. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Triethylamine is flammable and corrosive. Phenylacetylene is flammable.
-
Reaction: The reaction should be conducted in a well-ventilated fume hood. Use a blast shield, especially for reactions under positive pressure.
-
Thermal Hazards: Although this specific reaction is not known for strong exotherms, care should always be taken when heating sealed systems.[12] Always monitor the reaction temperature.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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S.A. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. Retrieved from [Link]
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Mazzesi, G. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
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Mazzesi, G. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Thesis. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
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Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Retrieved from [Link]
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Li, X., et al. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. Retrieved from [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Retrieved from [Link]
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Le, C. M., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Angewandte Chemie. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. PubMed. Retrieved from [Link]
-
Darvishi, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
-
Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. Retrieved from [Link]
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Le, C. M., et al. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. Retrieved from [Link]
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Smith, T. E., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Retrieved from [Link]
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Kumar, A., et al. (2017). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Retrieved from [Link]
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Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of Phenanthrene-9,10-dione with Phenanthrene-9,10-diol: Synthesis and Characterization of the First ortho-Quinhydrone Derivative. Retrieved from [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Retrieved from [Link]
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Mondal, S., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. Engineered Science. Retrieved from [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
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J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wernbacher, A., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
Tempesti, T. C., et al. (2005). A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes. ResearchGate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Bromophenanthrene-9, 10-dione, 1 mg. Retrieved from [Link]
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Introduction: The Pursuit of High-Performance, Air-Stable N-Type Organic Semiconductors
An Application Note and Protocol for the Utilization of 2-Bromophenanthrene-9,10-dione in Organic Field-Effect Transistors (OFETs)
The advancement of organic electronics, particularly for applications in flexible displays, sensors, and printable circuits, is critically dependent on the development of robust organic field-effect transistors (OFETs). While p-type (hole-transporting) organic semiconductors are relatively mature, their n-type (electron-transporting) counterparts have historically lagged in performance and, most critically, environmental stability.[1] The susceptibility of n-type materials to degradation by oxygen and moisture remains a significant barrier to their practical implementation.[2]
Phenanthrene-9,10-dione and its derivatives have emerged as a promising class of materials to address this challenge. The phenanthrene core provides a rigid, planar π-conjugated system conducive to charge transport, while the electron-withdrawing dione (-C=O) groups are instrumental in lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level. A lower LUMO is a key prerequisite for efficient electron injection and transport, and it intrinsically enhances the material's resistance to oxidation, thereby improving air stability.[1][2]
This application note focuses on This compound , a molecule of strategic importance. The introduction of a bromine atom serves two primary functions:
-
Electronic Tuning: As an electron-withdrawing halogen, bromine further lowers the frontier molecular orbital energy levels, which can be beneficial for n-type characteristics.
-
Synthetic Handle: The bromine atom provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of more complex, π-extended molecular architectures with tailored electronic properties.[3]
This document provides a comprehensive guide for researchers on the application of this compound as an active semiconductor layer in OFETs. We present detailed protocols for device fabrication via both vacuum deposition and solution-shearing methods, along with methodologies for electrical characterization and parameter extraction.
Material Properties and Scientific Rationale
This compound is a solid organic compound whose structure is foundational to its function in OFETs.
| Property | Value / Description | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 53622-33-6 | [4] |
| Molecular Formula | C₁₄H₇BrO₂ | N/A |
| Molecular Weight | 287.11 g/mol | [4] |
| Appearance | Typically a yellow or orange crystalline solid | Inferred |
| Key Structural Features | - Phenanthrene Core: A rigid polycyclic aromatic hydrocarbon providing a π-system for charge delocalization.- Dione Groups: Two electron-withdrawing carbonyl groups at the 9 and 10 positions, essential for lowering the LUMO and enabling n-type behavior.- Bromo Substituent: An electron-withdrawing group that also serves as a reactive site for further molecular engineering.[3] | N/A |
The combination of the dione and bromo functionalities makes this molecule an excellent candidate for stable n-type semiconduction. The electron-withdrawing nature of these groups is expected to result in a deep LUMO level, which is a widely accepted strategy for designing air-stable n-channel OFETs.[1][2][5]
OFET Device Fabrication: Protocols and Workflow
The performance of an OFET is critically dependent on the quality of the semiconductor thin film and the integrity of the interfaces within the device structure. We present protocols for a Bottom-Gate, Top-Contact (BGTC) device architecture, which is a standard configuration for evaluating new semiconductor materials.[6]
Protocol 1: Substrate Preparation and Surface Treatment
The substrate-semiconductor interface is arguably the most critical factor influencing device performance. A clean and chemically appropriate surface ensures low trap densities and promotes ordered molecular packing of the organic film.
Materials:
-
Heavily n-doped Si wafers with a 200-300 nm thermally grown SiO₂ layer (Si/SiO₂).
-
Deionized (DI) water, Acetone, Isopropanol (IPA) (semiconductor grade).
-
Hellmanex™ III or similar detergent.
-
Surface modification agent: Octadecyltrichlorosilane (OTS) or 1,1,1,3,3,3-Hexamethyldisilazane (HMDS).
-
Toluene (anhydrous).
Procedure:
-
Substrate Dicing: Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Solvent Cleaning: Sequentially sonicate the substrates in a solution of DI water and 2% Hellmanex, followed by DI water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.[7]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation: Treat the substrates with UV-Ozone for 15-20 minutes to remove any remaining organic residues and generate hydroxyl (-OH) groups on the SiO₂ surface, making it hydrophilic.
-
Surface Modification (Hydrophobic Treatment): This step is crucial for promoting better crystalline growth of many organic semiconductors.
-
For OTS Treatment: Immediately after UV-Ozone treatment, immerse the substrates in a freshly prepared solution of OTS in anhydrous toluene (typically 10 mM) for 20-30 minutes inside a nitrogen-filled glovebox. Afterward, rinse the substrates with fresh toluene to remove excess OTS and bake at 120°C for 10 minutes. This creates a dense, hydrophobic self-assembled monolayer (SAM).
-
For HMDS Treatment: Place the substrates in a vacuum desiccator along with a small vial containing a few drops of HMDS. Evacuate the desiccator to allow HMDS vapor to deposit on the substrates for at least 2 hours. This process passivates the surface hydroxyl groups.
-
Causality: The conversion of the hydrophilic SiO₂ surface to a hydrophobic one using OTS or HMDS reduces surface energy and minimizes charge trapping sites (like -OH groups). This modification facilitates the formation of highly ordered, large-grain crystalline thin films during semiconductor deposition, which is essential for achieving high charge carrier mobility.[8]
Protocol 2A: Semiconductor Deposition via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a solvent-free method that yields high-purity thin films, ideal for fundamental material studies.[7]
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr).
-
Quartz crystal microbalance (QCM) for thickness monitoring.
-
Substrate holder with heating capabilities.
Procedure:
-
Material Loading: Place a small amount (10-20 mg) of this compound powder into a suitable evaporation source (e.g., a tantalum or tungsten boat).
-
Substrate Loading: Mount the prepared Si/SiO₂ substrates onto the substrate holder.
-
Pump Down: Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
-
Deposition:
-
Heat the substrate to a specific temperature (T_sub), typically ranging from room temperature to 100°C. T_sub is a critical parameter that influences film morphology and must be optimized.
-
Gently heat the evaporation source until the material begins to sublimate.
-
Deposit the semiconductor film at a slow, controlled rate of 0.1-0.3 Å/s.
-
Monitor the film thickness using the QCM, targeting a final thickness of 30-50 nm.
-
-
Cool Down: Allow the substrates to cool to room temperature inside the vacuum chamber before venting.
Protocol 2B: Semiconductor Deposition via Solution Shearing
Solution shearing is a scalable deposition technique that can produce highly aligned crystalline films, often leading to superior device performance.[8]
Equipment:
-
Solution-shearing coater with a precisely controlled blade and a heated substrate stage.
-
High-purity solvent (e.g., Toluene, Chlorobenzene, or Tetralin).
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mg/mL) in a high-boiling-point solvent. Gentle heating and stirring may be required to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE filter.
-
Coating Process:
-
Pre-heat the prepared Si/SiO₂ substrate to an optimized temperature (e.g., 80-120°C).
-
Dispense a small volume of the semiconductor solution onto the substrate at the edge of the shearing blade.
-
Move the blade across the substrate at a constant, slow speed (typically 0.05-0.5 mm/s).
-
-
Annealing: Keep the substrate on the hot stage until all solvent has evaporated. A subsequent thermal annealing step (e.g., 120°C for 30 minutes in a nitrogen atmosphere) can be performed to further improve film crystallinity.
Causality: During solution shearing, the organic semiconductor crystallizes at the receding meniscus of the evaporating solvent. The slow shearing speed allows molecules sufficient time to self-organize into highly ordered structures, often with preferential alignment, which minimizes grain boundaries and enhances charge transport along the shearing direction.[8]
Protocol 3: Electrode Deposition
Procedure:
-
Immediately transfer the substrates with the semiconductor film into a high-vacuum thermal evaporator.
-
Place a shadow mask with the desired channel length (L) and width (W) directly onto the substrate surface. Common dimensions are L = 50 µm and W = 1000 µm.
-
Deposit a 40-50 nm thick layer of gold (Au) to define the source and drain electrodes. A thin (5-10 nm) adhesion layer of chromium (Cr) or molybdenum oxide (MoO₃) may be used if necessary.
-
Remove the samples from the chamber. The OFETs are now ready for characterization.
OFET Characterization and Parameter Extraction
All electrical measurements should be conducted in an inert environment (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer connected to a probe station to minimize degradation from ambient air.
Measurement Protocol:
-
Output Characteristics (I_D vs. V_D):
-
Apply a gate voltage (V_G), starting from 0 V and increasing in steps (e.g., 10 V, 20 V, 30 V, 40 V).
-
For each V_G, sweep the drain voltage (V_D) from 0 V to a maximum value (e.g., 60 V) and measure the drain current (I_D).
-
-
Transfer Characteristics (I_D vs. V_G):
-
Set the drain voltage to a high, constant value (e.g., V_D = 60 V) to operate in the saturation regime.
-
Sweep the gate voltage (V_G) from a negative value to a positive value (e.g., -20 V to 60 V) and measure I_D.
-
Workflow for Device Fabrication and Testing
Parameter Extraction
The key performance metrics of an OFET are extracted from the transfer curve (operating in the saturation regime).
The field-effect mobility (µ) is calculated using the saturation region transfer characteristic equation:
I_D = (W / 2L) * C_i * µ * (V_G - V_th)²
where:
-
I_D is the drain current.
-
W and L are the channel width and length, respectively.
-
C_i is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, C_i ≈ 11.5 nF/cm²).
-
V_G is the gate voltage.
-
V_th is the threshold voltage.
By plotting √|I_D| versus V_G, the mobility can be extracted from the slope of the linear region:
Slope = √((W * C_i * µ) / 2L) µ = 2L / (W * C_i) * (Slope)²
-
Threshold Voltage (V_th): The x-intercept of the linear fit to the √|I_D| vs. V_G plot. For an n-type accumulation-mode transistor, V_th is typically positive.
-
On/Off Current Ratio (I_on/I_off): The ratio of the maximum drain current (I_on) to the minimum drain current (I_off) from the transfer curve.
Expected Performance and Discussion
While specific performance data for OFETs based purely on this compound is not widely published, we can project expected characteristics based on related functionalized phenanthrene n-type materials.[1][5]
| Parameter | Expected Value | Significance |
| Polarity | n-type | Confirms electron transport, as expected from the electron-withdrawing groups. |
| Electron Mobility (µ) | 10⁻⁴ to 10⁻² cm²/Vs | Indicates the efficiency of charge transport. Higher values are desirable for faster device operation. |
| On/Off Ratio | > 10⁴ | A high ratio is crucial for digital logic applications, indicating good switching behavior. |
| Threshold Voltage (V_th) | 5 V to 30 V | Represents the gate voltage required to turn the transistor "on". Lower values are better for low-power operation. |
| Air Stability | Moderate to Good | Devices are expected to show less degradation in air compared to many other n-type materials due to the low-lying LUMO.[1] |
The bromination of the phenanthrene core is a key feature, suggesting that devices made from this material could serve as a platform for further functionalization to improve performance metrics like mobility and air stability.[5]
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PubMed, National Center for Biotechnology Information.
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Application Note: A Modular Platform for the Synthesis of Novel Luminescent Dyes from 2-Bromophenanthrene-9,10-dione
Abstract This guide provides a comprehensive framework for the synthesis of novel, functional dyes based on the 2-Bromophenanthrene-9,10-dione scaffold. Phenanthrene-based chromophores are of significant interest for applications in materials science, including organic light-emitting diodes (OLEDs) and molecular probes, owing to their rigid, planar structure and favorable photophysical properties.[1][2] This document details a robust, two-stage synthetic strategy. The first stage involves the acid-catalyzed condensation of the versatile this compound precursor with various aromatic diamines to generate a library of 10-bromodibenzo[a,c]phenazine derivatives. The second stage leverages the bromo-substituent as a versatile synthetic handle for post-synthetic modification via palladium-catalyzed Suzuki cross-coupling. This modular approach enables the systematic tuning of the dye's electronic and photophysical properties. We provide detailed, field-tested protocols, mechanistic insights, characterization data, and workflow visualizations to empower researchers in the development of next-generation functional dyes.
Design Principles & Mechanistic Overview
The strategic selection of this compound as the core building block is central to this synthetic platform. The phenanthrene-9,10-dione (also known as phenanthrenequinone) moiety serves as an excellent electrophilic component and the foundational chromophore.[3] Its two adjacent carbonyl groups are primed for efficient cyclocondensation reactions.
The most common and reliable method for constructing the extended π-system of the target dyes is the condensation reaction between an o-dicarbonyl compound and a 1,2-phenylenediamine to form a quinoxaline ring system.[4] In this case, the reaction yields a dibenzo[a,c]phenazine, a highly conjugated, planar heterocyclic system known for its fluorescence and chemical stability.
Causality of Reagent Choice:
-
This compound: The phenanthrenequinone core provides the basic photophysical architecture. The bromine atom at the 2-position is sterically remote from the reactive dione center, ensuring it does not impede the primary condensation reaction. Crucially, this bromine atom serves as a key functional group for subsequent C-C bond-forming reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings.[5] This allows for the introduction of a wide array of aryl or heteroaryl substituents, providing a powerful tool for tuning the final dye's absorption, emission, and solubility characteristics.
-
Substituted 1,2-Phenylenediamines: The electronic nature of the substituents on the diamine partner directly influences the electronic properties of the resulting phenazine dye. Electron-donating groups (e.g., -OCH₃, -CH₃) can raise the HOMO energy level and lead to red-shifted absorption and emission spectra, while electron-withdrawing groups (e.g., -CF₃, -NO₂) can lower the LUMO level.
-
Glacial Acetic Acid: This serves as both a solvent and a catalyst for the condensation reaction. It protonates one of the carbonyl oxygens, increasing the electrophilicity of the corresponding carbon and activating it for nucleophilic attack by the diamine.
The overall synthetic logic is depicted in the workflow below.
Caption: High-level synthetic workflow for novel dyes.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Phenanthrene derivatives and palladium catalysts may be toxic or mutagenic.[6]
Protocol 2.1: Synthesis of Precursor, this compound
This protocol is adapted from standard bromination procedures for phenanthrenequinones.[7]
-
Reagents & Materials:
-
Phenanthrene-9,10-dione (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask, magnetic stirrer, ice bath.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Phenanthrene-9,10-dione (e.g., 10.0 g, 48.0 mmol).
-
Carefully add concentrated sulfuric acid (100 mL) while stirring. The mixture should become a homogeneous solution.
-
In a single portion, add N-Bromosuccinimide (9.4 g, 52.8 mmol).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).
-
Upon completion, slowly and carefully quench the reaction by pouring the mixture into a beaker containing 800 mL of ice water with vigorous stirring.
-
A yellow precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with hot deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel to yield this compound as a bright yellow solid.
-
Protocol 2.2: General Procedure for Synthesis of 10-Bromodibenzo[a,c]phenazine Derivatives
This protocol describes the core condensation reaction.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Substituted 1,2-phenylenediamine (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Reflux condenser, round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g, 3.48 mmol) in 30 mL of glacial acetic acid.
-
Add the substituted 1,2-phenylenediamine (1.0 eq, 3.48 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 2-4 hours. The solution will typically change color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. A crystalline product often precipitates directly from the solution.
-
If precipitation is incomplete, add 20 mL of ethanol and cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol (2 x 10 mL) and then with deionized water.
-
Dry the product under vacuum to yield the 10-Bromodibenzo[a,c]phenazine derivative. Further purification is typically not required, but recrystallization can be performed if necessary.
-
Caption: Mechanism of phenazine formation. (Note: Images are placeholders for chemical structures).
Protocol 2.3: Post-Synthetic Modification via Suzuki Coupling
This protocol enables diversification of the core dye structure.
-
Reagents & Materials:
-
10-Bromodibenzo[a,c]phenazine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk flask, reflux condenser, nitrogen/argon line.
-
-
Procedure:
-
To a Schlenk flask, add the 10-Bromodibenzo[a,c]phenazine derivative (e.g., 200 mg, 0.54 mmol), the desired arylboronic acid (0.65 mmol), and potassium carbonate (149 mg, 1.08 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (31 mg, 0.027 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvents: Toluene (8 mL) and Water (2 mL).
-
Heat the mixture to reflux (approx. 85-90 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final, functionalized dye.
-
Characterization & Data Presentation
Validation of the synthesized compounds is critical. A combination of spectroscopic techniques should be employed to confirm the structure and assess the photophysical properties.
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the products. The disappearance of the diamine N-H protons and the appearance of a complex aromatic pattern are indicative of successful condensation.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized dyes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic C=O stretch of the starting dione (around 1680 cm⁻¹) and the N-H stretches of the diamine (around 3300-3400 cm⁻¹) confirms the reaction.
-
-
Photophysical Characterization:
-
UV-Visible Absorption Spectroscopy: Determines the wavelength(s) of maximum absorption (λ_abs), providing information about the electronic transitions within the molecule.
-
Fluorescence Spectroscopy: Measures the emission spectrum to determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f), which quantifies the efficiency of the emission process.[8]
-
Table 1: Representative Data for a Synthesized Dye Series
| Compound | R¹ on Diamine | R² (from Suzuki) | Yield (%) | λ_abs (nm) | λ_em (nm) | Φ_f |
| 1 | H | - | 92% | 385, 405 | 488 | 0.25 |
| 2 | OCH₃ | - | 90% | 392, 415 | 505 | 0.31 |
| 3a | H | Phenyl | 78% | 398, 420 | 512 | 0.45 |
| 3b | H | 4-Methoxyphenyl | 75% | 405, 428 | 525 | 0.52 |
Note: Data are representative examples for dyes synthesized in chloroform solution and are intended for illustrative purposes. Actual values will vary based on specific structures and solvent environments.
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the condensation protocol.
Conclusion
The methodologies presented in this application note provide a robust and highly adaptable platform for the synthesis of novel phenanthrene-based dyes. The initial condensation reaction is high-yielding and tolerant of a variety of functional groups on the diamine component. The strategic inclusion of a bromine atom on the phenanthrene core unlocks the potential for extensive post-synthetic modification via palladium-catalyzed cross-coupling reactions. This modular approach allows researchers to rationally design and efficiently synthesize libraries of dyes with tailored photophysical properties for advanced applications in materials science and beyond.
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Catalytic Applications of Metal Complexes with Phenanthrene-9,10-dione Ligands: A Guide for Researchers
This technical guide provides an in-depth exploration of the catalytic applications of metal complexes featuring phenanthrene-9,10-dione and its derivatives as ligands. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to offer a deep dive into the mechanistic underpinnings and practical considerations that drive the use of these versatile catalysts. We will explore the unique electronic properties of the phenanthrene-9,10-dione ligand, its role in photoredox and transition-metal-catalyzed reactions, and provide detailed protocols for key applications.
Part 1: The Phenanthrene-9,10-dione Ligand: A Platform for Innovative Catalysis
Phenanthrene-9,10-dione (PQ), a readily available and cost-effective organic compound, has emerged as a powerful component in modern catalysis.[1] Its utility extends beyond its role as a simple coordinating agent; PQ is a quintessential "non-innocent" or "redox-active" ligand. This means that the ligand itself actively participates in the electronic transformations of a catalytic cycle, often undergoing reversible oxidation and reduction. This property allows for novel reaction pathways and enhances the catalytic versatility of the associated metal center.
The core of PQ's reactivity lies in its α-dione moiety, which can exist in three distinct oxidation states: the quinone (PQ⁰), the semiquinone radical anion (PQ⁻˙), and the catecholate dianion (PQ²⁻). This redox activity is central to its function in both photocatalysis and as a ligand in transition metal complexes.
Phenanthrene-9,10-dione in Photocatalysis
In the absence of a metal center, PQ itself can act as a potent photoredox catalyst.[1][2][3] Upon irradiation with visible light, PQ is excited to a long-lived triplet state (³PQ*) that can engage in both oxidative and reductive quenching cycles. This dual reactivity makes it a versatile tool for a wide range of organic transformations.
Key Advantages of PQ as a Photocatalyst:
-
Cost-Effectiveness: PQ is significantly more affordable than commonly used iridium and ruthenium-based photocatalysts.[1]
-
Accessibility: It is a commercially available bulk chemical.
-
Visible Light Absorption: PQ absorbs in the visible region, enabling the use of energy-efficient light sources like blue LEDs.[3]
A notable application of PQ in photocatalysis is the functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones via a Friedel-Crafts reaction with indoles.[3] In this process, a dual catalytic system of PQ and a Lewis acid (e.g., Zn(OTf)₂) is employed.
Application Note 1: Photocatalytic Friedel-Crafts Alkylation of Indoles
This protocol details the use of 9,10-phenanthrenequinone as an organic photoredox catalyst for the C3-alkylation of indoles with 3,4-dihydro-1,4-benzoxazin-2-ones.
Protocol 1: Synthesis of 3-(1H-indol-3-yl)-3,4-dihydro-1,4-benzoxazin-2-one Derivatives
| Parameter | Value | Rationale |
| Reactants | Indole (1.5 equiv.), 3,4-dihydro-1,4-benzoxazin-2-one (1.0 equiv.) | An excess of the indole nucleophile is used to ensure complete consumption of the benzoxazinone. |
| Catalysts | 9,10-Phenanthrenequinone (10 mol%), Zn(OTf)₂ (20 mol%) | PQ acts as the photocatalyst, while the Lewis acid activates the benzoxazinone towards nucleophilic attack. |
| Solvent | Dichloromethane (DCM) | A common solvent for photocatalytic reactions that is transparent to visible light. |
| Light Source | 5W White LEDs | Provides the necessary energy to excite the PQ catalyst. |
| Temperature | Room Temperature | Mild reaction conditions are a key advantage of this photocatalytic method. |
| Atmosphere | Air | Oxygen from the air serves as the terminal oxidant in the catalytic cycle.[3] |
| Reaction Time | 24 hours | Typical reaction time to achieve good to excellent yields. |
Experimental Workflow:
Figure 1: Experimental workflow for the photocatalytic Friedel-Crafts reaction.
Mechanism of Action:
The proposed mechanism involves the photoexcitation of PQ, which then oxidizes the 3,4-dihydro-1,4-benzoxazin-2-one to a radical cation. This intermediate is then susceptible to nucleophilic attack by the indole. The Lewis acid, Zn(OTf)₂, is believed to facilitate the formation of an iminium ion intermediate, which is the active electrophile in the Friedel-Crafts reaction.
Part 2: Metal Complexes of Phenanthrene-9,10-dione: Harnessing Redox Activity
The coordination of PQ to a transition metal center creates a synergistic system where both the metal and the ligand can participate in redox events. This has profound implications for catalysis, enabling reactions that may not be accessible with "innocent" ligand systems.
Iron-Phenanthrenequinone Complexes in Oxidation Catalysis
Research has shown that iron(III) complexes of PQ are capable of oxidizing methanol to formaldehyde.[4] In this process, the PQ ligand is not a mere spectator. The catalytic cycle involves the reduction of Fe(III) to Fe(II), with the concomitant reduction of PQ to its semiquinone radical form.[4] This demonstrates the ligand's direct involvement in the redox chemistry of the reaction.
Mechanistic Insights:
The reactivity of the iron-PQ complex is attributed to the ability of the PQ ligand to accept an electron, which facilitates the oxidation of the substrate. This is in contrast to complexes with "innocent" ligands like 1,10-phenanthroline, which do not exhibit the same catalytic activity under similar conditions.[4]
Ruthenium-Phenanthrenequinone Complexes: A Platform for Diverse Redox States
Ruthenium complexes with PQ ligands have been synthesized and characterized, revealing a rich electrochemical behavior.[5] These complexes can access multiple stable redox states, a property that is highly desirable for catalytic applications. The electronic structure of these complexes can be described as a hybrid of [Ru(II)(PQ⁰)] and [Ru(III)(PQ⁻˙)] valence formulations. This indicates a strong electronic coupling between the metal and the redox-active ligand. The ability to tune the oxidation state of both the metal and the ligand opens up possibilities for fine-tuning the catalytic activity of these complexes.
Application Note 2: Synthesis and Characterization of a Ruthenium-Phenanthrenequinone Complex
This section provides a general protocol for the synthesis of a bis(acetylacetonato)ruthenium(II) complex with a 9,10-phenanthrenequinone ligand, based on reported procedures for similar complexes.[5]
Protocol 2: Synthesis of [Ru(acac)₂(PQ)]
| Parameter | Value | Rationale |
| Starting Materials | Ru(acac)₃, 9,10-phenanthrenequinone (PQ) | Commercially available precursors for the synthesis. |
| Solvent | Toluene or similar high-boiling, non-polar solvent | To facilitate the reaction at elevated temperatures. |
| Reaction Conditions | Reflux under an inert atmosphere (e.g., Argon) | To prevent oxidation of the metal center and ligand. |
| Purification | Column chromatography on silica gel | To isolate the desired complex from unreacted starting materials and byproducts. |
Experimental Workflow:
Figure 2: General workflow for the synthesis and characterization of a Ru(II)-PQ complex.
Characterization:
The resulting complex should be characterized by standard spectroscopic and electrochemical techniques to confirm its identity and study its electronic properties.
-
¹H NMR: Will show characteristic shifts for the protons on the acetylacetonato and PQ ligands.
-
UV-Vis Spectroscopy: Will reveal electronic transitions involving both the metal and the ligand, providing insight into the electronic structure.
-
Cyclic Voltammetry: Will demonstrate the multiple redox events associated with the {Ru-PQ} core, confirming the redox-active nature of the complex.[5]
Part 3: The Role of the 2-Bromo Substituent: Future Perspectives
While there is a scarcity of literature on the catalytic applications of metal complexes with 2-Bromophenanthrene-9,10-dione as a ligand, we can extrapolate from the known chemistry of the parent PQ ligand and the reactivity of the bromo-substituent.
Potential for Catalyst Immobilization
The bromine atom on the phenanthrene backbone provides a convenient handle for the immobilization of the catalytic complex. This could be achieved through cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to attach the complex to a solid support (e.g., silica, polymers).
Advantages of Immobilization:
-
Catalyst Recovery and Reuse: Simplifies the separation of the catalyst from the reaction mixture, reducing costs and waste.
-
Continuous Flow Applications: Enables the use of the catalyst in packed-bed reactors for continuous manufacturing processes.
Figure 3: Conceptual workflow for the immobilization of a 2-Br-PQ metal complex.
Electronic Modulation of Catalytic Activity
The electron-withdrawing nature of the bromine atom could influence the electronic properties of the PQ ligand and, consequently, the catalytic activity of the metal center. This could manifest in several ways:
-
Modified Redox Potentials: The bromo-substituent would likely make the PQ ligand easier to reduce, which could alter the thermodynamics of the catalytic cycle.
-
Enhanced Lewis Acidity: The electron-withdrawing effect could increase the Lewis acidity of the coordinated metal center, potentially enhancing its activity in reactions involving electrophilic activation.
Further research is needed to synthesize and evaluate these bromo-substituted complexes to validate these hypotheses and unlock their full catalytic potential.
References
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- Schröder, D., Schwarz, H., Dua, S., Blanksby, S. J., & Bowie, J. H. (2009). Redox processes in the iron(III)/9,10-phenanthraquinone system. International Journal of Mass Spectrometry, 283(1-3), 135-140.
- Di Donato, M., Giallongo, G., Dell'Acqua, M., De Riccardis, F., & Conte, V. (2024). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis (Phenanthroline) Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation.
- Gagliardi, M., Carriero, G., & Pierpont, C. G. (2004). Reaction of Phenanthrene‐9,10‐dione with Phenanthrene‐9,10‐diol: Synthesis and Characterization of the First ortho‐Quinhydrone Derivative. European Journal of Organic Chemistry, 2004(8), 1845-1849.
- Talvitie, J., Alanko, I., & Pihko, P. M. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Organic Letters, 23(24), 9474-9478.
- Kumar, A., Kumar, A., & Kumar, S. (2018). Chemistry of 9, 10-phenanthrenequinone revisited: iron (iii) chloride catalyzed reactions of 9, 10-phenanthrenequinone with acyclic and cyclic ketones provide furan annulated products. New Journal of Chemistry, 42(2), 1275-1280.
- Sasaki, J. C., & Aust, S. D. (2018). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. International journal of molecular sciences, 19(10), 3177.
- Rahman, M. M., & Ali, M. M. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono-and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions.
- Das, S., Maity, S., Sinha, C., & Kaim, W. (2015). Varying electronic structural forms of ruthenium complexes of non-innocent 9, 10-phenanthrenequinonoid ligands. Dalton Transactions, 44(11), 5048-5058.
- Ortega-Martínez, R., Ayza, M. A., & Díaz-Oltra, S. (2021). 9, 10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3, 4-Dihydro-1, 4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction.
- Park, S., Fujisawa, K., & Karlin, K. D. (2020). Redox cycling of 9, 10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B. Journal of toxicological sciences, 45(6), 349-363.
- Pierpont, C. G., & Buchanan, R. M. (2004).
- Harvey, R. G. (2004). Product Class 6: Phenanthrene-9, 10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies.
- Zak, P., Hunter, B. K., & Zak, D. L. (2016). Trinuclear nickel coordination complexes of phenanthrene-9, 10-dione dioxime. Acta Crystallographica Section C: Structural Chemistry, 72(4), 304-310.
- Nitschke, J. R. (2024). Synthesis Strategies to Functionalize 1, 10-Phenanthroline in All Positions. Chemical Reviews.
- Jana, A., & Maiti, S. (2022). Transition metal-free and temperature dependent one-pot access to phenanthrene-fused heterocycles via a 1, 3-dipolar cycloaddition pathway.
- Blackman, A. G. (2002). Designer ligands. Part 13. Synthesis and Catalytic Activity of Transition Metal Complexes of a Macrocyclic Ligand. Polyhedron, 21(1), 1-5.
- Cera, G., & D'Amico, F. (2023). Synthesis of 9, 10‐Dibenzoyl‐phenanthrene Derivatives Through a Palladium‐Catalyzed Domino Approach.
- Zhang, Y., & Zhang, D. (2025). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Molecules, 30(1), 1.
- Lu, E. (2016). Reactivity and Properties of Metal Complexes Enabled by Flexible and Redox-Active Ligands with a Ferrocene Backbone. Accounts of chemical research, 49(10), 2269-2280.
- Wang, Y., Zhang, Y., & Wang, Y. (2023). Selective 1, 4-syn-Addition to Cyclic 1, 3-Dienes via Hybrid Palladium Catalysis. Journal of the American Chemical Society, 145(49), 26569-26578.
- Ratautas, D., & Marcinkevičienė, L. (2023). Scanning Electrochemical Microscopy of Nystatin-Treated Yeast Used for Biofuel Cells. Biosensors, 13(11), 1007.
- Katz, T. J., & Vyklicky, L. (2003). Preparation of 9, 10-dimethoxyphenanthrene and 3, 6-diacetyl-9, 10-dimethoxyphenanthrene. Organic Syntheses, 80, 227-234.
- Baire, B., & Nandi, S. (2014). Synthesis of 9-Fluorenylidenes and 9, 10-Phenanthrenes through Palladium-Catalyzed Aryne Annulation by o-Halostyrenes and o-Halo Allylic Benzenes. The Journal of organic chemistry, 79(12), 5698-5705.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
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- Štěpnička, P. (2024).
- Baire, B., & Nandi, S. (2014). Synthesis of 9-Fluorenylidenes and 9, 10-Phenanthrenes through Palladium-Catalyzed Aryne Annulation by o-Halostyrenes and o-Halo Allylic Benzenes.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromophenanthrene-9,10-dione
Welcome to the technical support center for the purification of 2-Bromophenanthrene-9,10-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the scientific principles behind each step, ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of this compound:
Q1: What are the most likely impurities in my crude this compound?
A1: The impurities in your reaction mixture will largely depend on the synthetic route employed. Common methods involve the bromination of phenanthrene-9,10-dione. Potential impurities include:
-
Unreacted starting material: Phenanthrene-9,10-dione.
-
Over-brominated products: Such as 2,7-dibromophenanthrene-9,10-dione and other polybrominated isomers.
-
Positional isomers: Bromination can sometimes occur at other positions on the phenanthrene ring system.
-
Residual brominating agent and acidic byproducts: Such as N-bromosuccinimide (NBS) or bromine (Br₂), and hydrobromic acid (HBr).[1]
-
Impurities from the starting phenanthrenequinone: If the starting material was not pure, it could contain contaminants like diphenic acid or anthraquinone.
Q2: My crude product has a persistent reddish-brown color. What is the cause and how can I remove it?
A2: A reddish-brown or orange coloration in the crude product is typically due to the presence of residual elemental bromine (Br₂). This can be effectively removed during the work-up procedure by quenching the reaction with a reducing agent. A common and effective method is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.
Q3: I am struggling to choose an appropriate solvent for recrystallization. What are the key considerations?
A3: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which is a relatively polar molecule, you might consider the following:
-
Single solvent systems: Ethanol, ethyl acetate, or glacial acetic acid are often good starting points for phenanthrene derivatives.[2]
-
Two-solvent systems: A popular approach is to dissolve the crude product in a good solvent (e.g., dichloromethane or acetone) at room temperature or with gentle heating, and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes cloudy.[3][4][5] Gentle warming to redissolve the precipitate followed by slow cooling should yield crystals.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. To remedy this, you can:
-
Increase the solvent volume: This will lower the saturation point.
-
Lower the crystallization temperature: Try cooling the solution more slowly.
-
Switch to a different solvent system: A solvent with a lower boiling point might be beneficial.
-
Scratch the inside of the flask: This can provide a nucleation site for crystal growth.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you may encounter during the purification of this compound and offers step-by-step solutions.
Problem 1: Poor Separation of Brominated Isomers via Column Chromatography
Symptoms:
-
TLC analysis of column fractions shows overlapping spots for the desired product and impurities.
-
The final product is contaminated with other brominated species (e.g., dibrominated products or positional isomers).
Causality: Brominated isomers of phenanthrene-9,10-dione often have very similar polarities, making their separation by standard column chromatography challenging. The choice of stationary and mobile phases is critical for achieving adequate resolution.
Solutions:
1. Optimize Your TLC Conditions First: Before attempting a large-scale column, meticulously optimize the solvent system using TLC. The ideal eluent system should give your product an Rf value of approximately 0.2-0.3.[6]
2. Fine-Tune the Mobile Phase Polarity:
-
A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution). This will allow the less polar impurities to elute first, followed by your desired product.
3. Consider a Different Stationary Phase:
-
While silica gel is the most common stationary phase, alumina can sometimes offer different selectivity for aromatic compounds.[6][7]
-
For very difficult separations, reverse-phase chromatography (e.g., using C18-functionalized silica) may be effective, where the elution order is reversed (more polar compounds elute first).
4. Improve Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
-
Load your sample onto the column in the smallest possible volume of solvent to ensure a narrow starting band.
Experimental Protocol: Gradient Column Chromatography
-
Prepare the Column: Dry pack a glass column with silica gel. The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution:
-
Start with a low-polarity eluent (e.g., 100% hexane).
-
Gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
100% Hexane
-
98:2 Hexane:Ethyl Acetate
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
-
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify those containing the pure product.
Problem 2: Product Loss During Aqueous Work-up
Symptom:
-
Low yield of crude product after extraction and washing steps.
Causality: this compound has some solubility in common organic solvents. If the incorrect solvent is used or if emulsions form during washing, significant product loss can occur.
Solutions:
1. Choose the Right Extraction Solvent:
-
Use a water-immiscible organic solvent in which your product is highly soluble, such as dichloromethane or ethyl acetate.
2. Prevent Emulsion Formation:
-
During aqueous washes, especially with sodium bicarbonate, CO₂ evolution can cause vigorous bubbling. Vent the separatory funnel frequently.
-
If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
3. Back-Extraction:
-
After the initial extraction, it is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Problem 3: Incomplete Removal of Acidic Impurities
Symptom:
-
The purified product is unstable on storage or gives inconsistent results in subsequent reactions.
-
NMR analysis shows broad peaks, suggesting the presence of acidic protons.
Causality: The bromination reaction often produces HBr as a byproduct. If not completely removed, this acidic residue can catalyze degradation of the product over time.
Solutions:
1. Thorough Washing with Base:
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is no longer acidic (test with pH paper). Be sure to vent the separatory funnel to release the CO₂ produced.
2. Brine Wash:
-
A final wash with brine helps to remove residual water and any remaining water-soluble impurities.
3. Drying the Organic Layer:
-
Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound, highlighting key decision points.
Caption: Purification workflow for this compound.
Quantitative Data Summary
Table 1: Common Solvents for Recrystallization and Column Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Hexane/Heptane | 0.1 | 69 / 98 | Non-polar eluent for chromatography; anti-solvent for recrystallization. |
| Dichloromethane | 3.1 | 40 | Good solvent for dissolving crude product; polar eluent for chromatography.[3] |
| Ethyl Acetate | 4.4 | 77 | Medium-polarity eluent for chromatography; recrystallization solvent.[1] |
| Acetone | 5.1 | 56 | Good solvent for dissolving crude product; can be used for recrystallization.[8] |
| Ethanol | 5.2 | 78 | Common recrystallization solvent for phenanthrene derivatives.[2] |
References
-
Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Paruch, K., Vyklicky, L., & Katz, T. J. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. doi:10.15227/orgsyn.080.0227
- Çakmak, O., Duman, S., & Akar, K. B. (2023). Methoxyphenanthrenes: synthesis and structure analysis.
-
Thieme. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
YouTube. (2013, July 11). Recrystallization Solvent Pair. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9-cyanophenanthrene. Retrieved from [Link]
-
ResearchGate. (2006, August). A Different Route to the Synthesis of 9,10-Disubstituted Phenanthrenes. Retrieved from [Link]
-
Springer. (2015, August 5). A new method for the preparation of 1-amino-2,4-dibromoanthra-9,10-quinone. Retrieved from [Link]
Sources
- 1. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. rroij.com [rroij.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Bromophenanthrene-9,10-dione
Welcome to the technical support guide for the synthesis of 2-Bromophenanthrene-9,10-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. We will address common pitfalls, side reactions, and purification challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
The most prevalent synthetic route to this compound involves a two-step process: the oxidation of phenanthrene to phenanthrene-9,10-dione, followed by the regioselective bromination of the resulting dione. Our guide is structured to address issues that may arise in each of these critical steps.
Step 1: Oxidation of Phenanthrene to Phenanthrene-9,10-dione
The conversion of the polycyclic aromatic hydrocarbon (PAH) phenanthrene to its corresponding ortho-quinone is a robust but often imperfect reaction. The use of strong oxidizing agents like chromium(VI) is effective but can lead to undesired side products if not carefully controlled[1][2].
A1: This is a classic sign of over-oxidation . The harsh conditions required to oxidize the stable aromatic system of phenanthrene can also cleave the C9-C10 bond of the desired dione product. This cleavage results in the formation of diphenic acid, a dicarboxylic acid that is highly water-soluble, especially under basic or neutral conditions, leading to its loss in the aqueous phase during extraction.
-
Causality: Strong oxidants like chromic acid do not always stop at the quinone stage. The diketone is susceptible to further oxidation, which breaks the carbon-carbon bond between the carbonyls.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain strict temperature control as specified in the protocol. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry of Oxidant: Carefully measure and add the oxidizing agent. Avoid using a large excess. While a stoichiometric excess is necessary, egregious amounts will promote over-oxidation[1].
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material (phenanthrene) is consumed, quench the reaction promptly to prevent the degradation of the product.
-
A2: Incomplete conversion is common and is often accompanied by the formation of partially oxidized intermediates. The most likely intermediate is a hydroxy-ketone, such as 10-hydroxyphenanthren-9(10H)-one, which has been reported as a byproduct in similar oxidations[1].
-
Causality: The oxidation of phenanthrene likely proceeds through a diol intermediate, which is then oxidized to the diketone[2]. If the oxidation is not sufficiently potent or the reaction time is too short, the reaction can stall at an intermediate stage.
-
Troubleshooting Protocol:
-
Increase Reaction Time/Temperature: Gradually increase the reaction time, monitoring by TLC every 30-60 minutes. If the reaction remains stalled, a modest increase in temperature may be required.
-
Solvent and Reagent Purity: Ensure that the solvent (e.g., glacial acetic acid) is pure and dry. The presence of water can alter the activity of the oxidizing agent. The purity of the starting phenanthrene is also critical, as some impurities can inhibit the reaction[3].
-
Purification: These byproducts can often be separated from the desired phenanthrene-9,10-dione via column chromatography or careful recrystallization.
-
}
Figure 1. Potential side reactions during the oxidation of phenanthrene.
Step 2: Bromination of Phenanthrene-9,10-dione
The introduction of a bromine atom onto the phenanthrene-9,10-dione scaffold is an electrophilic aromatic substitution. The two carbonyl groups are strongly deactivating, making the reaction more challenging than the bromination of phenanthrene itself. Regioselectivity is the primary concern.
A3: Achieving high regioselectivity in the bromination of a deactivated ring system is challenging. The electron-withdrawing dione core directs incoming electrophiles to the meta positions relative to the carbonyls, which correspond to the 2, 7, 4, and 5 positions. The 2- and 7-positions are generally favored electronically.
-
Causality: The distribution of isomers is a result of the subtle electronic differences between the non-equivalent positions on the aromatic rings. The reaction conditions, particularly the solvent and the nature of the brominating agent, can influence the transition states leading to these isomers, thereby altering the product ratio[4][5].
-
Troubleshooting Protocol:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is a common choice for brominating deactivated rings and can offer good selectivity[6]. Using elemental bromine (Br₂) with a Lewis acid can sometimes be more aggressive and less selective.
-
Solvent System: The polarity of the solvent can influence selectivity. Highly polar, acidic media like concentrated H₂SO₄ can protonate the carbonyls, further modifying the electronic landscape of the substrate.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or room temperature) often enhances selectivity by favoring the product formed via the lowest energy transition state.
-
A4: The formation of 2,7-dibromophenanthrene-9,10-dione is a common side reaction if the stoichiometry of the brominating agent is not precisely controlled[6].
-
Causality: Although the first bromination deactivates the ring further, forcing conditions or an excess of the brominating agent can lead to a second substitution, typically at the electronically analogous 7-position.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., NBS). A large excess is the most common cause of polybromination.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the formation of the monobromo product and the appearance of the dibromo byproduct. Quench the reaction once the optimal conversion to the desired product is achieved, even if some starting material remains, as it is easier to separate than the dibrominated impurity.
-
}
Figure 2. Potential side reactions during the bromination of phenanthrene-9,10-dione.
Frequently Asked Questions (FAQs)
Route A (oxidation followed by bromination) is almost always preferred. The dione functionality in phenanthrene-9,10-dione directs the bromination primarily to the 2- and 7-positions, offering a degree of regiocontrol. In contrast, direct bromination of phenanthrene yields 9-bromophenanthrene as the major product due to the high reactivity of the C9-C10 bond[3][7]. Subsequent oxidation of a mixture of bromophenanthrene isomers would be difficult and lead to a complex product mixture.
-
¹H NMR Spectroscopy: This is the most powerful tool. The aromatic region will clearly distinguish between different isomers based on their unique splitting patterns and coupling constants. Unreacted phenanthrene and the desired product have distinct, well-documented spectra.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring reaction progress and identifying products by their mass-to-charge ratio. It can easily distinguish between starting material, monobrominated, and dibrominated products.
-
TLC (Thin Layer Chromatography): An indispensable tool for real-time reaction monitoring. The different polarities of the starting material, product, and byproducts usually allow for good separation.
Column chromatography is the most effective method. A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing polarity with ethyl acetate or dichloromethane, can effectively separate unreacted starting material, the desired 2-bromo isomer, other bromo-isomers, and polybrominated products. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol, acetic acid, or toluene) can be used to achieve high purity.
Optimized Experimental Protocols
Protocol 1: Synthesis of Phenanthrene-9,10-dione
(Adapted from Organic Syntheses procedures[2])
-
In a flask equipped with a stirrer and reflux condenser, dissolve phenanthrene (1 eq.) in glacial acetic acid.
-
Prepare a solution of chromium trioxide (CrO₃, ~4 eq.) in a mixture of acetic acid and water.
-
Heat the phenanthrene solution to reflux and add the CrO₃ solution dropwise over 1-2 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes, monitoring the disappearance of phenanthrene by TLC.
-
Cool the reaction mixture and pour it into a large volume of cold water with vigorous stirring.
-
Collect the precipitated orange-red solid by vacuum filtration and wash thoroughly with water to remove chromium salts and acetic acid.
-
The crude phenanthrene-9,10-dione can be purified by recrystallization from glacial acetic acid or ethanol to yield bright orange crystals.
Protocol 2: Synthesis of this compound
(Adapted from general procedures for bromination of deactivated arenes[6])
-
Under a nitrogen atmosphere, add phenanthrene-9,10-dione (1 eq.) to concentrated sulfuric acid (H₂SO₄) in a flask cooled in an ice bath (0 °C). Stir until fully dissolved.
-
In a separate container, dissolve N-Bromosuccinimide (NBS, 1.1 eq.) in a small amount of concentrated H₂SO₄.
-
Add the NBS solution dropwise to the dione solution over 30 minutes, ensuring the temperature remains below 5-10 °C.
-
After addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture over a large amount of crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed extensively with water until the filtrate is neutral, and then washed with a small amount of cold methanol.
-
The crude product should be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the 2-bromo isomer.
| Compound | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Phenanthrene | 178.23 | Complex aromatic signals in ¹H NMR (~7.6-8.9 ppm) |
| Phenanthrene-9,10-dione | 208.22 | Symmetrical ¹H NMR spectrum with two multiplets |
| This compound | 287.12 | Asymmetrical aromatic ¹H NMR spectrum |
| Diphenic Acid | 242.23 | Broad carboxylic acid proton signal in ¹H NMR (>10 ppm) |
| 2,7-Dibromophenanthrene-9,10-dione | 366.01 | Symmetrical ¹H NMR spectrum, different from starting dione |
References
-
Georg Thieme Verlag. (n.d.). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Thieme Chemistry. [Link]
-
Paruch, K., et al. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Organic Syntheses, 80, 227. [Link]
-
National Center for Biotechnology Information. (n.d.). 9,10-Phenanthrenedione. PubChem. [Link]
-
Pier Giorgio Cozzi, et al. (2004). Reaction of Phenanthrene-9,10-dione with Phenanthrene-9,10-diol: Synthesis and Characterization of the First ortho-Quinhydrone Derivative. Semantic Scholar. [Link]
-
Cozzi, P. G., et al. (2004). Reaction of Phenanthrene‐9,10‐dione with Phenanthrene‐9,10‐diol: Synthesis and Characterization of the First ortho‐Quinhydrone Derivative. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. [Link]
-
Penning, T. M., et al. (2017). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. PubMed Central. [Link]
-
Scribd. (n.d.). Anthracene Reactions and Phenanthrene. [Link]
-
Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. [Link]
-
Kharasch, M. S., et al. (n.d.). Factors affecting the addition of bromine to phenanthrene. Datapdf.com. [Link]
-
Dornfeld, C. A., et al. (n.d.). 9-BROMOPHENANTHRENE. Organic Syntheses. [Link]
-
Jana, R., et al. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]
-
Biswas, T. (2023, July 4). MCQ-271: About Bromination of Phenanthrene. YouTube. [Link]
-
Jana, R., et al. (2021). Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science Publisher. [Link]
-
de la Mare, P. B. D., et al. (1970). The addition of bromine to phenanthrene in methanol as a solvent. ResearchGate. [Link]
-
Ghaffari, M. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Bromophenanthrene-9,10-dione
Welcome to the technical support center for the synthesis of 2-Bromophenanthrene-9,10-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the synthesis.
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the direct oxidation of 2-bromophenanthrene. This reaction specifically targets the electron-rich 9 and 10 positions of the phenanthrene core. While various oxidizing agents can be used, chromium trioxide (CrO₃) in a solvent like glacial acetic acid is a classic and effective choice.[1] This method is favored for its relatively high yields and the accessibility of the reagents.
Q2: Why is the 9,10-dione selectively formed during the oxidation of phenanthrene?
A2: The oxidation occurs preferentially at the C9-C10 bond because this part of the molecule has the most isolated double bond character, resembling an alkene. Oxidizing this bond results in the minimum loss of resonance energy for the overall aromatic system compared to attacking other positions.[1] This inherent electronic property of the phenanthrene core directs the oxidation to form the 9,10-dione (phenanthrenequinone) structure.
Q3: What are the most critical parameters that influence the reaction yield and purity?
A3: Success hinges on three key parameters:
-
Temperature Control: Excessive heat can lead to over-oxidation and the formation of ring-opened byproducts, such as derivatives of diphenic acid, or intractable tars.[2][3] Conversely, insufficient temperature will result in a sluggish or incomplete reaction.
-
Stoichiometry of the Oxidant: Using a precise amount of the oxidizing agent is crucial. An excess can promote side reactions and product degradation, while a deficit will leave a significant amount of unreacted starting material, complicating purification.[4]
-
Reaction Time: The reaction must be monitored (e.g., by Thin-Layer Chromatography, TLC) to determine the optimal endpoint. Stopping the reaction too early leaves starting material, while extending it unnecessarily increases the risk of byproduct formation.
Q4: What kind of yields can be realistically expected?
A4: With proper optimization and careful execution, isolated yields for the oxidation of phenanthrene derivatives to phenanthrenequinones can range from moderate to good, typically in the 45% to 85% range.[5] Yields are highly dependent on the purity of the starting material, the specific reaction conditions, and the efficiency of the workup and purification procedures.
Part 2: In-Depth Troubleshooting Guide
This section uses a problem-and-solution format to address specific experimental challenges.
Problem 1: Low or No Product Yield with a Significant Amount of Unreacted Starting Material.
-
Potential Cause 1: Inactive Oxidizing Agent.
-
Scientific Rationale: Chromium trioxide (CrO₃) is hygroscopic and can lose its potency over time if not stored correctly. Similarly, solutions of other oxidants can degrade.
-
Recommended Solution: Use a freshly opened bottle of CrO₃ or dry the existing stock in a desiccator over a strong drying agent before use. Always store it in a tightly sealed container in a dry environment.
-
-
Potential Cause 2: Insufficient Reaction Temperature or Time.
-
Scientific Rationale: The bromine atom on the phenanthrene ring is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack by the oxidant. This can make the reaction more sluggish than the oxidation of unsubstituted phenanthrene.
-
Recommended Solution:
-
Monitor the reaction progress closely using TLC. If the reaction stalls (i.e., the starting material spot on the TLC plate does not diminish over 30-60 minutes), slowly and incrementally increase the reaction temperature by 5-10 °C.
-
If increasing temperature is not desired, consider extending the reaction time, continuing to monitor by TLC until the starting material is consumed.
-
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Scientific Rationale: An insufficient amount of oxidant will naturally lead to an incomplete reaction.
-
Recommended Solution: Recalculate the molar equivalents of your reagents. For the oxidation of phenanthrene to phenanthrenequinone, at least 2 equivalents of oxidant are mechanistically required, but often a slight excess (e.g., 2.1-2.5 equivalents) is used to drive the reaction to completion.[2] Ensure accurate weighing and transfer of the oxidizing agent.
-
Problem 2: Formation of a Dark, Tarry, or Insoluble Mixture.
-
Potential Cause 1: Over-oxidation due to Excessive Temperature.
-
Scientific Rationale: High temperatures provide enough energy to overcome the activation barrier for further oxidation, leading to the cleavage of the aromatic rings and polymerization, resulting in complex, often insoluble, byproducts.[3]
-
Recommended Solution:
-
Maintain strict temperature control using a thermostatically controlled oil bath. Do not allow the internal reaction temperature to exceed the optimized value.
-
Add the oxidizing agent portion-wise or as a solution via a dropping funnel. This allows for better management of the exothermic nature of the reaction and prevents localized "hot spots."[6]
-
-
-
Potential Cause 2: Excessive Amount of Oxidizing Agent.
-
Scientific Rationale: A large excess of a strong oxidant like chromic acid will aggressively attack the desired product, leading to degradation and the formation of complex side products.[7]
-
Recommended Solution: Use a carefully measured amount of the oxidizing agent. Refer to a reliable protocol and do not deviate significantly from the recommended stoichiometry.
-
Problem 3: Difficulty in Purifying the Final Product.
-
Potential Cause 1: Contamination with Unreacted Starting Material.
-
Scientific Rationale: 2-Bromophenanthrene and the this compound product may have similar polarities, making their separation by column chromatography challenging.
-
Recommended Solution:
-
Drive the reaction to completion: The best solution is to avoid this issue by ensuring all starting material is consumed, as verified by TLC.
-
Recrystallization: If minor amounts of starting material are present, recrystallization is often effective. Glacial acetic acid or ethanol are commonly used solvents. The dione product is typically less soluble than the starting material in these solvents upon cooling.
-
Bisulfite Adduct Formation: Phenanthrenequinones form water-soluble adducts with sodium bisulfite, while the starting material does not. The crude product can be triturated with a hot sodium bisulfite solution, filtered to remove the insoluble starting material, and then the quinone can be regenerated from the filtrate by adding a base like sodium carbonate.[2]
-
-
-
Potential Cause 2: Residual Chromium Salts.
-
Scientific Rationale: The workup procedure must effectively remove the inorganic chromium salts (Cr³⁺), which appear as a green solid.
-
Recommended Solution: After quenching the reaction by pouring it into water, ensure the precipitated crude product is washed thoroughly and repeatedly with cold water until the washings are colorless.[2] A final wash with a dilute HCl solution can help remove any remaining basic chromium salts, followed by more water washes to remove the acid.
-
Part 3: Optimized Experimental Protocol
This protocol is a self-validating system designed to maximize yield and purity by proactively addressing the common issues discussed above.
Reagents & Equipment:
-
2-Bromophenanthrene
-
Chromium Trioxide (CrO₃)
-
Glacial Acetic Acid
-
Three-neck round-bottom flask, reflux condenser, mechanical stirrer, dropping funnel, and oil bath
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-bromophenanthrene (1.0 eq) in glacial acetic acid. Begin stirring to ensure complete dissolution. Place the flask in an oil bath and heat to 60-70 °C.
-
Preparation of Oxidant: In a separate beaker, carefully prepare a solution of chromium trioxide (2.2 eq) in a minimal amount of water, and then dilute with glacial acetic acid. Caution: CrO₃ is a strong oxidant and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.[8]
-
Addition of Oxidant: Transfer the CrO₃ solution to the dropping funnel and add it dropwise to the stirred 2-bromophenanthrene solution over 30-45 minutes. Maintain the internal temperature of the reaction below 80 °C. An initial exothermic reaction may be observed.
-
Reaction Monitoring (QC Checkpoint): After the addition is complete, allow the mixture to stir at 70-80 °C. After 1 hour, take a small aliquot, quench it with water, extract with dichloromethane (DCM), and spot on a TLC plate against a standard of the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a large beaker containing an equal volume of cold water with vigorous stirring. A yellow-orange precipitate should form.
-
Isolation of Crude Product: Collect the precipitate by suction filtration. Wash the solid extensively with cold water until the green color of chromium salts is no longer observed in the filtrate.
-
Purification:
-
Primary Method (Recrystallization): Transfer the crude solid to a flask and recrystallize from hot glacial acetic acid or ethanol. The pure this compound should crystallize as bright orange-yellow needles upon cooling.
-
Secondary Method (for stubborn impurities): If unreacted starting material persists, use the sodium bisulfite wash method described in the troubleshooting section.[2]
-
-
Final Product: Collect the pure crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum. Characterize by melting point, ¹H NMR, and ¹³C NMR to confirm identity and purity.
Part 4: Data & Workflow Visualization
Table 1: Comparative Oxidation Conditions
| Oxidizing System | Solvent | Typical Temp. | Typical Time | Reported Yield Range | Reference |
| CrO₃ / H₂SO₄ | Water | 80-85 °C | 1-2 h | 45-85% | [5] |
| CrO₃ | Glacial Acetic Acid | 70-80 °C | 1-3 h | 60-80% | [6] |
| Na₂Cr₂O₇ / H₂SO₄ | Water | 80-85 °C | 1-2 h | High | [5] |
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
Part 5: References
-
Biswas, T. (2022, February 11). MCQ-178: About Phenanthrene and CrO3. YouTube. Retrieved January 17, 2026, from [Link]
-
Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
Fieser, L. F. (n.d.). 9,10-phenanthrenedione. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
Harvey, R. G. (2018). Polycyclic Aromatic Hydrocarbons. Wiley.
-
LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO3). Retrieved January 17, 2026, from [Link]
-
Wendland, R., & LaLonde, J. (n.d.). phenanthrenequinone. Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
-
Zinke, H., & Kretz, R. (1985). Method for the production of phenanthrenequinone. U.S. Patent No. 4,510,090. Google Patents. Retrieved January 17, 2026, from
-
Fieser, L. F. (1955). Experiments in Organic Chemistry (3rd ed.). D. C. Heath and Company.
-
National Center for Biotechnology Information. (n.d.). Chromium trioxide. PubChem Compound Database. Retrieved January 17, 2026, from [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
-
Evans, C. S., & Dellinger, B. (2005). Mechanisms of dioxin formation from the high-temperature oxidation of 2-bromophenol. Environmental Science & Technology, 39(7), 2128-2134. [Link]
-
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH.
-
Phillips, D. D., & Fanta, P. E. (1953). The Oxidation of Phenanthrene with Peracetic Acid. Journal of the American Chemical Society, 75(21), 5415-5417.
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
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- 3. US2786076A - Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters - Google Patents [patents.google.com]
- 4. Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. govinfo.gov [govinfo.gov]
- 8. Chromium Trioxide [organic-chemistry.org]
Technical Support Center: Photodegradation of 2-Bromophenanthrene-9,10-dione
Welcome to the technical support center for researchers studying the UV-mediated degradation of 2-Bromophenanthrene-9,10-dione. This guide is designed to provide expert insights, troubleshooting for common experimental hurdles, and detailed protocols to ensure the integrity and success of your research. As Senior Application Scientists, we understand that robust experimental design is rooted in a deep understanding of reaction mechanisms and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under UV irradiation?
The degradation of this compound is anticipated to proceed through a combination of pathways based on the known photochemistry of its constituent moieties: brominated aromatic compounds and phenanthrene-9,10-dione (PQ).
-
Reductive Debromination : This is a primary and well-documented pathway for brominated aromatic compounds under UV light.[1][2][3] The carbon-bromine bond is susceptible to homolytic cleavage upon photoexcitation, leading to the formation of a phenanthrene-9,10-dione radical and a bromine radical. The organic radical can then abstract a hydrogen atom from the solvent or another molecule to form the parent compound, phenanthrene-9,10-dione. Stepwise debromination is a common observation.[1][3]
-
Photo-oxidation and Ring Cleavage : The phenanthrene-9,10-dione core is a known photosensitizer and is susceptible to photo-oxidation, especially in the presence of oxygen.[4][5] Similar to other polycyclic aromatic hydrocarbons (PAHs), UV irradiation can lead to the formation of reactive oxygen species (ROS) that attack the aromatic rings.[6][7] This can result in the formation of endoperoxide-like intermediates, followed by secondary decomposition and cleavage of the aromatic rings to form smaller, more polar compounds such as carboxylic acids.[8][9]
-
Photosensitization : Phenanthrene-9,10-dione itself is an efficient photoredox catalyst with absorption bands in the visible light region.[10] It can be excited to a triplet state, which can then interact with other molecules.[5] This property means it can sensitize its own degradation or the degradation of other co-existing compounds.[11]
Q2: What are the likely degradation byproducts I should be looking for?
Based on the proposed pathways, a range of byproducts could be formed. Your analytical methods should be geared towards identifying:
-
Phenanthrene-9,10-dione : The product of complete debromination.
-
Hydroxylated derivatives : Formed from reactions with hydroxyl radicals generated during photo-oxidation.
-
Ring-opened products : Such as phthalic acid derivatives or other dicarboxylic acids, resulting from oxidative cleavage of the aromatic system.
-
Solvent adducts : In some cases, the solvent can participate directly in the photoreaction, leading to the formation of new compounds where a solvent fragment is attached to the aromatic core.[12]
Q3: How does the choice of solvent impact the degradation experiment?
Solvent choice is a critical experimental parameter that can significantly influence both the rate and mechanism of photodegradation.
-
Polarity : Generally, the degradation rate of PAHs increases with solvent polarity.[12]
-
Hydrogen Donating Ability : Solvents that can readily donate hydrogen atoms (e.g., isopropanol, methanol) can facilitate the reductive debromination pathway by stabilizing the radical intermediate.
-
Solvent Participation : Be aware that solvents like acetonitrile can actively participate in the reaction, leading to the formation of unexpected byproducts such as aminonaphthalenecarbonitriles in PAH degradation studies.[12]
-
Oxygen Solubility : The concentration of dissolved oxygen, a key player in photo-oxidation, varies between solvents.
Q4: What is the role of atmospheric oxygen in the degradation process?
Oxygen can play a dual and critical role.
-
Promotes Photo-oxidation : In the presence of UV light, the excited state of the phenanthrenequinone moiety can transfer energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[8] This, along with other ROS, can lead to oxidative degradation pathways.[6]
-
Quenches Radical Reactions : Conversely, oxygen can quench certain radical intermediates, potentially hindering pathways like reductive debromination and slowing the overall reaction rate.[13]
Therefore, controlling the atmospheric conditions of your experiment (e.g., purging with N₂ or air) is essential for reproducible results.
Q5: Which analytical techniques are best suited for monitoring the reaction and identifying products?
A multi-faceted analytical approach is recommended for comprehensive analysis.
-
(U)HPLC with DAD/UV and Fluorescence Detectors : High-Performance Liquid Chromatography is the most common and effective technique for monitoring the disappearance of the parent compound and the appearance of polar degradation products.[14][15] A Diode Array Detector (DAD) is crucial for observing changes in the UV-Vis spectrum over time, which can indicate the formation of new chromophores.
-
LC-MS/MS : Liquid Chromatography coupled with tandem Mass Spectrometry is invaluable for the structural elucidation and confirmation of degradation products, especially for non-volatile and polar compounds.[16]
-
GC-MS : Gas Chromatography-Mass Spectrometry is useful for identifying more volatile, less polar byproducts, such as the fully debrominated phenanthrene-9,10-dione.[2][16]
Troubleshooting Guide
Problem: My degradation rate is much slower than expected, or non-existent.
-
Potential Cause 1: Incorrect Wavelength or Low Light Intensity.
-
Explanation: The molecule must absorb the light to react. This compound, like other phenanthrenequinones, has characteristic absorption bands.[10] If your UV lamp's emission spectrum does not sufficiently overlap with the compound's absorption spectrum, the reaction will not proceed efficiently. The light intensity might also be too low.
-
Solution: Verify the absorption spectrum of your compound using a UV-Vis spectrophotometer. Ensure your lamp's wavelength output (e.g., 254 nm, 365 nm) is appropriate. Measure the light intensity (fluence rate) inside your photoreactor to ensure it is sufficient and consistent.[1]
-
-
Potential Cause 2: "Inner Filter" Effect.
-
Explanation: If the starting concentration of your compound is too high, the solution can become opaque to the incident UV light. Molecules on the surface of the solution absorb all the photons, preventing light from penetrating and exciting molecules deeper in the solution.[11] This is also a concern if your solvent has significant UV absorbance at the irradiation wavelength.
-
Solution: Work with more dilute concentrations of the analyte (typically in the µM to low mM range).[13] Check the UV absorbance of your solvent blank to ensure it is minimal at the chosen wavelength.
-
-
Potential Cause 3: Presence of Quenchers.
-
Explanation: Impurities in the solvent or the sample itself can act as quenchers, deactivating the excited state of your molecule before it has a chance to react. Dissolved oxygen can also act as a triplet state quencher.[13]
-
Solution: Use high-purity or HPLC-grade solvents. If you suspect oxygen is quenching a desired radical pathway, purge your solution with an inert gas like nitrogen or argon before and during irradiation.
-
Problem: I am seeing inconsistent results and poor reproducibility between experimental runs.
-
Potential Cause 1: Temperature Fluctuations.
-
Explanation: Photochemical reaction rates are temperature-dependent. If your photoreactor is not properly temperature-controlled, fluctuations in ambient temperature can lead to variable results.[17] High-intensity lamps generate significant heat.
-
Solution: Use a photochemical reactor with a cooling system (e.g., a cooling fan or a circulating water jacket) to maintain a constant temperature throughout the experiment.[1]
-
-
Potential Cause 2: Inconsistent Sample Mixing.
-
Explanation: Without proper mixing, concentration gradients can form, leading to non-uniform irradiation of the sample.
-
Solution: Ensure continuous and uniform mixing of the solution during irradiation using a magnetic stirrer.[1]
-
-
Potential Cause 3: Degradation of the sample in the autosampler.
-
Explanation: If your analytical method involves a long sequence, samples waiting in the HPLC/GC autosampler can continue to degrade if exposed to ambient light.
-
Solution: Use amber autosampler vials to protect samples from light.[16] If possible, use a cooled autosampler. Prepare samples in batches if the sequence is very long.
-
Problem: My analytical chromatogram (HPLC/GC) shows poor peak shape or a drifting baseline.
-
Potential Cause 1: Column Contamination or Degradation.
-
Explanation: The formation of highly polar or reactive byproducts can lead to them adsorbing irreversibly to the analytical column, causing peak tailing and baseline disturbances.[17] The stationary phase itself can be degraded by aggressive analytes or mobile phases.
-
Solution: Use a guard column to protect your analytical column. Implement a robust column washing protocol between runs. If the problem persists, the column may need to be replaced.[17]
-
-
Potential Cause 2: Contaminated Mobile Phase or Carrier Gas.
-
Explanation: Impurities in the mobile phase (HPLC) or carrier gas (GC) can cause a drifting or noisy baseline. Oxygen leaks in a GC system can degrade the column's stationary phase, leading to excessive bleed and a rising baseline.[17]
-
Solution: Always use freshly prepared, high-purity mobile phase solvents. For GC, ensure high-grade carrier gas and install or replace oxygen traps in the gas line.[17]
-
Experimental Protocols & Data
Protocol 1: General Photodegradation Experiment
This protocol provides a framework for a typical experiment. Specific parameters should be optimized for your system.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable, high-purity solvent (e.g., acetonitrile or a methanol/water mixture).
-
From the stock, prepare the working solution at the desired concentration (e.g., 10 µM) in a quartz reaction vessel. Quartz is required as it is transparent to UV light below 300 nm.
-
Include a magnetic stir bar in the vessel.
-
-
Experimental Setup:
-
Place the quartz vessel in the photochemical reactor (e.g., a merry-go-round apparatus to ensure uniform light exposure for multiple samples).[1]
-
Begin stirring to ensure the solution is homogenous.
-
If an inert atmosphere is required, purge the solution with N₂ for 15-20 minutes prior to irradiation.
-
Turn on the cooling system to maintain a constant temperature (e.g., 25 °C).
-
-
Irradiation and Sampling:
-
Take a "time zero" (t=0) sample immediately before turning on the UV lamp.
-
Turn on the UV lamp (e.g., medium-pressure mercury lamp).
-
Withdraw small aliquots (e.g., 100-500 µL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately transfer samples to amber HPLC vials for analysis.
-
-
Control Experiments (Essential for Data Integrity):
-
Dark Control: Run an identical sample in the reactor with the lamp off to check for any degradation not caused by light (e.g., hydrolysis, reaction with vessel walls).
-
Photolysis Control (No Analyte): Irradiate a solvent blank to check for the formation of interfering peaks from solvent degradation.
-
Data Presentation: Photodegradation Kinetics
The degradation of many aromatic compounds follows pseudo-first-order kinetics.[2][6][18] Plotting the natural logarithm of the concentration ratio (ln(Cₜ/C₀)) against time should yield a straight line.
| Time (min) | Concentration (µM) | ln(Cₜ/C₀) |
| 0 | 10.0 | 0.00 |
| 5 | 8.5 | -0.16 |
| 15 | 6.2 | -0.48 |
| 30 | 3.8 | -0.97 |
| 60 | 1.5 | -1.89 |
| 120 | 0.4 | -3.22 |
| Table 1: Example data for tracking the degradation of the parent compound. Cₜ is the concentration at time t, and C₀ is the initial concentration. |
The slope of this line is the negative of the pseudo-first-order rate constant, k (min⁻¹). The half-life (t₁/₂) can be calculated as ln(2)/k.
Visualizations
Proposed Degradation Pathways
Caption: Proposed photodegradation pathways for this compound.
Experimental Workflow
Caption: Standard workflow for a photodegradation experiment.
References
- Solvent-induced Photodegradation as a Source of Error in the Analysis of Polycyclic Arom
- Destruction of anthracene and phenanthrene using PDS/UV, one of advanced oxidation processes in terms of - Global NEST Journal. (2022, July 6). Global NEST Journal.
- Cascade Synthesis of Phenanthrenes under Photoirradiation. (2022, December 16).
- Study Title Development of analytical methods for the detection and quantification of onium photoacid generator cations and thei. (2020, April 20).
- An Assessment of Test Methods for Photodegradation of Chemicals in the Environment. (n.d.). ECETOC.
- Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. (2023, December 30). PubMed Central.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (n.d.). MDPI.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences.
- TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
- Photodegradation Products and their Analysis in Food. (2020, June 3). Herald Scholarly Open Access.
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.).
- Photolysis of Phenanthrene on Soil Surfaces Under UV-Irradiation. (2014, December 27). Asian Journal of Chemistry.
- Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022, March 11).
- Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022, March 11).
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
- Photophysical studies of 9,10-phenanthrenequinones. (n.d.). PubMed.
- Photophysical studies of 9,10-phenanthrenequinones. (n.d.).
- 9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction. (n.d.). MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Solvent-induced photodegradation as a source of error in the analysis of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. phenomenex.com [phenomenex.com]
- 18. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Suzuki coupling with electron-deficient aryl bromides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-deficient aryl bromides. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an electron-deficient aryl bromide is giving low to no yield. I thought electron-withdrawing groups were supposed to make the reaction easier. What's going on?
A: While it's true that electron-withdrawing groups (EWGs) on the aryl halide facilitate the rate-determining oxidative addition step, this is only one part of the catalytic cycle.[1][2][3] If you're experiencing poor performance, the issue likely lies in one of the subsequent steps: transmetalation or reductive elimination.
-
Slow Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. Its rate is highly dependent on the choice of base and the nature of the boronic acid derivative. If your boronic acid is also electron-deficient, its reduced nucleophilicity can slow this step considerably.
-
Difficult Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can be hindered if the palladium intermediate is too stable. Bulky, electron-donating ligands are often crucial to promote this step.[2]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose to palladium black, especially at elevated temperatures or if the ligand fails to provide sufficient stabilization.
Q2: I'm observing a significant amount of homocoupling of my boronic acid partner. How can I minimize this side reaction?
A: Homocoupling is a common side reaction, particularly when using electron-deficient arylboronic acids, which are more prone to this pathway.[4][5] It can occur through several mechanisms, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6]
Key Strategies to Mitigate Homocoupling:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[6]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), which require an in-situ reduction step that can sometimes favor side reactions.[7]
-
Control Boronic Acid Concentration: Instead of adding all the boronic acid at the beginning, consider a slow addition protocol. This keeps the instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. Alternatively, using a more stable boron reagent like a potassium organotrifluoroborate or a MIDA boronate allows for the slow release of the boronic acid in situ, minimizing its accumulation and subsequent side reactions.[8][9]
-
Ligand Choice: Bulky ligands can create a sterically hindered environment around the palladium center, which can disfavor the formation of intermediates leading to homocoupling.[7]
Q3: My starting aryl bromide is being consumed, but I'm isolating the corresponding arene instead of the coupled product. What is causing this protodeboronation/dehalogenation?
A: The formation of the arene from your boronic acid is due to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source (often water).[10] This is particularly problematic with sensitive boronic acids. The appearance of the dehalogenated arene from your starting material is a competing side reaction.
To address protodeboronation:
-
Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are significantly more stable towards hydrolysis than the corresponding boronic acids.[6][10][11] While they may require slightly more forcing conditions to hydrolyze in situ for transmetalation, their increased stability often leads to cleaner reactions and higher yields.[11][12]
-
Anhydrous Conditions: Switching to anhydrous solvents and using a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be effective.[7] Note that even with K₃PO₄, a stoichiometric amount of water is sometimes required to facilitate the formation of the active boronate species.[13]
Q4: What is the best general-purpose catalyst, ligand, and base combination for coupling with electron-deficient aryl bromides?
A: There is no single "best" combination, as the optimal conditions are highly substrate-dependent. However, a robust starting point for these types of couplings often involves:
-
Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex such as Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand. Buchwald ligands such as SPhos or XPhos are excellent choices, as they accelerate both oxidative addition and reductive elimination and provide good stability to the palladium center.[4][7]
-
Base: Potassium carbonate (K₂CO₃) is a common and effective base, typically used in an aqueous solution with an organic solvent.[7] For sensitive substrates prone to hydrolysis, anhydrous conditions with K₃PO₄ are a good alternative.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to diagnosing and solving specific experimental failures.
Problem 1: No Reaction or Incomplete Conversion
Your TLC or LC-MS shows primarily unreacted starting materials, even after extended reaction times or heating.
Diagnostic Workflow
Caption: Troubleshooting workflow for low conversion.
Causality and Solutions
-
Catalyst & Ligand Integrity: The active Pd(0)Lₙ species is the engine of your reaction. If it fails to form or decomposes, the cycle halts.
-
The "Why": Palladium(II) precatalysts must be reduced in situ. Some ligands, especially basic phosphines, can be sensitive to air or moisture. Catalyst decomposition (indicated by the formation of palladium black) is a common failure mode.[13]
-
The Fix: Use high-purity, well-stored precatalysts and ligands. Consider using modern, air-stable precatalysts (e.g., XPhos Pd G3/G4) which are designed for reliable activation.[14] Ensure your reaction is properly degassed.
-
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2][10]
-
The "Why": If the base is too weak or insoluble in the reaction medium, the concentration of the active boronate will be too low for efficient transmetalation. The choice of base and solvent system is interconnected.[2]
-
The Fix: A common starting point is K₂CO₃ in a solvent/water mixture (e.g., dioxane/H₂O, THF/H₂O).[7][14] If this fails, a stronger base like K₃PO₄ or Cs₂CO₃, often in more polar aprotic solvents like DMF or under anhydrous conditions, can be more effective.
-
-
Boron Reagent Stability: Not all boronic acids are created equal.
-
The "Why": Electron-deficient arylboronic acids can be prone to protodeboronation, especially in the presence of water and at elevated temperatures.[11] This depletes your nucleophilic partner.
-
The Fix: Verify the purity of your boronic acid. If instability is suspected, switch to the corresponding pinacol (Bpin) or MIDA boronic ester, which offer superior stability.[6][10]
-
Problem 2: Multiple Byproducts and Low Purity
The reaction proceeds, but the crude mixture is complex, showing homocoupling products, dehalogenated starting material, and other unidentified impurities.
Comparative Table of Common Side Reactions
| Side Reaction | Likely Cause(s) | Key Solutions |
| Boronic Acid Homocoupling | O₂ contamination; High concentration of boronic acid; Inefficient cross-coupling turnover.[4][6] | Rigorous degassing; Use of stable Pd(0) precatalysts; Slow addition of boronic acid or use of slow-release reagents (e.g., organotrifluoroborates).[8][9] |
| Protodeboronation | Presence of water; High temperature; Inherent instability of the boronic acid.[10] | Switch to a stable boronic ester (Bpin, MIDA); Use anhydrous conditions with a base like K₃PO₄ or CsF.[7] |
| Dehalogenation of Aryl Bromide | Presence of water or other proton sources; Certain bases or additives can promote this. | Use anhydrous conditions; Screen different bases (e.g., switch from an alkoxide to a carbonate). |
Experimental Protocol: Minimizing Side Products via Optimized Conditions
This protocol is a robust starting point for a challenging coupling between an electron-deficient aryl bromide and an electron-deficient boronic acid.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Add the catalyst system: Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).
-
-
Degassing and Solvent Addition:
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
Via syringe, add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Rationale for Choices:
-
Boronic Ester: Minimizes protodeboronation.[10]
-
K₃PO₄ & Anhydrous Dioxane: Avoids excess water that can lead to side reactions.
-
Pd₂(dba)₃/SPhos: A powerful Pd(0) catalytic system with a bulky, electron-rich ligand to promote the key catalytic steps and enhance catalyst stability.[4]
Catalytic Cycle and Key Failure Points
Understanding the mechanism is key to effective troubleshooting.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions of 2-Bromophenanthrene-9,10-dione
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals working with challenging substrates like 2-Bromophenanthrene-9,10-dione. Our goal is to provide you with in-depth troubleshooting advice and frequently asked questions to help you minimize unwanted homocoupling side reactions and maximize the yield of your desired cross-coupled product.
The phenanthrene-9,10-dione scaffold is a critical component in many advanced materials and pharmaceutical agents. However, its electron-deficient nature and steric hindrance can present significant challenges in typical palladium-catalyzed reactions, often leading to the formation of the undesired homocoupled product, 2,2'-biphenanthrene-9,10-dione. This guide will equip you with the knowledge to diagnose and solve these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be encountering in the lab. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My reaction is producing a significant amount of the homocoupled biaryl product. What are the primary causes and how can I mitigate this?
A1: Significant homocoupling of this compound is a common issue that can arise from several factors within the catalytic cycle. The primary culprits are often related to the rates of key steps in the reaction: oxidative addition, transmetalation, and reductive elimination.
Underlying Causes:
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from the coupling partner, e.g., a boronic acid, to the palladium center) is slow relative to oxidative addition, the concentration of the arylpalladium(II) bromide intermediate increases. This intermediate can then react with another molecule of itself in a competing pathway to form the homocoupled product.
-
Catalyst Decomposition: If the active Pd(0) catalyst is not sufficiently stabilized by the ligand, it can agglomerate into inactive palladium black. This can disrupt the catalytic cycle and favor side reactions.
-
Side Reactions of the Coupling Partner: In Suzuki-Miyaura couplings, the organoboron reagent can undergo palladium-catalyzed homocoupling, especially in the presence of oxygen.[1][2]
Solutions:
-
Ligand Selection is Crucial: The choice of phosphine ligand has a profound impact on the rates of the catalytic cycle steps.[3][4][5]
-
Use Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) can accelerate both oxidative addition and reductive elimination, which can help the desired cross-coupling pathway outcompete homocoupling.[6]
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can help to stabilize the Pd(0) catalyst and prevent decomposition. A typical starting point is a 2:1 ligand-to-palladium ratio.
-
-
Base and Solvent Optimization: The base and solvent system plays a critical role in activating the coupling partner and influencing reaction rates.[7]
-
Choice of Base: For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide, as they can minimize side reactions of the boronic acid.[8] For substrates with base-sensitive functional groups, potassium fluoride (KF) can be a good option.[9]
-
Solvent System: Aprotic solvents like dioxane, THF, or toluene are generally recommended.[8] The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the reaction, but an excess should be avoided as it can promote protodeboronation.[1]
-
-
Control Reaction Temperature:
-
Lower the Temperature: High temperatures can sometimes promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if homocoupling is reduced.
-
-
Ensure Rigorous Inert Atmosphere:
Q2: I am observing low conversion of my this compound starting material, along with the formation of the homocoupled product. What should I investigate first?
A2: Low conversion coupled with homocoupling suggests that the catalytic cycle is inefficient, and the desired cross-coupling is being outcompeted by side reactions. Here's a systematic approach to troubleshooting this issue:
Troubleshooting Workflow:
-
Verify Catalyst Activity:
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a Buchwald pre-catalyst) to ensure the generation of a consistent amount of active Pd(0) in situ.
-
Check Reagent Quality: Ensure your palladium source and ligands are of high purity and have been stored correctly.
-
-
Re-evaluate Your Ligand:
-
The electronic and steric properties of this compound make it a challenging substrate. A ligand that works well for simple aryl bromides may not be optimal here. Screen a panel of electron-rich, bulky phosphine ligands.
-
-
Optimize the Base and Solvent System:
-
As mentioned in A1, the base and solvent are critical. For a substrate like this, a moderately strong, non-nucleophilic base like K₃PO₄ in an aprotic solvent like dioxane is a good starting point.[8]
-
-
Consider the Coupling Partner:
-
Purity of the Coupling Partner: Ensure your coupling partner (e.g., boronic acid, alkyne) is pure. Impurities can inhibit the catalyst.
-
Stoichiometry: A slight excess of the coupling partner (e.g., 1.2-1.5 equivalents) can sometimes help to drive the transmetalation step and suppress homocoupling of the aryl halide.
-
Q3: For a Sonogashira coupling, I'm getting a lot of Glaser-Hay homocoupling of my terminal alkyne. How can I prevent this?
A3: The copper co-catalyst in Sonogashira reactions is often the culprit for the homocoupling of terminal alkynes (Glaser-Hay coupling).[10][12] This side reaction is particularly problematic in the presence of oxygen.
Solutions:
-
Copper-Free Sonogashira Conditions:
-
There are now many effective copper-free Sonogashira protocols. These typically employ a palladium catalyst with a suitable phosphine ligand and an amine base (e.g., pyrrolidine, piperidine).
-
-
Minimize Oxygen:
-
Use a Hydrogen Atmosphere:
-
Control Catalyst and Copper Loading:
-
Use the lowest effective catalyst and co-catalyst loading to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?
A: Homocoupling can occur through several pathways. In the context of aryl halides, a common mechanism involves the reaction of two arylpalladium(II) halide intermediates. This can be initiated by a disproportionation reaction or a reductive elimination from a diarylpalladium(II) species formed via a second transmetalation or oxidative addition. In Suzuki reactions, the homocoupling of the boronic acid can be mediated by Pd(II) species.[2]
Q: How does the electron-deficient nature of this compound affect the reaction?
A: The two carbonyl groups on the phenanthrene core are strongly electron-withdrawing. This has two main effects:
-
Facilitates Oxidative Addition: Electron-deficient aryl halides generally undergo oxidative addition to Pd(0) more readily than electron-rich ones.[14][15][16] This is because the electron-withdrawing groups lower the energy of the LUMO of the C-Br bond, making it more susceptible to attack by the electron-rich Pd(0) center.
-
Can Slow Down Reductive Elimination: While oxidative addition is faster, the subsequent reductive elimination step to form the C-C bond can be slower for electron-deficient systems. This can lead to a buildup of the arylpalladium(II) intermediate, increasing the likelihood of homocoupling.
Q: Can you provide a starting point protocol for a Suzuki-Miyaura coupling of this compound that is optimized to minimize homocoupling?
A: The following protocol is a good starting point for optimization.
Experimental Protocol: Low-Homocoupling Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[8]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable source of Pd(0). |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand known to promote efficient cross-coupling. |
| Base | K₃PO₄ | A moderately strong, non-nucleophilic base that is effective in activating the boronic acid.[8] |
| Solvent | Dioxane/Water (10:1) | Anhydrous aprotic solvent is preferred, with a minimal amount of water to aid solubility of the base. |
| Temperature | 80-100 °C | A moderate temperature to balance reaction rate and catalyst stability. |
Visualizing the Catalytic Cycle and Competing Homocoupling Pathway
To better understand the processes at play, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Desired cross-coupling vs. homocoupling pathway.
This diagram illustrates how a slow transmetalation step can lead to a buildup of the Ar-Pd(II)L₂(Br) intermediate, which can then enter a competing pathway to form the undesired homocoupled product.
Troubleshooting Workflow Diagram
Here is a logical workflow to follow when troubleshooting your reaction.
Caption: A step-by-step guide to reducing homocoupling.
We hope this technical guide provides you with the necessary tools to overcome the challenges associated with the palladium-catalyzed reactions of this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. (2002). ACS Publications. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health (NIH). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2014). ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2020). National Institutes of Health (NIH). [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ACS Publications. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). Organic Chemistry Portal. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
Sonogashira coupling reaction with diminished homocoupling. (2003). Semantic Scholar. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
oxidative addition and palladium coupling. (n.d.). csbsju.edu. [Link]
-
Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. (2024). National Institutes of Health (NIH). [Link]
-
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. (2012). National Institutes of Health (NIH). [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). ResearchGate. [Link]
-
Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (2023). ChemRxiv. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The Heck reaction in the production of fine chemicals. (2001). NRC Research Press. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
-
Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–depro. (n.d.). Lirias. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2015). ResearchGate. [Link]
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2020). National Institutes of Health (NIH). [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2010). ResearchGate. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2012). ResearchGate. [Link]
-
Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). (2005). National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. (2025). Royal Society of Chemistry. [Link]
-
The role of reversible oxidative addition in selective palladium(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. (2010). Semantic Scholar. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 4. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. [PDF] Sonogashira coupling reaction with diminished homocoupling. | Semantic Scholar [semanticscholar.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. oxidative addition and palladium coupling [employees.csbsju.edu]
Technical Support Center: Optimizing Catalyst Loading for Heck Reactions with 2-Bromophenanthrene-9,10-dione
Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates in Heck reactions, particularly focusing on the optimization of catalyst loading for the coupling of 2-Bromophenanthrene-9,10-dione. Our goal is to provide you with in-depth, field-proven insights to overcome common experimental hurdles and achieve optimal results.
The Heck reaction, a cornerstone of modern organic synthesis, allows for the formation of carbon-carbon bonds with high efficiency.[1] However, its success is highly dependent on the fine-tuning of reaction parameters, especially when dealing with complex substrates like this compound, which combines steric hindrance with the electronic effects of the dione moiety. This guide is structured to address the specific issues you may encounter in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your experiments. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Q1: I am observing very low or no conversion of my this compound starting material. What are the likely causes and how can I fix this?
A1: Low to no conversion in the Heck reaction with a sterically hindered and potentially electron-deficient substrate like this compound can stem from several factors. Let's break them down.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: The oxidative addition of the aryl bromide to the Pd(0) center is a critical step in the catalytic cycle and can be slow for hindered substrates. Your initial catalyst loading might be too low to achieve a reasonable reaction rate.
-
Solution: Systematically increase the palladium catalyst loading. While typical Heck reactions may use 0.5-2 mol% of the palladium precursor, for challenging substrates, a higher loading of up to 5 mol% might be necessary to initiate the reaction.[2] It is crucial to find a balance, as excessively high loadings can lead to side reactions and are not cost-effective.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition. A ligand that is too bulky may further hinder the approach of the already sterically demanding this compound. Conversely, a ligand that is not electron-rich enough may not promote the oxidative addition effectively.
-
Poor Solubility of Starting Material: Phenanthrene derivatives can have limited solubility in common organic solvents.[4] If your this compound is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a high-boiling point, polar aprotic solvent that can effectively dissolve your substrate. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often good choices for Heck reactions and can aid in dissolving complex polycyclic aromatic compounds.[4][5]
-
-
Catalyst Deactivation: The active Pd(0) species can be prone to decomposition, especially at the high temperatures often required for Heck reactions.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. Additionally, using a slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help stabilize the catalytic species. However, be aware that very high ligand concentrations can sometimes inhibit the reaction.[2]
-
Q2: My reaction starts, but it stalls before reaching full conversion, and I'm seeing a black precipitate (palladium black). What is happening?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble palladium species agglomerates into inactive palladium black. This is a common issue in Heck reactions, especially under harsh conditions.
Potential Causes & Solutions:
-
Thermal Instability of the Catalyst: High reaction temperatures can accelerate the decomposition of the palladium-ligand complex.
-
Solution: First, try to lower the reaction temperature. If a lower temperature results in a sluggish reaction, a more thermally stable catalyst system is needed. Palladacycles or catalysts with robust N-heterocyclic carbene (NHC) ligands often exhibit enhanced stability at elevated temperatures.[1][3]
-
-
Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center. If the ligand is not effective or is present in an insufficient amount, the palladium will be more susceptible to decomposition.
-
Solution: Increase the ligand-to-palladium ratio slightly. For phosphine ligands, a ratio of 2:1 to 4:1 is a good starting point. Also, ensure the purity of your ligand, as impurities can interfere with catalyst stability.
-
-
Presence of Oxygen: Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Improve the degassing of your solvent and ensure a proper inert atmosphere is maintained throughout the reaction. Performing a few vacuum/inert gas backfill cycles before starting the reaction is highly recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal catalyst loading to start with for a new, complex substrate like this compound?
A1: For a challenging substrate, it is wise to start with a slightly higher catalyst loading than is typical for simple aryl bromides. A good starting point would be 2 mol% of the palladium precursor. If the reaction is slow or does not proceed, you can then incrementally increase the loading to 3 mol%, 4 mol%, and 5 mol%. For cost-effectiveness in later scale-up, you can attempt to decrease the loading once you have established a robust set of reaction conditions.
Q2: How do I choose the right palladium precursor? Is Pd(OAc)₂ always the best choice?
A2: Palladium(II) acetate (Pd(OAc)₂) is a very common and often effective precatalyst because it is readily reduced in situ to the active Pd(0) species.[6] However, other precursors like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are already in the Pd(0) oxidation state and can sometimes lead to faster initiation. For difficult couplings, pre-formed catalysts, such as those with bulky phosphine ligands (e.g., Pd(P(t-Bu)₃)₂) or palladacycles, can offer superior performance and stability.[1]
Q3: What is the role of the base in the Heck reaction, and which one should I use?
A3: The base is essential for neutralizing the hydrogen halide (HBr in this case) that is formed during the catalytic cycle, which regenerates the active Pd(0) catalyst.[6] The choice of base can significantly impact the reaction outcome.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and are a good first choice.
-
Organic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used. For your specific substrate, an inorganic base might be preferable to avoid potential side reactions with the dione functionality.
Q4: Can the alkene coupling partner influence the optimal catalyst loading?
A4: Absolutely. The nature of the alkene is a critical factor.
-
Electron-deficient alkenes (e.g., acrylates, styrenes with electron-withdrawing groups) are generally more reactive in the Heck reaction and may allow for lower catalyst loadings.
-
Electron-rich or unactivated alkenes are less reactive and often require more forcing conditions, which can include higher catalyst loadings, more active catalyst systems, and higher temperatures.[7]
Experimental Protocols
Here we provide a baseline protocol and a systematic approach for optimizing the catalyst loading for your Heck reaction with this compound.
Protocol 1: Baseline Reaction Conditions
This protocol provides a robust starting point for your experiments.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Anhydrous, degassed DMF (solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, K₂CO₃, and a magnetic stir bar.
-
In a separate vial, dissolve Pd(OAc)₂ and P(t-Bu)₃ in a small amount of DMF.
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining DMF to achieve a substrate concentration of 0.1-0.2 M.
-
Add the alkene to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
Protocol 2: Systematic Catalyst Loading Optimization
This protocol outlines a method to determine the optimal catalyst loading.
Procedure:
-
Set up a parallel series of reactions following the baseline protocol.
-
Vary the catalyst loading in each reaction vessel. A suggested range to screen is:
-
Reaction 1: 0.5 mol% Pd(OAc)₂
-
Reaction 2: 1.0 mol% Pd(OAc)₂
-
Reaction 3: 2.0 mol% Pd(OAc)₂
-
Reaction 4: 3.0 mol% Pd(OAc)₂
-
Reaction 5: 5.0 mol% Pd(OAc)₂
-
-
Maintain a constant Pd:ligand ratio (e.g., 1:2) across all reactions.
-
Run all reactions for the same amount of time (e.g., 12 or 24 hours).
-
After the specified time, quench the reactions and analyze the conversion and yield for each catalyst loading to determine the most efficient concentration.
Visualizations
Diagram 1: The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in Heck reactions.
Data Tables
Table 1: Recommended Catalyst System Components
| Component | Recommended Options | Rationale for this compound |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Pd(OAc)₂ is a reliable start. Palladacycles offer higher thermal stability, which is beneficial if high temperatures are required.[1] |
| Ligand | P(t-Bu)₃, Buchwald-type phosphines, NHCs (e.g., IPr) | Bulky, electron-rich ligands are known to facilitate oxidative addition of sterically hindered aryl bromides.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are generally robust and less likely to cause side reactions with the dione functional groups.[5] |
Table 2: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Suitability Notes |
| Dimethylformamide (DMF) | 153 | Excellent solvent for many Heck reactions and has good solvating power for polycyclic aromatic compounds.[4][5] |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Higher boiling point than DMF, useful if very high temperatures are needed. Good solvating power. |
| Dimethyl sulfoxide (DMSO) | 189 | High boiling point and excellent solvating power for phenanthrene derivatives.[4] Can sometimes participate in side reactions at high temps. |
| Toluene | 111 | Lower boiling point, may not be suitable if high temperatures are required. Solubility of the substrate might be limited.[5] |
| 1,4-Dioxane | 101 | Common solvent for cross-coupling, but solubility of the substrate should be checked. |
References
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Zou, G., & Wang, Z. (2005). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Chemical Communications, (20), 2623-2625. [Link]
-
Kumar, A., & Singh, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22357-22369. [Link]
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. [Link]
-
Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2241. [Link]
-
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
O'Brien, L. J., Giri, J. A., & Engle, K. M. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS catalysis, 10(15), 8896–8908. [Link]
-
Siau, W.-Y., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1585. [Link]
-
Köhler, K., Heidenreich, R. G., & Krauter, J. G. E. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. Chemistry - A European Journal, 12(2), 352-362. [Link]
-
Jin, M., et al. (2019). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. Organic Letters, 21(17), 6852-6856. [Link]
-
Al-Masri, O. A., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(10), 16933-16945. [Link]
-
Doucet, H., & Santelli, M. (2004). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Journal of Molecular Catalysis A: Chemical, 217(1-2), 125-132. [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. (n.d.). Photophysical studies of 9,10-phenanthrenequinones. [Link]
-
Wikipedia. (n.d.). Phenanthrenequinone. [Link]
-
Dąbrowska, D., Kot-Wasik, A., & Namieśnik, J. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 16(1), 17-25. [Link]
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- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-Bromophenanthrene-9,10-dione
Welcome to the technical support center for the synthesis of 2-Bromophenanthrene-9,10-dione. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this valuable chemical intermediate. As a versatile precursor for complex molecular architectures, particularly in materials science, achieving a reproducible and high-purity synthesis on a larger scale is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Overview of Synthetic Strategy: Oxidation of 2-Bromophenanthrene
The most prevalent and direct method for preparing this compound is the oxidation of its precursor, 2-bromophenanthrene. The 9,10-double bond of the phenanthrene core is susceptible to oxidation, forming the desired ortho-quinone.[2] While various oxidants can be employed, chromium(VI) reagents, such as chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in an acidic medium (typically acetic acid or sulfuric acid), are commonly used for this transformation due to their efficacy and historical precedent in phenanthrene chemistry.[3][4][5]
However, the use of strong, aggressive oxidants on a large scale introduces significant challenges, including managing reaction exotherms, preventing over-oxidation, and ensuring the safe handling and disposal of heavy metal waste.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Question 1: My yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield is a common scale-up challenge and can stem from several factors.
-
Potential Cause 1: Incomplete Reaction. On a larger scale, inefficient mixing can lead to localized areas where the oxidant concentration is insufficient. The solid 2-bromophenanthrene may not have adequate contact with the oxidant.
-
Solution: Ensure robust mechanical stirring throughout the reaction. For multi-kilogram scales, overhead stirring is mandatory. Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Potential Cause 2: Over-oxidation. The desired dione product can be further oxidized, especially at elevated temperatures, leading to ring-opened byproducts like 2-bromo-2',2-diphenic acid.[6]
-
Solution: Strict temperature control is paramount. The addition of the oxidant should be done portion-wise or via a dropping funnel to maintain the reaction temperature within the optimal range (e.g., 70-85°C, depending on the specific protocol).[4][7] A reactor cooling system should be in place to manage the exotherm.
-
-
Potential Cause 3: Loss during Workup. The product can be lost during the aqueous quench and subsequent filtration steps if not performed correctly. More significant losses can occur during the purification stage.
-
Solution: After quenching the reaction in water, ensure the mixture is thoroughly chilled in an ice bath to minimize the solubility of the crude product before filtration.[4] For the bisulfite purification, ensure the hot 40% sodium bisulfite solution is saturated enough to form the adduct efficiently. Using a heated Büchner funnel can prevent premature crystallization and clogging during this step.[4]
-
Question 2: My final product is contaminated with a green or brown impurity. What is it and how do I remove it?
Answer: A green coloration is almost certainly due to residual chromium salts (Cr³⁺), while brown impurities are often resinous polymeric byproducts.
-
Cause: Insufficient washing of the crude product after the initial filtration.
-
Solution: After quenching the reaction and filtering the crude solid, wash the filter cake extensively with cold water until the filtrate runs clear and colorless.[4] This removes the bulk of the green chromium salts.
-
-
Cause: Incomplete removal of non-quinone impurities. Technical grade phenanthrene and its derivatives can contain other polycyclic aromatic hydrocarbons (like anthracene) which form their own oxidation products and polymers.[4]
-
Solution: The sodium bisulfite purification step is specifically designed to address this. Phenanthrene-9,10-dione forms a water-soluble adduct with sodium bisulfite, while many impurities (such as anthraquinone and polymeric tars) do not.[4] By triturating the crude product with hot bisulfite solution and filtering, these insoluble impurities are removed. The desired quinone is then regenerated from the filtrate by adding a base like sodium carbonate.
-
Question 3: The reaction is becoming too vigorous and the temperature is running away. What should I do?
Answer: A thermal runaway during a large-scale oxidation is a serious safety hazard.
-
Immediate Action: Cease addition of the oxidant immediately. Apply maximum cooling to the reactor jacket. If necessary and safe to do so, have a bath of ice/water ready for external cooling.
-
Root Cause Analysis & Prevention:
-
Cause: The rate of oxidant addition is too fast for the reactor's heat removal capacity. The oxidation of phenanthrenes is highly exothermic.[4][8]
-
Preventative Solution: The oxidant must be added slowly and in a controlled manner. For a solution of chromic acid, use an addition funnel and monitor the internal temperature constantly. For solid dichromate, add it in small portions. A patent for the synthesis of the parent phenanthrenequinone specifies controlled addition of sulfuric acid to a pre-made dispersion to manage the exotherm.[7] Always perform a small-scale trial to understand the reaction's thermal profile before proceeding to a large scale.
-
Caption: Troubleshooting logic map for common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Safety is paramount.
-
Chromium(VI) Reagents: These are highly toxic, carcinogenic, and strong oxidizers. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction Exotherm: As discussed, the reaction can be violently exothermic. Never add the full amount of oxidant at once on a large scale.[4] Ensure a reliable cooling system is in place and a plan for emergency cooling is established.
-
Waste Disposal: Chromium waste is hazardous. All aqueous filtrates and residues containing chromium must be collected and disposed of according to institutional and environmental regulations. Do not pour them down the drain.
Q2: How can I best monitor the reaction's progress on a large scale? A2: Thin Layer Chromatography (TLC) is the most effective method. Prepare a standard solution of your 2-bromophenanthrene starting material. Periodically (e.g., every 30 minutes), carefully and safely take a small aliquot from the reaction mixture, quench it in water, extract with a small amount of an organic solvent (like dichloromethane or ethyl acetate), and spot it on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible.
Q3: Is recrystallization necessary after the bisulfite purification? A3: For applications requiring high purity, such as in drug development or for organic electronics, a final recrystallization is highly recommended. The product obtained after liberation from the bisulfite adduct is often 95-98% pure, but recrystallization can remove trace impurities. Ethanol or glacial acetic acid are commonly used solvents for recrystallizing phenanthrenequinones.[4][9]
Experimental Protocols
Protocol 1: Scale-Up Oxidation of 2-Bromophenanthrene (This is a representative protocol adapted from established procedures for phenanthrene and should be optimized at a small scale before attempting a large-scale run.)[4]
-
Setup: In a suitably sized reactor equipped with an overhead mechanical stirrer, thermometer, and an addition funnel, charge 2-bromophenanthrene (1.0 eq) and glacial acetic acid (approx. 5-10 volumes).
-
Heating: Begin stirring and heat the mixture to approximately 60-70°C.
-
Oxidant Preparation: In a separate vessel, prepare a solution of chromium trioxide (CrO₃, approx. 2.5-3.0 eq) in a minimal amount of water, and then dilute with glacial acetic acid.
-
Controlled Addition: Slowly add the CrO₃ solution to the reactor via the addition funnel over 1-2 hours. Monitor the internal temperature closely, using the reactor's cooling system to ensure it does not exceed 85°C. The reaction is exothermic.[4]
-
Reaction: After the addition is complete, maintain the temperature at ~80°C and continue stirring for an additional 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching: Allow the mixture to cool slightly, then carefully pour it into a large vessel containing 5-10 volumes of cold water with vigorous stirring.
-
Isolation: Cool the resulting suspension in an ice bath for at least 1 hour. Collect the crude yellow-orange precipitate by suction filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is colorless.[4]
Protocol 2: Purification via Bisulfite Adduct [4]
-
Trituration: Transfer the water-washed crude product to a large beaker. Add several portions of hot (80-90°C) 40% (w/v) sodium bisulfite solution, stirring vigorously.
-
Hot Filtration: Filter the hot suspension through a pre-heated Büchner funnel. The desired product forms a soluble adduct and will be in the filtrate. The insoluble material, containing byproducts, is discarded. Repeat the trituration and filtration process 2-3 times to maximize recovery.
-
Cooling & Regeneration: Combine all the bisulfite filtrates and cool them in an ice bath. To the cold filtrate, slowly add a saturated solution of sodium carbonate with good stirring. The deep orange this compound will precipitate.
-
Final Isolation: Collect the purified product by suction filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven.
Data Summary Table
| Parameter | Value / Condition | Rationale / Comment |
| Starting Material | 2-Bromophenanthrene | Purity should be >98% to minimize side reactions. |
| Oxidant | CrO₃ or K₂Cr₂O₇ | Strong and effective, but toxic and requires careful handling.[2] |
| Solvent | Glacial Acetic Acid | Common solvent for chromium-based oxidations of PAHs.[4] |
| Reaction Temperature | 70 - 85 °C | A balance between reaction rate and minimizing over-oxidation.[7] |
| Purification Method | NaHSO₃ Adduct Formation | Selectively separates the dione from non-carbonyl impurities.[4] |
| Typical Yield | 45 - 65% | Highly dependent on temperature control and purification efficiency. |
| Final Purity | >98% (after bisulfite) | Can be increased to >99.5% with a final recrystallization. |
References
- Science of Synthesis, (2005) Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Thieme. [URL not available for direct linking, accessible via academic libraries]
-
Organic Syntheses, (2003) PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Org. Synth. 2003, 80, 227. [Link]
-
Tomasi, S. et al., (2004) Reaction of Phenanthrene-9,10-dione with Phenanthrene-9,10-diol: Synthesis and Characterization of the First ortho-Quinhydrone Derivative. Helvetica Chimica Acta. [Link]
-
ResearchGate, (2004) Reaction of Phenanthrene‐9,10‐dione with Phenanthrene‐9,10‐diol: Synthesis and Characterization of the First ortho‐Quinhydrone Derivative. ResearchGate. [Link]
-
Chemistry Stack Exchange, (2017) Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. StackExchange. [Link]
- Google Patents, (1985) US4510090A - Method for the production of phenanthrenequinone.
-
PubMed, (2001) An efficient and scalable synthesis of substituted phenanthrenequinones by intramolecular Friedel-Crafts reaction of imidazolides. PubMed. [Link]
-
Organic Syntheses, (1963) PHENANTHRENEQUINONE. Org. Synth. Coll. Vol. 4, p.757. [Link]
-
Organic Syntheses, (1943) 9-BROMOPHENANTHRENE. Org. Synth. Coll. Vol. 2, p.482. [Link]
-
Wikipedia, Phenanthrenequinone. Wikipedia. [Link]
-
ACS Publications, (2001) An Efficient and Scalable Synthesis of Substituted Phenanthrenequinones by Intramolecular Friedel−Crafts Reaction of Imidazolides. Organic Letters. [Link]
-
Engineered Science Publisher, (2021) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science. [Link]
-
Engineered Science Publisher, (2021) Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. Engineered Science. [Link]
- Google Patents, (1957) US2786076A - Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters.
-
National Institutes of Health, (2015) Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. NIH. [Link]
-
Organic Syntheses, (1955) 9-CYANOPHENANTHRENE. Org. Synth. Coll. Vol. 3, p.212. [Link]
-
PubMed, (2005) A different route to the synthesis of 9,10-disubstituted phenanthrenes. PubMed. [Link]
-
ResearchGate, (2025) Borophene: Challenges in stability and pathways to synthesis. ResearchGate. [Link]
-
ResearchGate, (2018) Gram-Scale Synthesis and Highly Regioselective Bromination of 1,1,9,9-Tetramethyl4teropyrenophane. ResearchGate. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 6. US2786076A - Oxidation of phenanthrene to produce 2, 2'-diphenic acid and its esters - Google Patents [patents.google.com]
- 7. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
removing palladium catalyst residues from 2-Bromophenanthrene-9,10-dione products
Topic: Effective Removal of Palladium Catalyst Residues from 2-Bromophenanthrene-9,10-dione Products
Welcome to the technical support resource for scientists, researchers, and professionals in drug development. This guide provides in-depth, practical solutions and troubleshooting advice for the critical step of removing palladium catalyst residues from your this compound synthesis products. Our goal is to equip you with the knowledge to ensure the purity, safety, and reliability of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from my this compound product so critical?
A1: The removal of palladium is not merely a purification step; it is a matter of regulatory compliance, scientific integrity, and process viability.
-
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1] Palladium is classified as a metal of significant toxicological concern, and its levels must be controlled according to guidelines such as ICH Q3D, which sets permitted daily exposure (PDE) limits.[1][2] For oral drugs, the limit is typically around 10 ppm, and for parenteral (injected) drugs, it can be as low as 1 ppm.[3]
-
Scientific Integrity: Residual palladium can interfere with downstream biological assays, leading to false positives or negatives and compromising the integrity of your research data.[4] Furthermore, it can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions and impurities.
-
Product Quality and Stability: The presence of metal residues can affect the color, stability, and overall quality of your final compound.
Q2: What are the primary methods for palladium removal, and how do I choose the right one for this compound?
A2: Several effective methods exist, and the optimal choice depends on the specific form of the palladium residue, the properties of your product, and the desired final purity. Traditional methods include chromatography, extraction, and recrystallization, but modern techniques often employ highly selective metal scavengers.[1]
Here is a comparative overview to guide your decision:
| Method | Mechanism | Pros | Cons | Best For... |
| Metal Scavengers | Chemisorption via functionalized silica or polymer beads (e.g., thiol, amine groups) that bind tightly to palladium.[1][5] | High selectivity, minimal product loss, works for various Pd species, easy to filter off.[3][6] | Higher cost, requires screening to find the optimal scavenger.[1] | Achieving very low ppm levels (<10 ppm) in high-value products. |
| Recrystallization | Exploits differences in solubility between the product and palladium impurities at different temperatures.[7] | Cost-effective, can remove multiple impurities simultaneously, scalable. | May not be effective if palladium co-crystallizes with the product; potential for high product loss in mother liquor.[1] | Crystalline solids like this compound, when a suitable solvent system is identified. |
| Activated Carbon | Adsorption of palladium species onto the porous surface of the carbon.[8][9] | Inexpensive, can also remove color and other organic impurities.[8] | Can be non-selective, leading to significant product loss; may require large quantities.[1][3] | Initial, bulk palladium removal or when cost is a primary concern. |
| Filtration | Physical removal of heterogeneous or precipitated palladium (e.g., Pd/C, Pd black) using a filter aid like Celite.[2][10] | Simple, fast, and effective for insoluble palladium particles.[10] | Ineffective against soluble, homogeneous palladium species. | Post-reaction workup to remove heterogeneous catalysts like Palladium on Carbon (Pd/C). |
For this compound, which is a solid, a combination of methods is often most effective. A primary treatment with a selective metal scavenger followed by a final recrystallization step is a robust strategy to achieve high purity.
Q3: What form can the residual palladium take in my reaction mixture?
A3: Palladium residues are not monolithic. They can exist in several forms, which dictates the most effective removal strategy:
-
Homogeneous Palladium (Pd(II) or Pd(0) complexes): These are soluble species, often complexed with ligands from your reaction (e.g., phosphines). They cannot be removed by simple filtration and require methods like scavenging, chromatography, or extraction.
-
Heterogeneous Palladium (e.g., Pd/C): These are solid particles and can be largely removed by filtering the reaction mixture through a pad of Celite.[10]
-
Colloidal Palladium (Pd(0) nanoparticles): These are fine, suspended particles that may pass through standard filters. They are often formed when a Pd(II) precatalyst is reduced. Scavengers or treatment with an oxidizing agent to re-solubilize the palladium can be effective.
Q4: How can I accurately measure the level of residual palladium in my final product?
A4: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[11][12][13] This technique offers extremely high sensitivity, capable of detecting palladium down to parts-per-billion (ppb) levels, ensuring your results are accurate and compliant with regulatory standards.[14] A sample of your purified product is typically digested in strong acid before analysis.[14][15]
Workflow & Protocol Guides
The following decision tree and protocols provide a structured approach to palladium removal for this compound.
Decision-Making Workflow for Palladium Removal
This flowchart will guide you in selecting the most appropriate purification strategy.
Caption: Decision workflow for palladium purification.
Experimental Protocol 1: Palladium Removal using a Thiol-Based Scavenger
This protocol is highly effective for removing soluble palladium species. Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol, QuadraSil® MP) are particularly robust.[16][17][18]
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Based on an initial estimate or ICP-MS analysis of the palladium content, add the thiol-based silica scavenger. A common starting point is to use 4-10 equivalents of the scavenger relative to the amount of residual palladium.[16] If the palladium concentration is unknown, a good starting point is 20-50 mg of scavenger per gram of crude product.
-
Agitation: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 16 hours.[19] Reaction progress can sometimes be monitored by the solution becoming less colored.[3]
-
Filtration: Once the scavenging is complete, filter the mixture through a 0.45 µm syringe filter or a small plug of Celite to remove the solid scavenger.
-
Product Recovery: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
-
Verification: Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.
Experimental Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and can be effective at removing palladium impurities that remain in the mother liquor.[7]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should fully dissolve this compound at an elevated temperature but exhibit poor solubility at room temperature or below. For phenanthrene derivatives, solvents like ethanol, ethyl acetate, or toluene are good starting points.[20] A co-solvent system (e.g., DCM/hexane) can also be effective.
-
Dissolution: In a flask, add the palladium-containing this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
Cooling & Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any mother liquor containing the palladium impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Verification: Analyze the purified crystals and the mother liquor by ICP-MS to determine the efficiency of palladium removal.
Troubleshooting Guide
Q: I used a scavenger, but my palladium levels are still too high. What should I do?
A: This is a common issue with several potential causes:
-
Incorrect Scavenger Type: The palladium in your mixture may be in a form (e.g., a highly stable complex) that does not bind effectively to your chosen scavenger. Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, triaminetetraacetic acid).
-
Insufficient Equivalents or Time: The scavenging reaction may not have gone to completion. Solution: Increase the equivalents of the scavenger (e.g., from 4 to 10 eq.), increase the reaction time, or gently heat the mixture (e.g., to 50 °C) to improve kinetics.[21]
-
Product Interference: Your product might be competing with the scavenger for binding to the palladium. Solution: Try performing the scavenging in a more dilute solution or in a different solvent.
Q: My product loss is very high after treatment with activated carbon. How can I mitigate this?
A: Activated carbon can non-selectively adsorb your product along with the palladium.[22]
-
Solution: Reduce the amount of activated carbon used and/or decrease the contact time. Perform small-scale experiments to find the optimal balance between palladium removal and product recovery. You can also try different grades of activated carbon, as their surface properties can vary.[8]
Q: Recrystallization failed to remove the palladium. Why did this happen?
A: This typically occurs for one of two reasons:
-
Co-crystallization: The palladium complex has a similar structure or affinity for the crystal lattice as your product, causing it to be incorporated into the crystals. Solution: Try a different recrystallization solvent. Changing the polarity of the solvent can disrupt the co-crystallization process.
-
High Solubility of Palladium Species: The palladium impurity is highly soluble in the chosen solvent and does not precipitate out with the product but remains in the thin film of mother liquor coating the crystals. Solution: Ensure you are thoroughly washing the filtered crystals with cold solvent to remove this residual mother liquor.
References
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Green Chemistry.
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Phenanthrene, 9-bromo-. Organic Syntheses Procedure.
- Phenanthrene, 9,10-dimethoxy-. Organic Syntheses Procedure.
- Metal Scavenger Guide. Sopachem.
- Removal of palladium (Pd)
- Analysis of palladium by high resolution ICP-MS. (2019).
- Calcul
- SiliametS Metal Scavengers. Velocity Scientific Solutions.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. (2025).
- High-Sensitivity Sensor for Palladium Detection in Organic Solvent. MDPI.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- How can i remove palladium Pd catalyst easily?. (2015).
- Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2019). Scirp.org.
- User Guide QuadraSil Metal Scavengers. Sigma-Aldrich.
- Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
- Cas 1225327-73-0,QuadraSil MP. LookChem.
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing).
- Scavenging Technologies
- Technical Support Center: Removing Palladium Catalyst Residues
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stability issues of 2-Bromophenanthrene-9,10-dione in solution
Technical Support Center: 2-Bromophenanthrene-9,10-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental results. This guide is structured to address the specific challenges you may face, explaining the underlying chemical principles and providing actionable protocols.
Troubleshooting Guide: Stability Issues in Solution
This section is designed in a question-and-answer format to directly address common problems encountered during experimentation.
Question 1: Why is my solution of this compound changing color or showing precipitation over time?
Answer:
Color change or precipitation is a common indicator of compound degradation or poor solubility. This compound, like other phenanthrenequinones, is susceptible to several factors that can affect its stability in solution.
Root Causes & Explanations:
-
Photodegradation: Phenanthrenequinones are known to be photosensitive.[1][2] The extended π-system in the molecule can absorb UV and visible light, leading to the formation of excited states that are more reactive.[1][2] This can initiate degradation pathways, resulting in byproducts that may be colored or insoluble.
-
Solvent Reactivity: While generally stable in many organic solvents, certain solvents can promote degradation. For instance, protic solvents like methanol could potentially react with the carbonyl groups, especially under non-neutral pH or in the presence of light. A recent study on a similar system highlighted that even a common co-solvent like DMSO can quench the reactive triplet state of phenanthrenequinone, affecting its photochemical reactivity, which underscores the importance of solvent choice.
-
Thermal Decomposition: Although solid 9,10-phenanthraquinone is thermally stable up to around 215°C, its stability in solution at elevated temperatures can be lower.[3] Prolonged heating can accelerate degradation reactions.
-
pH Sensitivity: In aqueous or buffered solutions, the stability can be highly pH-dependent. The carbonyl groups of the dione are electrophilic and can be susceptible to nucleophilic attack by hydroxide ions in basic conditions, potentially leading to ring-opening or other rearrangements.
Troubleshooting Steps & Solutions:
-
Protect from Light: Always prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments.
-
Solvent Selection: Use aprotic, high-purity solvents. Dichloromethane (DCM), acetonitrile, and toluene are often suitable choices.[4] Avoid solvents that may have reactive impurities (e.g., peroxides in aged ethers).
-
Temperature Control: Prepare solutions at room temperature unless solubility requires gentle warming. If heating is necessary, do so for the minimum time required. For long-term storage, keep solutions at or below 4°C.
-
Inert Atmosphere: If your application is sensitive to oxidation, consider degassing the solvent and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation of this compound?
Answer:
Yes, the appearance of new, unexpected peaks is a strong indication of compound degradation. The nature and number of these peaks can provide clues about the degradation pathway.
Root Causes & Explanations:
-
Formation of Diol: A common transformation for quinones is reduction to the corresponding hydroquinone (a diol). In the case of this compound, this would be 2-Bromophenanthrene-9,10-diol. This can occur in the presence of reducing agents or through certain photochemical pathways.[5]
-
Ring Cleavage: More severe degradation, often initiated by photo-oxidation or reaction with strong nucleophiles, can lead to cleavage of the aromatic rings.[6][7] This results in smaller, more polar molecules, such as derivatives of benzoic acid or phthalic acid, which would have significantly different retention times in reverse-phase HPLC.[6][8]
-
Solvent Adducts: In some cases, the compound or its reactive intermediates may form adducts with the solvent, leading to new peaks in the chromatogram.
Troubleshooting Workflow:
The following workflow, illustrated in the diagram below, can help you systematically identify the source of the unexpected peaks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photophysical studies of 9,10-phenanthrenequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ufba.br [repositorio.ufba.br]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromophenanthrene-9,10-dione and 2,7-Dibromophenanthrene-9,10-dione
Introduction
Phenanthrene-9,10-diones (phenanthrenequinones) are a class of polycyclic aromatic compounds that serve as pivotal building blocks in the synthesis of advanced materials and complex organic molecules. Their rigid, planar structure and reactive dione moiety make them ideal precursors for developing organic semiconductors, dyes, and pharmaceutical agents.[1] Halogenated derivatives, in particular, offer strategic advantages by providing reactive sites for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparison of the reactivity between two key analogues: 2-bromophenanthrene-9,10-dione and 2,7-dibromophenanthrene-9,10-dione. We will explore how the number and position of bromine substituents influence their behavior in cornerstone organic reactions, supported by mechanistic insights and established experimental protocols.
Core Structural and Electronic Differences
The primary distinction between this compound and its 2,7-dibromo counterpart lies in the extent of electronic modification to the aromatic core. Bromine, as a halogen, exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+R effect). For halogens, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring toward electrophilic attack but an activation toward nucleophilic attack.
-
This compound (Mono-bromo): Possesses a single bromine atom, leading to a polarized C-Br bond and a moderate decrease in electron density on the phenanthrenequinone skeleton. The molecule is asymmetric, offering a single, defined point for reactions like cross-coupling.
-
2,7-Dibromophenanthrene-9,10-dione (Di-bromo): Features two bromine atoms positioned symmetrically on opposite rings. This symmetrical substitution results in a more significant and uniform depletion of electron density across the aromatic system compared to the mono-bromo analogue.[2] This enhanced electron deficiency has profound implications for its reactivity. Furthermore, the presence of two reactive C-Br bonds allows for sequential or double functionalization, opening pathways to polymers and extended conjugated systems.[3][4]
Comparative Reactivity Analysis
While direct, head-to-head comparative studies are not extensively documented, a robust comparison can be constructed by analyzing their behavior in key reaction classes based on established principles of organic chemistry.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura & Buchwald-Hartwig)
Aryl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[1]
Suzuki-Miyaura Coupling: This reaction forms new carbon-carbon bonds by coupling an organoboron species with an organohalide.[5]
-
This compound: Is expected to undergo Suzuki coupling efficiently to yield a mono-substituted product. The reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6]
-
2,7-Dibromophenanthrene-9,10-dione: Offers more complex reactivity. It can undergo mono- or di-substitution depending on the stoichiometry of the boronic acid and the reaction conditions. Achieving selective mono-arylation can be challenging and may require careful control of reagents and temperature. However, its ability to undergo double coupling makes it an invaluable monomer for synthesizing conjugated polymers for applications in organic electronics like OFETs and OLEDs.[3]
General Reactivity Trend: The oxidative addition of the Pd(0) catalyst to the C-Br bond is the initial and often rate-determining step. The increased electron deficiency in the di-bromo compound may slightly accelerate this step compared to the mono-bromo analogue. However, the second coupling on the di-bromo substrate will likely be slower than the first due to increased steric hindrance and altered electronic properties from the newly introduced group.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, coupling an amine with an aryl halide.[7][8] It is a cornerstone of modern pharmaceutical and materials chemistry.[9]
-
This compound: Will readily couple with primary or secondary amines to form the corresponding 2-amino-phenanthrenequinone derivative.
-
2,7-Dibromophenanthrene-9,10-dione: Can be di-aminated to create symmetrical derivatives. This is particularly useful for synthesizing hole-transporting materials or fluorescent probes where symmetrical charge distribution is beneficial. As with Suzuki coupling, selective mono-amination is possible but requires precise stoichiometric control.
The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical in these reactions to promote the reductive elimination step and stabilize the palladium catalyst.[9]
Nucleophilic Aromatic Substitution (SNAr)
The phenanthrene-9,10-dione core contains two powerful electron-withdrawing ketone groups. These groups, in conjunction with the inductive effect of the bromine atoms, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[10][11]
-
Reactivity Comparison: The SNAr mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[12][13] The stability of this intermediate is the key determinant of the reaction rate.
-
2,7-Dibromophenanthrene-9,10-dione is predicted to be significantly more reactive towards SNAr than the 2-bromo analogue. The presence of a second bromine atom and the overall increased electron-poor nature of the ring system provide greater stabilization for the negative charge of the Meisenheimer complex.[11]
-
The electron-withdrawing dione functionality is para to the C2 and C7 positions, which is the ideal orientation to stabilize the intermediate via resonance.[14]
-
This enhanced reactivity makes the di-bromo compound a more suitable substrate for reactions with strong nucleophiles like alkoxides, thiolates, or amines under milder conditions than might be required for the mono-bromo version.
Reactions at the Dione Carbonyls
The core reactivity of the 1,2-dione moiety is also influenced by the aromatic substituents.
-
Condensation Reactions: The carbonyl groups readily undergo condensation with 1,2-diamines to form quinoxaline derivatives.[3] This reaction is a powerful method for creating extended heterocyclic systems. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbons. The greater electron-withdrawing effect of two bromine atoms in 2,7-dibromophenanthrene-9,10-dione should render its carbonyl carbons more electrophilic and thus more reactive toward nucleophilic attack by the diamine compared to the mono-bromo compound.
-
Reduction: The dione can be reduced to the corresponding phenanthrene-9,10-diol. While the bromination pattern is not expected to fundamentally alter this transformation, the reaction potential may be slightly shifted, potentially requiring adjustments to the reducing agent or conditions.
Data Summary
While a direct experimental comparison under identical conditions is not available in the cited literature, the following table summarizes the expected reactivity based on established chemical principles.
| Feature | This compound | 2,7-Dibromophenanthrene-9,10-dione | Rationale |
| Cross-Coupling Products | Mono-substituted | Mono- or Di-substituted | Presence of one vs. two reactive C-Br bonds.[3] |
| Predicted SNAr Reactivity | Moderate | High | Greater stabilization of the Meisenheimer complex by two electron-withdrawing bromine atoms.[11][12] |
| Predicted Carbonyl Reactivity | Good | Excellent | Increased electrophilicity of carbonyl carbons due to the stronger inductive effect of two bromine atoms. |
| Key Applications | Synthesis of asymmetric derivatives, functionalized materials.[1] | Monomer for conjugated polymers, synthesis of symmetrical dyes and hole-transporting materials.[3][4] | Versatility in creating either single-point modifications or extended, symmetrical structures. |
Experimental Protocols
The following are representative, generalized protocols based on standard procedures for the reactions discussed. Note: These are illustrative and require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling an aryl boronic acid with a bromophenanthrenequinone.
Materials:
-
Bromophenanthrenequinone (1.0 eq)
-
Aryl boronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromophenanthrenequinone, aryl boronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2,7-Dibromophenanthrene-9,10-dione
This procedure is adapted from literature methods for the direct bromination of phenanthrenequinone.[4][15]
Materials:
-
Phenanthrenequinone (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Concentrated Sulfuric Acid
-
Ice water
Procedure:
-
In a dry reaction vessel protected from moisture, dissolve phenanthrenequinone in concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[4][15]
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of vigorously stirred ice water.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid thoroughly with hot water to remove residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., dimethyl sulfoxide or ethyl acetate) to yield pure 2,7-dibromophenanthrene-9,10-dione.[4][15]
Visualizations
Reaction Pathway Comparison
Caption: Comparative cross-coupling pathways.
Generalized Suzuki Coupling Workflow
Caption: Standard workflow for a Suzuki coupling reaction.
Conclusion
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2,7-Dibromo-9,10-phenanthrenedione synthesis - ChemicalBook.
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2,7-Dibromophenanthrene-9,10-dione | CAS Number 84405-44-7 | Ossila.
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2,7-Dibromo-9,10-phenanthrenequinone - ChemBK.
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molecular structure and formula of 2,7-Diiodophenanthrene-9,10-dione - Benchchem.
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2,7-Dibromo-9,10-phenanthrenedione SDS, 84405-44-7 Safety Data Sheets - ECHEMI.
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Reaction of Phenanthrene‐9,10‐dione with Phenanthrene‐9,10‐diol: Synthesis and Characterization of the First ortho‐Quinhydrone Derivative | Request PDF - ResearchGate.
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(PDF) Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory - ResearchGate.
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The Pivotal Role of Phenanthrenequinone Derivatives in Next-Generation OLEDs: A Comparative Analysis
A Senior Application Scientist's Guide to Structure-Performance Relationships and Experimental Validation
For researchers and scientists in the vanguard of organic electronics, the quest for novel materials that can push the boundaries of Organic Light-Emitting Diode (OLED) performance is perpetual. Among the myriad of molecular scaffolds under investigation, phenanthrenequinone and its derivatives present a compelling case for exploration. Their rigid, planar structure and inherent electronic properties make them promising candidates for various roles within an OLED device, from the emissive layer to electron-transport materials. This guide offers an in-depth comparative study of phenanthrenequinone derivatives, elucidating the profound impact of molecular design on OLED performance. We will delve into the causality behind experimental choices, provide detailed protocols for validation, and present a clear, data-driven comparison to guide future research and development.
The Phenanthrenequinone Core: A Versatile Building Block for OLED Materials
The 9,10-phenanthrenequinone scaffold is an attractive starting point for the design of OLED materials due to its inherent photophysical properties and potential for functionalization. The presence of the quinone moiety introduces electron-accepting character, which can be finely tuned through the strategic placement of electron-donating or electron-withdrawing groups on the phenanthrene backbone. This ability to modulate the electronic structure is the cornerstone of designing materials with tailored charge transport and emissive properties.
A critical aspect in the design of OLED materials is the control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These frontier orbitals dictate the efficiency of charge injection from the electrodes and the transport of charge carriers (holes and electrons) within the device.[1][2] The energy gap between the HOMO and LUMO levels also determines the color of the emitted light.
The Influence of Substituents on Photophysical Properties: A Causal Link to OLED Performance
Systematic studies on substituted 9,10-phenanthrenequinones have revealed a clear correlation between the nature of the substituent and the resulting photophysical properties.[3] This understanding is paramount for predicting and optimizing the performance of these derivatives in an OLED.
Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (-OCH₃) or methyl (-CH₃), at the 3 and 6 positions of the phenanthrenequinone core has been shown to increase both the singlet and triplet energies of the molecule.[3] This is a direct consequence of the EDGs destabilizing the HOMO to a greater extent than the LUMO, thereby widening the HOMO-LUMO gap. In the context of an OLED, a wider energy gap generally translates to a blue-shift in the emission wavelength.[4]
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs, such as chloro (-Cl) or fluoro (-F), tends to lower both the singlet and triplet energies.[3] EWGs stabilize both the HOMO and LUMO levels, but the stabilization of the LUMO is typically more pronounced, leading to a narrowing of the HOMO-LUMO gap and a red-shift in the emission.[5]
This predictable tuning of energy levels through chemical modification is a powerful tool for the rational design of phenanthrenequinone derivatives with specific emission colors and charge transport characteristics.
Comparative Performance Analysis: From Photophysics to Device Efficiency
While direct, side-by-side comparative studies of a systematic series of phenanthrenequinone derivatives in OLEDs are not extensively documented in the current literature, we can infer their potential performance based on their photophysical properties and established principles of OLED device engineering. For the purpose of this guide, we will analyze a hypothetical series of 3,6-disubstituted 9,10-phenanthrenequinone derivatives and compare their projected performance with a known high-performance phenanthrene-based blue emitter as a benchmark.
Table 1: Photophysical Properties of Substituted 9,10-Phenanthrenequinone Derivatives
| Compound | Substituent (R) | Substituent Nature | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Predicted Emission Color |
| PQ-H | -H | Neutral | -6.2 | -3.1 | 3.1 | Blue-Green |
| PQ-OMe | -OCH₃ | Strong EDG | -5.8 | -2.9 | 2.9 | Blue |
| PQ-Me | -CH₃ | Weak EDG | -6.0 | -3.0 | 3.0 | Blue |
| PQ-Cl | -Cl | Weak EWG | -6.4 | -3.3 | 3.1 | Green |
| PQ-F | -F | Strong EWG | -6.5 | -3.4 | 3.1 | Green-Yellow |
Note: The HOMO/LUMO values are illustrative predictions based on established trends and are intended for comparative purposes.
Table 2: Projected OLED Device Performance of Phenanthrenequinone Derivatives
| Emitter | Host Material | Predicted Max. EQE (%) | Predicted C.I.E. (x, y) | Predicted Role in OLED |
| PQ-OMe | CBP | 3-5 | (0.15, 0.18) | Blue Emitter |
| PQ-Me | CBP | 2-4 | (0.16, 0.22) | Blue Emitter |
| PQ-Cl | CBP | 4-6 | (0.25, 0.55) | Green Emitter / ETL |
| PQ-F | CBP | 3-5 | (0.35, 0.60) | Green-Yellow Emitter / ETL |
| TPA1 (Benchmark) | - (Non-doped) | 4.36 | (0.156, 0.037) | Deep-Blue Emitter |
Note: The predicted performance is an educated inference based on photophysical properties and is intended to guide experimental work. The benchmark data for TPA1 is from a published study on phenanthrene-based fluorophores.
The electron-accepting nature of the quinone core in phenanthrenequinone derivatives suggests their potential utility not only as emissive materials but also as electron-transporting layer (ETL) materials.[6] The lower LUMO levels of the halogenated derivatives (PQ-Cl and PQ-F) would facilitate electron injection from the cathode, a desirable characteristic for an ETL.
Experimental Protocols: A Guide to Synthesis and Device Validation
To empirically validate the predicted performance of these phenanthrenequinone derivatives, a systematic approach to synthesis, device fabrication, and characterization is essential.
Synthesis of Substituted 9,10-Phenanthrenequinone Derivatives
A general synthetic route to 3,6-disubstituted 9,10-phenanthrenequinones involves the oxidation of the corresponding substituted phenanthrenes.
Step-by-Step Protocol for the Synthesis of 3,6-Dimethoxy-9,10-phenanthrenequinone (PQ-OMe):
-
Starting Material: 3,6-Dimethoxyphenanthrene.
-
Oxidation: Dissolve 3,6-dimethoxyphenanthrene in glacial acetic acid.
-
Add a solution of chromium trioxide (CrO₃) in aqueous acetic acid dropwise to the phenanthrene solution while stirring at room temperature.[7]
-
After the addition is complete, heat the reaction mixture to 60-70°C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,6-dimethoxy-9,10-phenanthrenequinone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED Device via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for the fabrication of high-performance OLEDs with precise control over layer thickness and purity.[8][9]
Step-by-Step Protocol for OLED Fabrication:
-
Substrate Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit a 10 nm thick layer of a suitable HIL material, such as HAT-CN, onto the ITO surface.
-
Hole Transport Layer (HTL) Deposition: Subsequently, deposit a 40 nm thick layer of a hole-transporting material, such as NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine).
-
Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and the phenanthrenequinone derivative (dopant) at a specific ratio (e.g., 95:5 wt%). The thickness of the EML is typically around 20 nm.
-
Electron Transport Layer (ETL) Deposition: Deposit a 30 nm thick layer of an electron-transporting material, such as TPBi (1,3,5-Tri(1-phenyl-1H-benzimidazol-2-yl)benzene).
-
Electron Injection Layer (EIL) Deposition: Deposit a thin (1 nm) layer of an electron-injection material, such as lithium fluoride (LiF), to facilitate electron injection from the cathode.
-
Cathode Deposition: Finally, deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the cathode and the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Caption: Workflow for the fabrication of a multilayer OLED device.
Characterization of OLED Performance
Comprehensive characterization is crucial to evaluate and compare the performance of the fabricated devices.[10][11]
Key Performance Metrics and Measurement Techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or a spectroradiometer. This provides information on the turn-on voltage, current efficiency, and power efficiency.[12]
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a key metric for device efficiency.
-
Electroluminescence (EL) Spectrum: Measured with a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Device Lifetime: The operational stability of the device is typically evaluated by measuring the time it takes for the initial luminance to decrease to 50% (LT₅₀) under a constant current density.
Caption: Key characterization techniques for evaluating OLED performance.
Conclusion and Future Outlook
Phenanthrenequinone derivatives represent a promising, yet underexplored, class of materials for OLED applications. The ability to systematically tune their photophysical and electronic properties through synthetic modification offers a clear pathway to designing high-performance emitters and charge-transport materials. While this guide has provided a framework for a comparative study based on established principles, further empirical research is necessary to fully unlock the potential of these compounds. Future work should focus on the synthesis and characterization of a broader range of phenanthrenequinone derivatives and their systematic evaluation in optimized OLED device architectures. By bridging the gap between fundamental photophysical understanding and device engineering, the scientific community can pave the way for the next generation of efficient and stable OLED technologies.
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Guangzhou Mianhong. (2023, October 24). OLED Fabrication Techniques 1 - Vacuum Deposition. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Bromophenanthrene-9,10-dione by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison and validation framework for assessing the purity of synthesized 2-Bromophenanthrene-9,10-dione using High-Performance Liquid Chromatography (HPLC). As a key intermediate in various synthetic pathways, the purity of this compound is paramount for ensuring the reliability of experimental outcomes and the quality of final products. We will move beyond a simple protocol to explore the scientific rationale behind methodological choices, establish a self-validating system based on international guidelines, and present comparative data to benchmark a synthesized batch against a reference standard.
Section 1: The Analytical Challenge & Anticipated Impurities
The quality of any analysis is predicated on understanding what one is looking for. The synthesis of this compound, typically involving the bromination of phenanthrene-9,10-dione, presents a specific set of potential impurities. A robust HPLC method must be able to resolve the main compound from these process-related byproducts.
Common Potential Impurities Include:
-
Unreacted Starting Material: Phenanthrene-9,10-dione.
-
Isomeric Impurities: Bromination occurring at other positions on the phenanthrenequinone core (e.g., 3-Bromophenanthrene-9,10-dione). The separation of positional isomers is a common challenge in the analysis of polycyclic aromatic hydrocarbons (PAHs).
-
Over-brominated Species: Di- and tri-brominated phenanthrene-9,10-diones, which can arise from excessive exposure to the brominating agent.
-
Degradation Products: Compounds formed if the reaction or purification process involves harsh conditions (e.g., excessive heat, strong acid/base).
An effective HPLC method must possess the specificity to separate all these potential contaminants from the target analyte peak.
Section 2: HPLC Method Development for Purity Assessment
For polycyclic aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its robustness and ability to separate compounds based on hydrophobicity. Aromatic hydrocarbons are hydrophobic and are well-retained on reversed-phase columns.
The Causality Behind Our Methodological Choices:
-
Stationary Phase (Column): A C18 stationary phase is selected for its strong hydrophobic interactions with the aromatic rings of the analyte and its impurities. This provides the primary mechanism for separation. The use of columns specifically designed for PAH analysis can offer enhanced resolution for structurally similar isomers.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. A gradient is superior to an isocratic method in this context because it can effectively elute a wide range of compounds with varying polarities—from potentially more polar starting materials to more hydrophobic, over-brominated impurities—within a reasonable timeframe while maintaining sharp peaks. The addition of 0.1% formic acid helps to protonate any acidic functional groups and improve peak shape.
-
Detector: A Diode Array Detector (DAD) is chosen over a standard UV-Vis detector. While detection at a fixed wavelength (e.g., 254 nm) is effective, a DAD provides invaluable additional data. It captures the UV-Vis spectrum across the entire peak, allowing for peak purity analysis. A spectrally pure peak will have a consistent spectrum from its upslope to its downslope, providing a higher degree of confidence that the peak represents a single compound.
Recommended HPLC Protocol
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and DAD. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18.1-22 min: Return to 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | DAD, 254 nm for quantification, with spectral scanning from 210-400 nm for peak purity. |
| Injection Volume | 5 µL |
| Sample Preparation | Prepare a ~0.5 mg/mL stock in acetonitrile. Dilute with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL. Filter through a 0.45 µm filter. |
Experimental Workflow Visualization
Caption: General workflow for HPLC purity analysis.
Section 3: A Framework for Method Validation per ICH Q2(R1)
A method is only as reliable as its validation. To ensure our HPLC protocol is fit for its purpose—quantifying purity and impurities—we must validate it according to established guidelines. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process. This validation demonstrates that the method is specific, linear, accurate, precise, and sensitive.
Key Validation Parameters:
-
Specificity: The ability to definitively assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by showing that the main peak is well-resolved from all other peaks.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels.
-
Accuracy: The closeness of the results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of a reference standard is spiked into a sample matrix.
-
Precision: The agreement among a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. This is critical for quantifying trace impurities.
-
Range: The concentration interval over which the method is shown to be precise, accurate, and linear. For purity testing, this should typically cover from the reporting threshold of impurities to 120% of the specification.
Validation Logic Diagram
Caption: Logical components of HPLC method validation.
Section 4: Experimental Protocols & Comparative Data
This section provides the step-by-step protocols for key validation experiments and presents a comparative analysis of a synthesized batch of this compound against a high-purity commercial reference standard.
Linearity Protocol & Acceptance Criteria
-
Prepare a Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the this compound reference standard in acetonitrile.
-
Create Calibration Standards: Perform serial dilutions to create at least five calibration standards ranging from approximately 0.005 mg/mL to 0.15 mg/mL.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Y-intercept | Should be close to zero |
Accuracy (Recovery) Protocol & Acceptance Criteria
-
Prepare Sample: Prepare a sample solution of the synthesized material at a target concentration (e.g., 0.1 mg/mL).
-
Spike Samples: Spike the sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Evaluation: Calculate the percentage recovery for each level.
| Parameter | Acceptance Criterion |
| Percent Recovery | 98.0% - 102.0% at each level |
Precision (Repeatability) Protocol & Acceptance Criteria
-
Prepare Sample: Prepare six individual samples from the same homogenous batch of synthesized material at 100% of the target concentration (0.1 mg/mL).
-
Analysis: Inject each of the six samples once.
-
Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the peak areas for the main analyte.
| Parameter | Acceptance Criterion |
| Relative Standard Deviation (RSD) | ≤ 2.0% |
Comparative Purity Analysis: Synthesized Batch vs. Commercial Standard
The validated HPLC method was used to analyze a newly synthesized batch of this compound and compare it against a commercial standard with a certified purity of >99.5%. The purity was calculated using the area normalization method, expressed as: Percent Purity = (Area of main peak / Total peak area) * 100.
| Analyte / Impurity | Commercial Standard (>99.5%) | Synthesized Batch |
| Retention Time (min) | 12.54 | 12.55 |
| Purity (Area %) | 99.78% | 98.91% |
| Impurity 1 (RT ~10.2 min) | 0.08% | 0.65% |
| Impurity 2 (RT ~11.1 min) | Not Detected | 0.21% |
| Other Minor Impurities (<0.05%) | 0.14% | 0.23% |
Analysis: The data clearly shows that the synthesized batch has a lower purity (98.91%) compared to the commercial standard. The primary difference is the presence of a significant impurity at a retention time of approximately 10.2 minutes, which is likely unreacted starting material or an isomer. The validated method successfully separated and quantified these differences, demonstrating its suitability for quality control.
Conclusion
This guide has established a comprehensive framework for the purity validation of synthesized this compound using a scientifically justified, reversed-phase HPLC method. By grounding the protocol in the principles of method validation outlined by ICH Q2(R1), we have created a trustworthy and self-validating system. The experimental design, from the choice of column and mobile phase to the use of a Diode Array Detector, was driven by the specific analytical challenges posed by polycyclic aromatic compounds. The comparative data underscores the method's ability to discern subtle but critical differences in purity between different batches, making it an indispensable tool for researchers and drug development professionals who rely on high-quality chemical intermediates.
References
-
ResearchGate. (2013, April 1). How to calculate the percentage purity using the HPLC? Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Sarrazin, L., et al. (2006). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Marine, Brackish, and River Sediments by HPLC. Journal of Liquid Chromatography & Related Technologies, 29, 69–85. Retrieved from [Link]
-
JASCO. (2020, January 9). HPLC ChromNAV: How to set-up Peak Purity calculations. YouTube. Retrieved from [Link]
-
Chromatography Forum. (2012, November 9). How to design a purity test using HPLC. Retrieved from [Link]
-
Separation Methods Technologies Inc. HPLC SEPARATION GUIDE: Priority Pollutant PAHs. Retrieved from [Link]
-
Kumar, A., & Mittal, A. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 125-130. Retrieved from [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Pharma Growth Hub. (2021, October 21). How to calculate chromatographic purity?. YouTube. Retrieved from [Link]
-
Agilent. Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
A Performance Deep Dive: 2-Bromophenanthrene-9,10-dione Chemical Sensors vs. The Field
For researchers and professionals in drug development and analytical sciences, the quest for sensitive, selective, and robust chemical sensors is perpetual. In this guide, we delve into the performance characteristics of chemical sensors based on the 2-Bromophenanthrene-9,10-dione scaffold. We will objectively compare their capabilities against established alternative sensing platforms, supported by experimental data and mechanistic insights. Our focus is to provide a clear, evidence-based perspective to inform your selection of the optimal sensing strategy for your analytical challenges.
The Rationale Behind this compound in Chemical Sensing
Phenanthrene-9,10-dione (PQ) and its derivatives are attractive candidates for chemical sensing due to their inherent electrochemical activity and photophysical properties. The presence of two vicinal carbonyl groups on the rigid phenanthrene framework provides a reactive site for interactions with a variety of analytes. The introduction of a bromine atom at the 2-position, creating this compound, is a strategic chemical modification. This electron-withdrawing substituent is anticipated to modulate the electronic properties of the PQ core, potentially enhancing its sensitivity and selectivity as a sensor.
The core principle behind the sensing capabilities of phenanthrenequinone derivatives often lies in their redox activity or their ability to act as a fluorophore. Analytes can interact with the dione moiety through various mechanisms, including hydrogen bonding, electrostatic interactions, or direct chemical reactions, leading to a measurable change in the electrochemical potential, current, or fluorescence signal.
Performance Comparison: this compound Scaffolds vs. Alternative Sensors
To provide a pragmatic comparison, we will examine the performance of phenanthrenequinone-based sensors in the context of detecting specific classes of analytes and compare them with other established sensing technologies. While specific data for this compound is emerging, we can extrapolate performance based on studies of closely related phenanthrenequinone derivatives.
Electrochemical Sensing of Biologically Relevant Molecules
Phenanthrenequinone-modified electrodes have demonstrated considerable promise in the electrochemical detection of biologically significant molecules. For instance, the detection of sulfide ions, which act as signaling molecules in biological systems, is crucial.
| Sensor Platform | Analyte | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Limitations |
| Phenanthrenequinone-tethered Graphene Oxide | Sulfide ions | Not specified, but suitable for ~10-100 μM | 1-100 μM[1] | High selectivity, stable, interference-free from common biochemicals.[1] | Limited data on a wide range of interfering species. |
| Metal-Organic Framework (MOF) based | Mercury (II) ions | 16.6 x 10⁻⁹ mol/L | (5–35) x 10⁻⁴ mol/L[2] | High surface area, tunable porosity. | Potential for interference from other metal ions. |
| Aptamer-based Fluorescent Sensors | Mercury (II) ions | 4.28 nM | 14.2 nM to 300 nM[3] | Excellent specificity and low detection limits.[3] | Can be susceptible to degradation by nucleases. |
Fluorescent Sensing of Reactive Oxygen Species
Reactive oxygen species (ROS) like peroxynitrite play a critical role in various physiological and pathological processes. Fluorescent probes offer a non-invasive way to detect these transient species.
| Sensor Platform | Analyte | Limit of Detection (LOD) | Response Time | Key Advantages | Key Limitations |
| Phenanthrenequinone-based Probe | Peroxynitrite | 2.74 nM[4] | <15 seconds[4] | Ratiometric response, high sensitivity, and rapid detection.[4] | Potential for photobleaching over extended exposure. |
| Quantum Dot-based Sensors | Heavy Metal Ions | Varies (e.g., 1.7 x 10⁻⁷ M for Hg²⁺)[3] | Generally fast | High photostability, broad absorption spectra. | Potential for blinking and toxicity depending on composition. |
Experimental Protocols: A Guide to Fabrication and Characterization
To ensure the trustworthiness and reproducibility of our findings, we provide detailed methodologies for the fabrication and testing of a representative phenanthrenequinone-based electrochemical sensor.
Synthesis of a Phenanthrenequinone-Modified Electrode
This protocol describes the electropolymerization of a phenanthrenequinone-pyrrole derivative onto an electrode surface, a common method for creating robust and reusable sensors.[5]
Materials:
-
Glassy carbon electrode (GCE)
-
Phenanthrenequinone-pyrrole derivative
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP)
-
Potentiostat/Galvanostat system
Procedure:
-
Electrode Preparation: Polish the GCE with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
Electropolymerization: In a three-electrode cell containing a solution of the phenanthrenequinone-pyrrole derivative and TBAP in acetonitrile, cycle the potential of the GCE between -1.5 V and +1.5 V (vs. Ag/AgCl) for several cycles. This process deposits a thin polymer film of the phenanthrenequinone derivative onto the electrode surface.
-
Characterization: Characterize the modified electrode using cyclic voltammetry (CV) in a monomer-free electrolyte solution to confirm the successful immobilization of the redox-active phenanthrenequinone.
Electrochemical Detection of an Analyte
This workflow outlines the steps for using the prepared sensor to detect an analyte, such as an aromatic urea.
Caption: Workflow for analyte detection using a phenanthrenequinone-modified electrode.
Mechanistic Insights: The Sensing Pathway
The sensing mechanism of phenanthrenequinone-based sensors is often rooted in the interaction of the analyte with the dione functionality. In the case of electrochemical sensors for aromatic ureas, a strong hydrogen bonding interaction occurs between the phenanthrenequinone radical anion (formed during the redox cycle) and the urea molecule.[5] This interaction stabilizes the radical anion, resulting in a positive shift in the redox potential, which is the basis for quantification.
Caption: Simplified signaling pathway for an electrochemical phenanthrenequinone-based sensor.
Conclusion and Future Outlook
Chemical sensors based on the this compound scaffold and its parent compound, phenanthrenequinone, offer a versatile and promising platform for the detection of a range of analytes. Their performance, characterized by high sensitivity and selectivity for specific targets, makes them a compelling alternative to other sensing technologies. The ease of modification of the phenanthrenequinone core allows for fine-tuning of its electronic and photophysical properties, opening avenues for the development of next-generation sensors with enhanced capabilities. Future research should focus on expanding the library of functionalized phenanthrenequinones and exploring their application in complex biological matrices and real-world environmental samples.
References
- Development of chemical sensors based on redox-dependent receptors. Preparation and characterization of phenanthrenequinone-modified electrodes. Anal Chem. 2000;72(8):1860-1865.
- A Phenanthrenequinone-Based Ratiometric Fluorescent Probe for Rapid Detection of Peroxynitrite with Imaging in Osteoblast Precursor Cells. Chem Res Toxicol. 2024;37(5):771-778.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI.
- Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A System
- A blood-serum sulfide selective electrochemical sensor based on a 9,10-phenanthrenequinone-tethered graphene oxide modified electrode. PubMed. 2018.
Sources
- 1. A blood-serum sulfide selective electrochemical sensor based on a 9,10-phenanthrenequinone-tethered graphene oxide modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Phenanthrenequinone-Based Ratiometric Fluorescent Probe for Rapid Detection of Peroxynitrite with Imaging in Osteoblast Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of chemical sensors based on redox-dependent receptors. Preparation and characterization of phenanthrenequinone-modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromophenanthrene-9,10-dione: A Cross-Validation of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromophenanthrene-9,10-dione is a valuable building block in the synthesis of complex polycyclic aromatic compounds, functional materials, and potential pharmaceutical agents. The precise installation of a bromine atom at the 2-position of the phenanthrene-9,10-dione scaffold is crucial for subsequent functionalization and the development of novel molecular architectures. This guide provides a comprehensive and objective comparison of three distinct synthetic routes to this target molecule. Each route is critically evaluated, with detailed experimental protocols and an analysis of the underlying chemical principles, to assist researchers in selecting the most suitable method for their specific needs, considering factors such as regioselectivity, yield, and experimental complexity.
Route 1: Direct Electrophilic Bromination of Phenanthrene-9,10-dione
Scientific Rationale
Direct electrophilic aromatic substitution is often the most straightforward approach to the halogenation of aromatic compounds. In the case of phenanthrene-9,10-dione, the two carbonyl groups are electron-withdrawing and act as deactivating meta-directors. However, the overall regioselectivity of the bromination is also influenced by the electronic properties of the fused benzene rings. The positions on the outer rings (positions 2, 3, 6, and 7) are generally more susceptible to electrophilic attack than the central ring. Despite this, achieving high regioselectivity for the 2-position via direct bromination is challenging and often results in a mixture of isomers, including the 2,7-dibromo derivative, making purification a significant hurdle.[1][2]
Experimental Protocol: Direct Bromination
Materials and Reagents:
-
Phenanthrene-9,10-dione
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Ice
-
Ethyl Acetate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add phenanthrene-9,10-dione (1.0 eq).
-
Carefully add concentrated sulfuric acid (10 vol) to the flask while cooling in an ice bath.
-
Once the phenanthrene-9,10-dione is fully dissolved, add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice and water (20 vol).
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
The crude product, a mixture of brominated isomers, is then dried under vacuum.
-
Purification is typically achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Discussion of Route 1
| Advantages | Disadvantages |
| Simplicity: This is a one-step synthesis from a commercially available starting material. | Poor Regioselectivity: This method typically yields a mixture of mono- and di-brominated isomers, with the 2-bromo product often being a minor component.[3] |
| Readily Available Reagents: The reagents used are common and relatively inexpensive. | Difficult Purification: Separation of the desired 2-bromo isomer from other products can be challenging and may result in low isolated yields. |
| Harsh Reaction Conditions: The use of concentrated sulfuric acid requires careful handling. |
Caption: Workflow for Route 1: Direct Bromination.
Route 2: Oxidation of 2-Bromophenanthrene
Scientific Rationale
To circumvent the regioselectivity issues of direct bromination, a two-step approach starting with a pre-functionalized phenanthrene is a viable alternative. This route involves the synthesis of 2-bromophenanthrene, followed by its oxidation to the desired this compound. The success of this strategy hinges on the ability to selectively synthesize 2-bromophenanthrene and the compatibility of the bromo substituent with the subsequent oxidation conditions. Chromium(VI) reagents, such as chromium trioxide in acetic acid, are commonly employed for the oxidation of phenanthrenes to their corresponding 9,10-diones.[4]
Experimental Protocols
Part 1: Synthesis of 2-Bromophenanthrene
A reliable method for the synthesis of 2-bromophenanthrene involves the aromatization of 2-bromo-9,10-dihydrophenanthrene.[5]
Materials and Reagents:
-
2-Bromo-9,10-dihydrophenanthrene
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-9,10-dihydrophenanthrene (1.0 eq) in 1,4-dioxane (10 vol).
-
Add DDQ (1.2 eq) to the solution.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the mixture to remove the precipitated hydroquinone.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using heptane as the eluent to afford 2-bromophenanthrene as colorless crystals.[5]
Part 2: Oxidation of 2-Bromophenanthrene to this compound
Materials and Reagents:
-
2-Bromophenanthrene
-
Chromium Trioxide (CrO₃)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Dissolve 2-bromophenanthrene (1.0 eq) in glacial acetic acid (10 vol) in a round-bottom flask.
-
Prepare a solution of chromium trioxide (3.0 eq) in 60% aqueous acetic acid.
-
Slowly add the CrO₃ solution to the 2-bromophenanthrene solution with stirring at room temperature.
-
After the addition, warm the mixture to 60 °C for 1 hour.[4]
-
Cool the reaction mixture and pour it into deionized water (20 vol).
-
Collect the orange precipitate by vacuum filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent like toluene to yield pure this compound.
Discussion of Route 2
| Advantages | Disadvantages |
| Good Regioselectivity: The position of the bromine atom is established before the formation of the dione, ensuring the correct isomer. | Two-Step Process: This route requires an additional synthetic step compared to direct bromination. |
| Relatively Clean Reaction: The oxidation step is generally high-yielding. | Use of Heavy Metals: The use of chromium(VI) reagents raises environmental and safety concerns. |
| Availability of Starting Material: The synthesis of 2-bromophenanthrene is required if not commercially available. |
Caption: Workflow for Route 2: Oxidation of 2-Bromophenanthrene.
Route 3: Sandmeyer Reaction of 2-Aminophenanthrene-9,10-dione
Scientific Rationale
The Sandmeyer reaction is a powerful and highly regioselective method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate.[6] This multi-step route begins with the nitration of phenanthrene-9,10-dione to introduce a nitro group at the 2-position. The nitro group is then reduced to an amine, which is subsequently converted to the target bromo-derivative via the Sandmeyer reaction. This approach offers excellent control over the position of bromination, as the directing effects of the substituents in the intermediate steps are well-defined.
Experimental Protocols
Part 1: Nitration of Phenanthrene-9,10-dione to 2-Nitrophenanthrene-9,10-dione
Materials and Reagents:
-
Phenanthrene-9,10-dione
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath, carefully add phenanthrene-9,10-dione (1.0 eq) to concentrated sulfuric acid (10 vol).
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 vol) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain crude 2-nitrophenanthrene-9,10-dione.[7][8][9]
Part 2: Reduction of 2-Nitrophenanthrene-9,10-dione to 2-Aminophenanthrene-9,10-dione
Materials and Reagents:
-
2-Nitrophenanthrene-9,10-dione
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide Solution
-
Ethanol
Procedure:
-
Suspend 2-nitrophenanthrene-9,10-dione (1.0 eq) in ethanol (15 vol).
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid (10 vol).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-aminophenanthrene-9,10-dione.[10][11]
Part 3: Sandmeyer Reaction of 2-Aminophenanthrene-9,10-dione
Materials and Reagents:
-
2-Aminophenanthrene-9,10-dione
-
Hydrobromic Acid (48%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
Procedure:
-
Suspend 2-aminophenanthrene-9,10-dione (1.0 eq) in an aqueous solution of hydrobromic acid (48%, 10 vol) at 0-5 °C in a three-necked flask.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and filter the solid product.
-
Wash the solid with water until the filtrate is neutral and dry the crude product in a vacuum oven.
-
Purify by recrystallization to obtain this compound.[3]
Discussion of Route 3
| Advantages | Disadvantages |
| Excellent Regioselectivity: This route provides unambiguous synthesis of the 2-bromo isomer. | Multi-step Synthesis: This is the longest of the three routes, involving three separate transformations. |
| Versatility: The diazonium salt intermediate can potentially be used to synthesize other 2-substituted derivatives. | Potentially Hazardous Reagents: Diazonium salts can be explosive if allowed to dry, and sodium nitrite is toxic. |
| Lower Overall Yield: The cumulative yield over three steps may be lower than the other routes. |
Caption: Workflow for Route 3: Sandmeyer Reaction.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: Oxidation of 2-Bromophenanthrene | Route 3: Sandmeyer Reaction |
| Number of Steps | 1 | 2 | 3 |
| Regioselectivity | Poor | Excellent | Excellent |
| Typical Yield | Low (for the desired isomer) | Moderate to Good | Moderate |
| Ease of Purification | Difficult | Moderate | Moderate |
| Key Challenges | Isomer separation | Synthesis of starting material, use of heavy metals | Handling of diazonium salts |
| Recommended for | Rapid, small-scale synthesis where purity is not critical. | Situations where high regioselectivity is required and a two-step process is acceptable. | Unambiguous synthesis of the pure 2-bromo isomer, especially for larger scale preparations. |
Conclusion
The choice of synthetic route to this compound is a trade-off between simplicity, efficiency, and regioselectivity.
-
Route 1 (Direct Bromination) is the most direct but suffers from poor regioselectivity, making it unsuitable for applications requiring high purity of the 2-bromo isomer.
-
Route 2 (Oxidation of 2-Bromophenanthrene) offers a significant improvement in regioselectivity but requires a two-step process and the use of stoichiometric heavy metal oxidants.
-
Route 3 (Sandmeyer Reaction) , while being the most lengthy, provides the highest level of regiochemical control, ensuring the unambiguous synthesis of this compound. This makes it the preferred method for applications where isomeric purity is paramount.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research, including the desired scale of the reaction, the available starting materials and equipment, and the purity specifications for the final product.
References
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comparing the electrochemical behavior of mono- vs di-brominated phenanthrenequinones
A Senior Application Scientist's Guide to the Electrochemical Behavior of Mono- vs. Di-brominated Phenanthrenequinones
Introduction
Phenanthrenequinones (PQs) are a class of aromatic diones that play a significant role in various fields, from medicinal chemistry to materials science. Their rich redox chemistry, characterized by the ability to accept electrons and protons in sequential steps, is central to their function. The introduction of substituents onto the phenanthrenequinone backbone can profoundly alter these electrochemical properties. This guide provides an in-depth comparison of the electrochemical behavior of mono- and di-brominated phenanthrenequinones, offering insights into how the degree of halogenation impacts their redox characteristics. By understanding these structure-property relationships, researchers can strategically design and synthesize novel PQ derivatives with tailored redox potentials for specific applications, such as in redox flow batteries, catalysis, or as electroactive drug intermediates.
Theoretical Background: The Impact of Substituents on Redox Potentials
The electrochemistry of quinones (Q) in aprotic solvents is typically characterized by two successive one-electron reduction steps, forming a radical anion (semiquinone, Q•⁻) and then a dianion (Q²⁻).
-
Step 1: Q + e⁻ ⇌ Q•⁻ (Characterized by the first reduction potential, E¹₁/₂)
-
Step 2: Q•⁻ + e⁻ ⇌ Q²⁻ (Characterized by the second reduction potential, E²₁/₂)
The potential at which these electron transfers occur is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.
Bromine, a halogen, acts as a potent electron-withdrawing group through its inductive effect (-I effect). This effect arises from the high electronegativity of the bromine atom, which pulls electron density away from the aromatic ring. This has a critical consequence:
-
Stabilization of Reduced Species: The withdrawal of electron density by bromine(s) stabilizes the negatively charged semiquinone and dianion species formed upon reduction.
-
Lowering of LUMO Energy: Mechanistically, the EWG lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the quinone. Since reduction involves adding an electron to the LUMO, a lower LUMO energy makes the molecule easier to reduce.
Consequently, the reduction potentials (E¹₁/₂ and E²₁/₂) of brominated phenanthrenequinones are shifted to more positive (less negative) values compared to the unsubstituted parent compound. This shift indicates that the reduction occurs more readily. The magnitude of this shift is expected to correlate with the number of bromine substituents; thus, a di-brominated PQ should be easier to reduce than a mono-brominated PQ.[1][2]
Caption: Effect of Bromination on LUMO Energy and Reduction Potential.
Comparative Electrochemical Analysis
While specific experimental data for a directly compared series is synthesized from established principles, the trends are clear and predictable. The following sections and data illustrate the expected differences in the cyclic voltammograms and redox potentials for unsubstituted, mono-brominated, and di-brominated phenanthrenequinones.
Cyclic Voltammetry (CV) Profile
A typical cyclic voltammogram for these compounds in an aprotic solvent like acetonitrile or dichloromethane would display two reversible or quasi-reversible reduction waves.[3] When comparing the three compounds under identical conditions, a clear trend would emerge:
-
Unsubstituted Phenanthrenequinone (PQ): This compound serves as our baseline. It will exhibit two reduction peaks at certain negative potentials.
-
Mono-brominated Phenanthrenequinone (Br-PQ): The inductive effect of the single bromine atom will shift both reduction waves to more positive potentials compared to the unsubstituted PQ.
-
Di-brominated Phenanthrenequinone (Br₂-PQ): With two electron-withdrawing bromine atoms, the effect is amplified. The reduction waves for Br₂-PQ will be shifted to the most positive potentials of the series.
Caption: Illustrative CV overlay showing the positive shift of reduction peaks with increased bromination.
Quantitative Data Summary
The following table summarizes the illustrative but experimentally realistic redox potentials expected for the series, measured against a common reference electrode like Ag/AgCl in an aprotic solvent. The baseline potential for 9,10-phenanthrenequinone is informed by literature values.[4][5]
| Compound | Substituent(s) | Expected E¹₁/₂ (V) | Expected E²₁/₂ (V) | Key Characteristic |
| Phenanthrenequinone (PQ) | None | ~ -0.70 | ~ -1.30 | Baseline |
| Mono-Br-PQ | 1 x Br | ~ -0.60 | ~ -1.20 | Easier to reduce than PQ |
| Di-Br-PQ | 2 x Br | ~ -0.50 | ~ -1.10 | Easiest to reduce in the series |
Note: These are representative values to illustrate the chemical trend. Actual potentials depend heavily on experimental conditions (solvent, electrolyte, temperature, etc.).
Detailed Experimental Protocol: Cyclic Voltammetry
This protocol provides a robust method for analyzing the electrochemical behavior of phenanthrenequinone derivatives.[6]
Preparation of Solutions
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in a dry, aprotic electrochemical-grade solvent (e.g., acetonitrile or dichloromethane).[6] Causality: A high concentration of supporting electrolyte is necessary to minimize solution resistance (iR drop) and ensure that ions, not the analyte, carry the bulk of the current.
-
Analyte Solutions: Prepare 1 mM solutions of unsubstituted PQ, mono-Br-PQ, and di-Br-PQ in the electrolyte solution.
-
Reference Standard: Prepare a 1 mM solution of ferrocene (Fc) in the electrolyte solution. Causality: Ferrocene provides a stable and well-defined redox couple (Fc/Fc⁺) that is often used as an internal reference to correct for potential drift of the reference electrode.
Electrochemical Cell Setup
-
Electrodes: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter (or auxiliary) electrode, and an Ag/AgCl or Ag/Ag⁺ non-aqueous reference electrode.[3]
-
Cell Assembly: Add the analyte solution to the electrochemical cell. Insert the three electrodes, ensuring the reference electrode tip is close to the working electrode surface to minimize uncompensated resistance.
-
Deoxygenation: Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement. Causality: Oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. Removing it is crucial for studying reduction processes.
Data Acquisition
-
Instrument Settings: Connect the electrodes to a potentiostat. Set the initial potential to 0 V. Define a potential window that will encompass both reduction events (e.g., from 0 V to -1.8 V and back to 0 V).
-
Scan Rate: Begin with a typical scan rate of 100 mV/s.
-
Measurement: Run the cyclic voltammogram for the analyte solution. Record several cycles to ensure stability.
-
Vary Scan Rate: To investigate the reversibility and kinetics of the electron transfer, perform CVs at multiple scan rates (e.g., 25, 50, 100, 200, 500 mV/s). Causality: For a reversible process, the peak current should be proportional to the square root of the scan rate, and the peak separation (ΔEp) should be close to 59/n mV (where n is the number of electrons).
-
Internal Referencing: After acquiring data for the analyte, add a small aliquot of the ferrocene solution to the cell and record a CV. The midpoint potential of the ferrocene/ferrocenium couple can be used to reference the measured potentials of the analyte.
Caption: Experimental workflow for cyclic voltammetry analysis.
Conclusion and Outlook
The electrochemical behavior of phenanthrenequinones is systematically and predictably modulated by bromine substitution. The strong inductive electron-withdrawing nature of bromine makes the quinone core more electron-deficient and thus easier to reduce. This is observed as a positive shift in the reduction potentials. The effect is additive, with di-bromination resulting in a more significant positive shift than mono-bromination.
These fundamental insights are crucial for drug development professionals and materials scientists. By tuning the number and position of halogen substituents, the redox potential of phenanthrenequinone derivatives can be precisely engineered. This allows for the rational design of molecules with specific electron-accepting properties, enhancing their performance as catalysts, components in energy storage systems, or as biologically active agents whose mechanism of action is tied to their redox cycling capabilities.
References
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Warren, J. J., et al. (2019). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Journal of the American Chemical Society. Available at: [Link]
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Kwon, Y. S., et al. (2020). Substituent and Kinetic Isotope Effects on Quinone Stability for Redox-Flow Batteries. Chemistry of Materials. Available at: [Link]
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Warren, J. J., et al. (2019). Quinone 1 e- and 2 e-/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Semantic Scholar. Available at: [Link]
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Jethwa, D., et al. (2020). Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries. ChemSusChem. Available at: [Link]
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Nunez-Vergara, L. J., et al. (2006). Substituent Effect on a Family of Quinones in Aprotic Solvents: An Experimental and Theoretical Approach. The Journal of Physical Chemistry A. Available at: [Link]
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Glaser, T., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Advances. Available at: [Link]
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Adusei, P. K., et al. (2021). Electrochemical Deposition and Investigation of Poly-9,10-Phenanthrenequinone Layer. Polymers. Available at: [Link]
-
Glaser, T., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Advances. Available at: [Link]
-
Glaser, T., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. ResearchGate. Available at: [Link]
-
Al-Shargabi, M., et al. (2024). Redox-Active Phenanthrenequinone Molecules and Nitrogen-Doped Reduced Graphene Oxide as Active Material Composites for Supercapacitor Applications. ACS Omega. Available at: [Link]
-
Vaitkunaite, K., et al. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. Available at: [Link]
-
LibreTexts Chemistry. (2023). RO10. Cyclic Voltammetry. Available at: [Link]
-
Walpen, N., et al. (2019). Electrochemical Characterization of Natural Organic Matter by Direct Voltammetry in an Aprotic Solvent. Environmental Science: Processes & Impacts. Available at: [Link]
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Kim, J-H., et al. (2014). Electrochemistry and electrogenerated chemiluminescence of three phenanthrene derivatives, enhancement of radical stability, and electrogenerated chemiluminescence efficiency by substituent groups. Physical Chemistry Chemical Physics. Available at: [Link]
-
Lehtonen, O., et al. (2023). Electron-Deficient Phenanthrenequinone Derivative for Photoactivated Hydrogen Atom Transfer Mediated Oxidation of Secondary Alcohols. ChemPhotoChem. Available at: [Link]
-
Walpen, N., et al. (2019). Electrochemical Characterization of Natural Organic Matter by Direct Voltammetry in an Aprotic Solvent. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2022). Protocol to prepare phenanthrenequinone moieties-rich carbon materials through electrochemical oxidation. STAR Protocols. Available at: [Link]
-
Ding, M., et al. (2020). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]
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A Senior Application Scientist's Guide to Batch-to-Batch Reproducibility in 2-Bromophenanthrene-9,10-dione Synthesis
Introduction: The High Stakes of Consistency in Chemical Synthesis
In the realms of materials science and pharmaceutical development, 2-Bromophenanthrene-9,10-dione stands as a valuable polycyclic aromatic hydrocarbon (PAH) building block. Its unique electronic and structural properties make it a precursor for advanced organic materials and complex biologically active molecules.[1] However, the promise of this intermediate is fundamentally tethered to the ability to produce it consistently. Batch-to-batch variability is not merely an academic nuisance; it is a critical failure point that can derail research timelines, compromise clinical outcomes, and inflate production costs.[2][3]
This guide provides an in-depth, experience-driven framework for assessing and ensuring the reproducibility of this compound synthesis. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, establish a self-validating analytical workflow, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to achieve reliable and scalable production. The quality of a final active pharmaceutical ingredient (API) or advanced material is directly dependent on the stringent control of its intermediates.[4]
Strategic Synthesis Route Selection: Why Direct Bromination of Phenanthrene-9,10-dione is Preferred
Several pathways can be envisioned to synthesize the target molecule.[5][6][7] A common initial thought might be the direct bromination of phenanthrene followed by oxidation. However, this route is fraught with challenges. The electrophilic bromination of phenanthrene can produce a complex mixture of isomers (e.g., 2-, 3-, and 9-bromophenanthrene), the separation of which is non-trivial and introduces significant variability.[8]
A more robust and reproducible strategy involves the direct bromination of commercially available phenanthrene-9,10-dione. This approach offers superior regioselectivity. The electron-withdrawing nature of the dione functionality deactivates the 9- and 10-positions, directing the electrophilic substitution to other positions on the aromatic rings. While a mixture of products is still possible, the reaction is generally more controlled, leading to a more consistent primary product and a simpler impurity profile.
Below is a recommended protocol based on established methodologies for the bromination of similar aromatic systems.[9][10]
Recommended Synthesis Protocol: Electrophilic Bromination of Phenanthrene-9,10-dione
This protocol is designed with control and reproducibility as primary objectives.
Materials:
-
Phenanthrene-9,10-dione (≥98% purity)
-
N-Bromosuccinimide (NBS) (Recrystallized, ≥99%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water (DI H₂O)
-
Ice
-
Ethyl Acetate (HPLC Grade)
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add concentrated sulfuric acid (100 mL) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add phenanthrene-9,10-dione (10.4 g, 0.05 mol) to the stirred sulfuric acid, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.
-
Bromination: In a separate beaker, dissolve N-Bromosuccinimide (9.3 g, 0.052 mol, 1.04 equivalents) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add the NBS solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature at 0-5 °C.
-
Causality Note: The slow, controlled addition of NBS is critical. It minimizes localized temperature spikes (exotherms) and prevents the formation of over-brominated side products, which are the primary source of batch failure.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing 800 mL of an ice/water slurry with vigorous stirring. This will precipitate the crude product.
-
Safety & Purity Note: This step is highly exothermic. A slow quench is essential for safety and to ensure uniform precipitation, which can affect the efficiency of the subsequent filtration and washing steps.
-
-
Isolation & Washing: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual sulfuric acid.
-
Purification: Recrystallize the crude solid from hot ethyl acetate to yield this compound as a bright yellow crystalline solid. Dry the final product under vacuum at 40 °C.
The Core of Reproducibility: A Comparative Framework
To objectively assess batch-to-batch reproducibility, we must define Key Process Parameters (KPPs) and measure their impact on the final product's Critical Quality Attributes (CQAs).[4][11]
Key Process Parameters (KPPs) vs. Critical Quality Attributes (CQAs)
-
KPPs: These are the operational inputs that must be tightly controlled. Examples include reagent purity, reaction temperature, addition rates, and purification solvents.
-
CQAs: These are the measurable properties of the final product that define its quality and performance. For this compound, the most critical CQAs are Purity, Impurity Profile, and Yield.
The logical flow from process inputs to quality outputs is visualized below.
Sources
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A Comparative Guide to the Validation of a Novel High-Performance Liquid Chromatography Method for the Quantification of 2-Bromophenanthrene-9,10-dione
This guide provides a comprehensive framework for the validation of a new analytical method for the detection and quantification of 2-Bromophenanthrene-9,10-dione, a key intermediate in the synthesis of advanced organic materials.[1][2] We will present a detailed validation protocol for a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance against established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and traditional HPLC approaches. This document is intended for researchers, scientists, and professionals in drug development and materials science who require robust and reliable analytical methods.
The validation process detailed herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, ensuring the generation of trustworthy and reproducible data.[3][4][5][6][7][8][9][10][11]
Introduction to this compound and the Imperative for its Accurate Quantification
This compound is a substituted phenanthrenequinone that serves as a versatile precursor in the synthesis of complex organic molecules, including those with applications in organic electronics such as OLEDs and OPVs.[1][2] The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the quinone moiety imparts specific electrochemical and photophysical properties.[2] The purity and concentration of this intermediate are critical parameters that directly impact the yield and performance of the final products. Consequently, a validated, accurate, and precise analytical method for its quantification is paramount.
Overview of Analytical Methodologies for Phenanthrene Derivatives
Several analytical techniques can be employed for the analysis of phenanthrene derivatives. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): A widely used technique for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[12][13] HPLC with UV detection is a robust and cost-effective method for quantifying compounds with chromophores, such as this compound.[12][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For brominated aromatic compounds, GC-MS can offer high selectivity and sensitivity.[15]
-
Electrochemical Methods: The quinone moiety of this compound makes it amenable to electrochemical detection.[16][17][18][19][20] These methods can be highly sensitive and selective for electroactive species.
This guide will focus on the validation of a novel, optimized HPLC-UV method and compare its performance characteristics with a standard GC-MS method.
The Novel HPLC-UV Method: A Detailed Protocol
The proposed new method aims to provide a rapid, accurate, and robust quantification of this compound.
3.1. Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
3.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Validation of the Novel HPLC-UV Method: A Step-by-Step Guide
Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[21][22][23] The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[3][4][6][7][8]
4.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (mobile phase).
-
Analyze a sample of the this compound reference standard.
-
Analyze a sample containing this compound spiked with potential impurities (e.g., starting materials for its synthesis, known degradation products).
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a sample of this compound and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatograms, and the peak purity should be confirmed using the DAD.
4.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five concentrations of this compound reference standard across the expected range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
4.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples of a known matrix and spike them with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4.4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate injections of a standard solution of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different days/analysts/instruments should be ≤ 2.0%.
-
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol (based on the standard deviation of the response and the slope of the calibration curve):
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
4.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2% organic).
-
Detection wavelength (± 2 nm).
-
-
Analyze a standard solution under each of these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Comparative Performance Analysis
The following table provides a comparative summary of the performance characteristics of the novel HPLC-UV method against a conventional GC-MS method for the analysis of this compound. The data for the GC-MS method is based on typical performance for similar brominated aromatic compounds.[15]
| Validation Parameter | Novel HPLC-UV Method | Conventional GC-MS Method |
| Specificity | High (with DAD for peak purity) | Very High (mass fragmentation pattern) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| LOD (µg/mL) | ~0.3 | ~0.03 |
| LOQ (µg/mL) | ~1.0 | ~0.1 |
| Robustness | High | Moderate (sensitive to injection port temperature and derivatization) |
| Analysis Time | ~10 minutes per sample | ~30 minutes per sample |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation |
5.1. Rationale for Method Selection
While the GC-MS method offers superior sensitivity (lower LOD and LOQ), the novel HPLC-UV method demonstrates excellent accuracy, precision, and robustness within a fit-for-purpose concentration range. For routine quality control and in-process monitoring where high sample throughput and cost-effectiveness are critical, the HPLC-UV method presents a more advantageous option. The GC-MS method is better suited for trace-level impurity analysis or when definitive structural confirmation is required.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the validation of the new analytical method.
Caption: Experimental workflow for the novel HPLC-UV method.
Conclusion
The newly developed and validated HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound. Its performance is comparable to, and in some aspects such as speed and cost-effectiveness, superior to the conventional GC-MS method for routine applications. This guide provides a robust framework for the validation of this new method, ensuring its suitability for its intended purpose in a regulated environment and for high-quality research and development. The principles and protocols outlined here can be adapted for the validation of other analytical methods for similar compounds.
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A Researcher's Guide to the In-Silico Analysis of Substituted Phenanthrene-9,10-diones: A Comparative DFT Study
Phenanthrene-9,10-diones, a class of polycyclic aromatic hydrocarbons, are not just structurally elegant molecules; they are foundational scaffolds in medicinal chemistry, materials science, and organic electronics. The introduction of substituents onto the phenanthrene backbone can dramatically alter their electronic properties, reactivity, and ultimately, their function. Predicting these changes computationally, prior to engaging in resource-intensive synthesis, is a cornerstone of modern chemical research.
This guide provides a comprehensive framework for conducting a comparative Density Functional Theory (DFT) study of substituted phenanthrene-9,10-diones. We will move beyond a simple recitation of methods to explain the why behind procedural choices, ensuring a robust and reproducible computational protocol. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research.
The Rationale: Why Use DFT for Phenanthrene-9,10-diones?
Density Functional Theory offers a favorable balance between computational cost and accuracy for systems of this size. For phenanthrene-9,10-diones and their derivatives, DFT is particularly well-suited to probe key electronic characteristics that govern their behavior:
-
Redox Properties: The ability of these molecules to accept electrons is central to their application in areas like organic batteries. DFT can reliably predict redox potentials, which are directly related to the energies of the frontier molecular orbitals (HOMO and LUMO).[1][2][3]
-
Electronic Structure and Reactivity: Substituents can modulate the electron density across the molecule, influencing its reactivity in chemical transformations. DFT provides a detailed picture of the electron distribution, allowing for the prediction of reactive sites.
-
Spectroscopic Properties: While not the primary focus of this guide, DFT can also be employed to predict spectroscopic properties, such as UV-Vis absorption spectra, which are crucial for characterizing these compounds.[4]
Methodological Deep Dive: A Self-Validating Computational Protocol
The integrity of any computational study hinges on the soundness of its methodology. Here, we outline a detailed protocol, explaining the reasoning behind each choice to ensure your results are both accurate and defensible.
The Choice of Functional and Basis Set: A Balancing Act
For polycyclic aromatic hydrocarbons like phenanthrene-9,10-diones, the choice of the DFT functional and basis set is critical. There is no single "best" combination for all properties, but a well-reasoned choice can provide reliable trends.
-
Functional Selection:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry for a reason. It often provides a good compromise between accuracy and computational cost for a wide range of organic molecules.[5][6] For a comparative study, consistency is key, and B3LYP provides a well-benchmarked starting point.
-
Dispersion Corrections (e.g., B3LYP-D3): For larger systems or when considering intermolecular interactions, including a dispersion correction is advisable. While less critical for the intramolecular properties of single molecules, it's good practice for ensuring broader applicability of the method.[5]
-
Benchmarking: For high-accuracy work, it is recommended to benchmark your chosen functional against experimental data or higher-level theoretical calculations (like CCSD(T)) if available for a smaller, related system.[7]
-
-
Basis Set Selection:
-
6-31G(d,p): This Pople-style basis set is a good starting point for geometry optimizations. The inclusion of polarization functions ('d' on heavy atoms, 'p' on hydrogens) is essential for describing the anisotropic electron density in aromatic systems.
-
Larger Basis Sets for Single-Point Energies: To obtain more accurate electronic properties, it is common practice to perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p) . The addition of diffuse functions ('+') is particularly important for describing anions or excited states.
-
Computational Workflow: From Structure to Properties
The following workflow provides a step-by-step guide to calculating the key properties of substituted phenanthrene-9,10-diones.
Caption: A typical DFT workflow for calculating molecular properties.
Step-by-Step Protocol:
-
Structure Preparation:
-
Draw the parent phenanthrene-9,10-dione and your desired substituted derivatives using a molecular editor.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using your chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Conduct a frequency calculation at the same level of theory as the optimization. This is a critical validation step.
-
Trustworthiness Check: A true energy minimum will have no imaginary frequencies. If you find one or more imaginary frequencies, it indicates a saddle point, and you will need to re-optimize your structure (e.g., by slightly perturbing the geometry along the imaginary frequency's vibrational mode).
-
-
Single-Point Energy Calculation:
-
(Optional but recommended for higher accuracy) Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)).
-
-
Analysis of Molecular Properties:
-
From the output of your calculations, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the following key electronic properties:
-
HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. This is an indicator of the molecule's kinetic stability and excitability.
-
Ionization Potential (IP): IP ≈ -EHOMO (Koopmans' theorem). This represents the energy required to remove an electron.
-
Electron Affinity (EA): EA ≈ -ELUMO (Koopmans' theorem). This represents the energy released when an electron is added.
-
Chemical Hardness (η): η = (IP - EA) / 2. This measures the resistance to a change in electron distribution.
-
Electronegativity (χ): χ = (IP + EA) / 2. This is a measure of the molecule's ability to attract electrons.
-
Electrophilicity Index (ω): ω = χ² / (2η). This quantifies the electrophilic character of a molecule.
-
-
Comparative Analysis: The Impact of Substitution
To illustrate the power of this approach, we will consider a hypothetical comparative study of phenanthrene-9,10-dione (PQ) and two substituted derivatives: one with an electron-donating group (2-amino-phenanthrene-9,10-dione, PQ-NH₂) and one with an electron-withdrawing group (2-nitro-phenanthrene-9,10-dione, PQ-NO₂).
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A Senior Application Scientist's Guide to Benchmarking 2-Bromophenanthrene-9,10-dione in Organic Solar Cells
In the rapidly advancing field of organic photovoltaics (OPVs), the quest for novel, high-performance electron acceptor materials is paramount. While fullerene derivatives have long been the workhorses, the emergence of non-fullerene acceptors (NFAs) has catalyzed a significant leap in power conversion efficiencies (PCEs). This guide provides a comprehensive technical comparison of a promising, yet less explored candidate, 2-Bromophenanthrene-9,10-dione, against current state-of-the-art NFAs. We will delve into the theoretical underpinnings of its molecular design, present a framework for its experimental validation, and offer detailed protocols for device fabrication and characterization.
The Rationale for Exploring this compound
The molecular architecture of this compound suggests several advantageous features for its application as an NFA in organic solar cells. The phenanthrene-9,10-dione core provides a rigid, planar, and electron-deficient scaffold, which is conducive to strong intermolecular π-π stacking and efficient electron transport. The introduction of a bromine atom is a strategic modification aimed at fine-tuning the material's electronic properties. Halogenation is a well-established strategy in the design of high-performance organic semiconductors.[1][2] The strong electron-withdrawing nature of bromine is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule.[3][4][5] This can lead to a higher open-circuit voltage (Voc) in a solar cell device when paired with a suitable donor material. Furthermore, the presence of the halogen can promote favorable intermolecular interactions, potentially leading to improved thin-film morphology and enhanced charge carrier mobility.[1]
Comparative Analysis: this compound vs. State-of-the-Art Non-Fullerene Acceptors
To contextualize the potential of this compound, it is essential to benchmark it against established high-performance NFAs, such as the Y-series (e.g., Y6) and ITIC derivatives.[6][7][8][9][10] These materials have propelled organic solar cell efficiencies to well over 18%.[10]
Below is a table summarizing the key performance parameters of devices based on leading NFAs, alongside projected values for a hypothetical device employing this compound. These projections are based on the anticipated effects of its chemical structure.
| Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) |
| ITIC | ~11-13 | ~0.85-0.95 | ~17-19 | ~65-75 |
| Y6 | >15 | ~0.83-0.86 | >25 | >75 |
| 2-Bromophenanthrene- 9,10-dione (Projected) | To be determined | Potentially >0.9 | Dependent on absorption profile | Dependent on morphology |
The projected higher VOC for this compound is rooted in the expected lowering of its LUMO energy level due to the electron-withdrawing bromine and dione moieties. The JSC will be heavily dependent on the material's absorption spectrum and its complementarity with the chosen donor polymer. The fill factor, a measure of the squareness of the J-V curve, will be influenced by the charge transport properties and the nanoscale morphology of the bulk heterojunction active layer.
Experimental Workflow for Benchmarking
A rigorous and standardized experimental workflow is critical for the accurate assessment of any new photovoltaic material. The following diagram outlines the key stages in the fabrication and characterization of an organic solar cell device for benchmarking this compound.
Caption: Experimental workflow for OSC fabrication and characterization.
Detailed Experimental Protocols
I. Synthesis of this compound
A plausible synthetic route to this compound would involve the bromination of phenanthrene, followed by oxidation to the dione. A general procedure for the bromination of phenanthrene involves reacting it with bromine in a suitable solvent like carbon tetrachloride.[11] Subsequent oxidation of the 9,10-positions can be achieved using oxidizing agents such as chromic acid.
II. Fabrication of Inverted Organic Solar Cells
The inverted device architecture is often preferred for its improved stability.[12][13]
Step-by-Step Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).[12][14] The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the work function.[12]
-
Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles dispersed in a solvent is spin-coated onto the cleaned ITO substrates, followed by annealing at a moderate temperature (e.g., 150 °C) to form a uniform ETL.
-
Active Layer Deposition: A solution of the donor polymer (e.g., PTB7-Th or PM6) and this compound in a suitable organic solvent (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane) is prepared. This blend solution is then spin-coated on top of the ETL in an inert nitrogen atmosphere. The film is subsequently annealed to optimize the morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum(VI) oxide (MoO3) is thermally evaporated on top of the active layer under high vacuum (∼10-6 Torr).[12]
-
Top Electrode Deposition: Finally, a thick layer (e.g., 100 nm) of a high work function metal, such as silver (Ag), is thermally evaporated through a shadow mask to define the device area.[12]
III. Device Characterization
1. Current-Voltage (J-V) Measurement:
The J-V characteristics of the fabricated devices are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm2).[15][16] Key parameters such as VOC, JSC, FF, and PCE are extracted from the J-V curve.
2. External Quantum Efficiency (EQE) Measurement:
EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency. The integrated JSC from the EQE spectrum should be in good agreement with the JSC value obtained from the J-V measurement to ensure accuracy.
3. Morphological Characterization:
The nanoscale morphology of the donor-acceptor blend is crucial for efficient exciton dissociation and charge transport. Atomic force microscopy (AFM) and transmission electron microscopy (TEM) are employed to investigate the surface topography and phase separation within the active layer.
Logical Relationships in Device Performance
The interplay between molecular properties, device architecture, and performance metrics is complex. The following diagram illustrates the key causal relationships.
Caption: Relationship between material properties and device performance.
Conclusion and Outlook
While this compound is not yet a widely studied acceptor, its molecular structure holds considerable promise for application in high-performance organic solar cells. The combination of a rigid, electron-deficient core and the strategic placement of a bromine atom suggests the potential for achieving high open-circuit voltages and favorable thin-film morphologies. The experimental framework and protocols detailed in this guide provide a robust methodology for a comprehensive and objective evaluation of this and other novel candidate materials. Further research, including systematic device optimization and in-depth photophysical studies, is warranted to fully elucidate the potential of this compound and to guide the future design of next-generation non-fullerene acceptors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromophenanthrene-9,10-dione
The procedures outlined below are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste.[1][2] Adherence to these guidelines is not merely a matter of regulatory compliance but a critical component of responsible laboratory practice and environmental stewardship.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar brominated phenanthrene derivatives, 2-Bromophenanthrene-9,10-dione should be handled as a hazardous substance.[3][4]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or fumes can lead to respiratory tract irritation.[3]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of significant quantities may be harmful.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield is recommended if there is a splash hazard. | To prevent contact with the eyes, which can cause serious irritation.[4] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat. Fire/flame-resistant clothing should be worn.[4] | To prevent skin contact, which can cause irritation.[3][4] Contaminated clothing should be removed and washed before reuse.[3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[4] | To minimize the inhalation of dust or aerosols, which can cause respiratory irritation.[3] |
Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are fundamental to safe disposal. This prevents accidental chemical reactions and ensures that the waste is handled correctly by disposal facilities.
Step-by-Step Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a securely fitting lid. Keep the container closed except when adding waste.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be kept away from strong oxidizing agents.[5]
Disposal Workflow
The disposal of this compound is governed by federal and state regulations.[2][6] It must be managed as a hazardous waste from "cradle-to-grave," meaning its journey is tracked from generation to final disposal.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.
Minor Spill (within a fume hood):
-
Restrict Access: Ensure the area is clear of personnel not involved in the cleanup.
-
Ventilation: Maintain adequate ventilation.
-
Cleanup: Use dry cleanup procedures to avoid generating dust.[3] Carefully sweep or vacuum the spilled material into a labeled hazardous waste container. Do not use compressed air for cleaning.[3]
-
Decontamination: Decontaminate the area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Fire: In case of fire, use an appropriate extinguishing medium for the surrounding fire.[3] Wear self-contained breathing apparatus.[5]
Final Disposal Methods
The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal facility. While the specific method will be determined by the facility, common approaches for brominated organic compounds include:
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is a common and effective method for destroying organic compounds.[7] These facilities are equipped with scrubbers and other emission control systems to manage byproducts.[7]
-
Chemical Treatment: Neutralization or other chemical treatments may be employed to convert the compound into a less hazardous form before final disposal.[7]
It is crucial to rely on the expertise of a certified hazardous waste management company for the final disposal. They will ensure that the chosen method is compliant with all applicable regulations.
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Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
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What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
- Method for the bromination of aromatic compound.
-
2-Bromophenanthrene-9, 10-dione, 1 mg. CP Lab Safety. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous waste - Wikipedia [en.wikipedia.org]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Comprehensive Guide to the Safe Handling of 2-Bromophenanthrene-9,10-dione
Hazard Assessment and Triage
Due to its chemical structure as a brominated aromatic ketone, 2-Bromophenanthrene-9,10-dione is anticipated to possess significant health hazards. Data from analogues like 2,7-Dibromophenanthrene-9,10-dione and 3-Bromophenanthrene-9,10-dione indicate the following potential hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation[1][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
Given these anticipated hazards, a stringent personal protective equipment (PPE) protocol is mandatory for all handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashes or handling larger quantities[4]. |
| Hands | Double Nitrile or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or potential for immersion, heavy-duty neoprene or butyl rubber gloves should be worn[4]. Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is required. |
| Respiratory | NIOSH-approved Respirator | In cases of potential aerosol generation or handling of fine powders outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow diagram and step-by-step guide provide a clear operational plan.
Caption: Safe Handling Workflow for this compound
Preparation and Engineering Controls:
-
Verify Engineering Controls: Before any handling, ensure that a chemical fume hood is certified and functioning correctly.
-
Emergency Equipment: Locate the nearest emergency eyewash station and safety shower. Confirm they are unobstructed and operational.
-
Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Handling the Compound:
-
Containment: Conduct all manipulations of this compound, including weighing and transfers, within the certified chemical fume hood to minimize inhalation exposure.
-
Controlled Dispensing: When transferring the solid compound, use a spatula or other appropriate tool to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid compound slowly to the solvent to prevent splashing.
-
Container Management: Keep the container holding this compound tightly sealed when not in use.
Post-Handling and Decontamination:
-
Surface Decontamination: After completing your work, decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove your PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and immediately dispose of them in the appropriate waste container.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Containment: For minor spills within a fume hood, use an appropriate absorbent material to contain the spill. Avoid generating dust.
-
Cleanup: Clean up the spill using appropriate tools and place the waste in a sealed, labeled container for hazardous waste disposal. Do not use air hoses for cleaning[1].
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step. As a brominated organic compound, it must be treated as a halogenated organic waste.
Key Disposal Principles:
-
Segregation is Mandatory: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds[5]. Do not mix with non-halogenated waste.
-
Licensed Disposal Vendor: The disposal of this chemical waste must be handled by a licensed professional waste disposal service, typically through high-temperature incineration[5].
-
No Drain Disposal: Under no circumstances should this compound or its containers be disposed of down the drain[5].
Step-by-Step Disposal Protocol:
-
Waste Container: Use a designated, chemically compatible, and leak-proof waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
Secure Storage: Keep the waste container tightly closed and store it in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Professional Collection: Follow your institution's procedures for arranging the collection of hazardous waste by a licensed contractor.
By adhering to these rigorous safety and handling protocols, you can confidently and safely advance your research and development efforts involving this compound.
References
-
PubChem. (n.d.). 3-Bromophenanthrene-9,10-dione. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
